N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine
Description
Properties
IUPAC Name |
N-[(2-chloropyrimidin-4-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-8-10-4-3-7(12-8)5-11-6-1-2-6/h3-4,6,11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJWSLRUNWUNGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693775 | |
| Record name | N-[(2-Chloropyrimidin-4-yl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-31-7 | |
| Record name | 2-Chloro-N-cyclopropyl-4-pyrimidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-Chloropyrimidin-4-yl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine" properties
An In-Depth Technical Guide to N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: this compound is a heterocyclic compound of significant interest to the medicinal chemistry community. It merges two structurally important motifs: a reactive 2-chloropyrimidine core and a cyclopropylamine side chain. The pyrimidine ring is a foundational scaffold in numerous approved drugs, while the cyclopropyl group is a valued bioisostere used to enhance metabolic stability, potency, and solubility.[1][2] This guide provides a comprehensive technical overview of the compound's properties, plausible synthetic routes, safety protocols, and its strategic application as a versatile building block for the synthesis of compound libraries aimed at various therapeutic targets.
Introduction to a Versatile Heterocyclic Building Block
This compound (CAS No. 1289386-31-7) is a synthetic organic compound that serves primarily as an intermediate or building block in the field of drug discovery.[3] Its utility stems from the strategic combination of its structural components.
-
The 2-Chloropyrimidine Scaffold: The pyrimidine ring is a privileged structure in medicinal chemistry, forming the core of many biologically active molecules.[1] The presence of a chlorine atom at the 2-position of the pyrimidine ring renders this site electrophilic and susceptible to nucleophilic aromatic substitution. This provides a reliable chemical handle for chemists to introduce further molecular diversity, enabling the exploration of structure-activity relationships (SAR).
-
The Cyclopropylamine Moiety: The cyclopropyl group is a small, conformationally constrained, and lipophilic fragment. In modern drug design, it is frequently used to replace larger or more metabolically labile groups (e.g., isopropyl or tert-butyl). This substitution can lead to significant improvements in a drug candidate's pharmacokinetic profile, including enhanced metabolic stability, increased potency, and improved solubility.[2] The cyclopropylamine portion of this molecule is a common feature in inhibitors of enzymes such as Lysine-Specific Demethylase 1 (LSD1).[4]
This guide offers researchers and drug development professionals a detailed examination of this compound's physicochemical characteristics, safe handling procedures, synthetic pathways, and its potential as a foundational element in the discovery of novel therapeutics.
Physicochemical Properties and Handling
A clear understanding of the compound's properties is essential for its effective use and storage in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 1289386-31-7 | [3] |
| Molecular Formula | C8H10ClN3 | [3] |
| Molecular Weight | 183.64 g/mol | [3] |
| SMILES | ClC1=NC=CC(CNC2CC2)=N1 | [3] |
| Appearance | Not specified, typically an off-white to yellow solid or oil | |
| Storage Conditions | Sealed in a dry environment at 2-8°C. Protect from light, air, and moisture.[3][5] | |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[5] | |
| Stability | Hygroscopic, air-sensitive, and light-sensitive.[5][6] |
Safety and Handling Protocol
Due to its potential hazards, strict adherence to safety protocols is mandatory. The compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[5][7]
Step-by-Step Handling Procedure:
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[5]
-
Personal Protective Equipment (PPE):
-
Dispensing and Weighing:
-
If the compound is a solid, handle it carefully to avoid generating dust.
-
If it is a liquid, use a calibrated pipette or syringe for transfers.
-
-
Reaction Setup:
-
Ensure all glassware is dry and reactions are set up under an inert atmosphere (e.g., nitrogen or argon) due to the compound's sensitivity to air and moisture.[6]
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[6]
-
Decontaminate all work surfaces and equipment.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Synthetic Strategies
While specific, peer-reviewed syntheses for this exact molecule are not widely published, its structure suggests several plausible and high-yielding synthetic routes based on well-established organic chemistry reactions. The choice of route often depends on the availability of starting materials.
Plausible Route: Reductive Amination
Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds. This approach is highly reliable for synthesizing secondary amines from an aldehyde and a primary amine.
Methodology:
-
Reactant Preparation: 2-Chloro-4-formylpyrimidine (the aldehyde precursor) is reacted with cyclopropanamine.[8]
-
Imine Formation: The reaction is typically carried out in a suitable solvent like dichloromethane (DCM) or methanol, often with a catalytic amount of acetic acid to facilitate the formation of the intermediate imine.
-
Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added in situ to reduce the imine to the target secondary amine. This specific reagent is chosen for its selectivity and tolerance of various functional groups.
-
Workup and Purification: The reaction is quenched with an aqueous solution, followed by extraction with an organic solvent. The final product is then purified using column chromatography.
Caption: Proposed synthetic workflow via reductive amination.
Role in Medicinal Chemistry and Drug Discovery
The primary value of this compound lies in its role as a versatile scaffold for library synthesis. The reactive chlorine atom at the C2 position is a key functional handle for diversification.
Strategic Application:
-
Core Scaffold: The molecule serves as the starting point or "core."
-
C2-Position Functionalization: The chlorine atom can be displaced by a wide variety of nucleophiles or engaged in cross-coupling reactions. This allows for the systematic introduction of different chemical groups to probe the SAR of a target. Common reactions include:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction with amines, thiols, or alcohols to generate diverse substituted pyrimidines.
-
Suzuki Coupling: Palladium-catalyzed reaction with boronic acids to form C-C bonds, introducing aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds, a cornerstone of modern medicinal chemistry.
-
-
Library Generation: By performing these reactions in parallel, a large and diverse library of related compounds can be rapidly synthesized.
-
Biological Screening: This library is then screened against biological targets (e.g., kinases, G-protein coupled receptors, etc.) to identify "hit" compounds with desired activity. These hits can then be further optimized into lead candidates.
Caption: Application of the core scaffold in discovery chemistry.
Analytical and Quality Control Protocols
Ensuring the identity and purity of the compound is critical before its use in further synthetic steps. The following are standard, self-validating protocols for quality control.
Protocol: Structural Verification by NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for unambiguous confirmation of the molecule's structure.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire the proton spectrum. Expect to see signals corresponding to the pyrimidine ring protons, the methylene bridge protons, the cyclopropyl protons, and the amine proton. The splitting patterns and integration values must be consistent with the proposed structure.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Expect distinct signals for the two unique carbons of the pyrimidine ring, the methylene carbon, and the carbons of the cyclopropyl group.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. By using a UV detector, the purity of the main compound can be quantified as a percentage of the total peak area.
-
System: A standard reverse-phase HPLC system with a C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Analysis: A pure sample should yield a single major peak. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.
Protocol: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality: LC-MS confirms the molecular weight of the compound, providing a crucial piece of evidence for its identity.[9]
-
LC Method: Use the same or a similar method as described for HPLC purity assessment.
-
MS Ionization: Use Electrospray Ionization (ESI) in positive mode.
-
Analysis: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 184.06 (for ³⁵Cl isotope) and 186.06 (for ³⁷Cl isotope), consistent with the molecular formula C₈H₁₀ClN₃.
Conclusion
This compound stands out as a strategically designed chemical building block for drug discovery. Its value is not as an end-product but as a versatile starting point for the synthesis of novel and diverse compound libraries. The combination of a reactive chloropyrimidine handle with the beneficial properties of a cyclopropylamine moiety provides medicinal chemists with a powerful tool to accelerate the identification and optimization of new therapeutic agents. Proper understanding of its synthesis, handling, and analytical characterization is paramount to leveraging its full potential in research and development.
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PubChem. (n.d.). N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine. [Link]
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PubChem. (n.d.). 2-Chloro-N-methylpyrimidin-4-amine. [Link]
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PubChem. (n.d.). N-(pyrimidin-5-ylmethyl)cyclopropanamine. [Link]
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MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
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Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. [Link]
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PubMed. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. [Link]
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PubChem. (n.d.). (2s)-2-{[1-(3-Chloropyridin-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Yl]oxy}-N-(5-Methylpyridin-2-Yl)-3-(Propan-2-Yloxy)propanamide. [Link]
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A Technical Guide to N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine (CAS 1289386-31-7): Synthesis, Characterization, and Application in Kinase Inhibitor Scaffolds
Abstract
This technical guide provides an in-depth analysis of N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine, CAS 1289386-31-7, a key heterocyclic building block in modern medicinal chemistry. We will explore its synthesis with a focus on the mechanistic principles governing regioselectivity, outline robust protocols for its characterization and quality control, and elucidate its strategic application as a versatile intermediate, particularly in the development of targeted covalent kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique structural features for the synthesis of novel therapeutic agents.
Introduction: The Strategic Value of a Disubstituted Pyrimidine
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery, found in numerous therapeutic agents ranging from antivirals to anticancer drugs.[1] Within this class, 2,4-disubstituted pyrimidines are of particular interest to medicinal chemists. This arrangement provides two distinct points for chemical modification, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.
This compound emerges as a strategically designed intermediate. Its structure is composed of three key motifs:
-
A Pyrimidine Core: A biologically relevant heterocycle known to interact with a wide array of biological targets.[1]
-
A Reactive 2-Chloro Substituent: This serves as an electrophilic site and a versatile chemical handle for subsequent nucleophilic aromatic substitution (SNAr) reactions. This feature is instrumental in its application for creating covalent inhibitors.[2]
-
A C4-linked Cyclopropylmethylamine Group: This portion of the molecule introduces several desirable properties. The cyclopropyl ring is a well-established bioisostere for larger groups, often enhancing metabolic stability, improving ligand efficiency, and increasing solubility.[3]
This guide will deconstruct the synthesis and utility of this compound, providing the technical insights necessary for its effective implementation in research and development programs.
Physicochemical Properties and Specifications
A summary of the key properties and handling information for this compound is provided below.
| Property | Value | Source |
| CAS Number | 1289386-31-7 | [4] |
| Molecular Formula | C₈H₁₀ClN₃ | [4] |
| Molecular Weight | 183.64 g/mol | [4] |
| MDL Number | MFCD18837165 | [4] |
| Appearance | Typically an off-white to yellow solid | General Knowledge |
| Purity Specification | ≥97% (HPLC) | [4] |
| Storage Conditions | Sealed in a dry environment, 2-8°C | [4] |
| SMILES Code | ClC1=NC=CC(CNC2CC2)=N1 | [4] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a prime example of controlled regioselective aromatic substitution. Understanding the underlying principles is critical for optimizing reaction conditions and ensuring product purity.
Retrosynthetic Analysis
The molecule can be logically disconnected via the C-N bond at the C4 position of the pyrimidine ring. This reveals two commercially available starting materials: the highly reactive 2,4-dichloropyrimidine and cyclopropylmethanamine.
Caption: Retrosynthetic analysis of the target molecule.
The Causality of C4 Regioselectivity
The cornerstone of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. On a 2,4-dichloropyrimidine core, the chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position.[5][6] This enhanced reactivity is attributed to:
-
Superior Stabilization: The Meisenheimer complex intermediate formed by nucleophilic attack at C4 is better stabilized by resonance, as the negative charge can be delocalized onto both ring nitrogen atoms. Attack at C2 results in a less stable intermediate where the charge is primarily delocalized by only one nitrogen.
-
Steric Hindrance: While less of a factor with a small nucleophile, the C2 position is flanked by two nitrogen atoms, which can present slightly more steric hindrance compared to the C4 position.
This inherent electronic preference allows for a highly selective, predictable, and high-yielding reaction, which is a critical consideration for diversity-oriented synthesis in drug discovery.[5]
Representative Synthesis Protocol
This protocol describes a self-validating system for the synthesis, workup, and purification of the title compound.
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Cyclopropylmethanamine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous (approx. 10 mL per gram of starting material)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2,4-dichloropyrimidine and anhydrous THF. Stir until fully dissolved.
-
Addition of Reagents: Add triethylamine (or DIPEA) to the solution. In a separate flask, dilute the cyclopropylmethanamine with a small amount of THF.
-
Nucleophilic Substitution: Add the diluted cyclopropylmethanamine solution dropwise to the reaction mixture at room temperature over 15-20 minutes. A mild exotherm may be observed.
-
Reaction Monitoring (In-Process Control): Allow the reaction to stir at room temperature. Monitor the consumption of 2,4-dichloropyrimidine by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove HCl salt byproduct and excess acid) and then with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a pure solid.
Synthesis and Purification Workflow
Caption: Step-by-step workflow for synthesis and purification.
Quality Control and Characterization
To ensure the suitability of this compound for downstream applications, rigorous analytical characterization is mandatory.
| Analysis Technique | Purpose & Expected Results |
| ¹H NMR | Confirms the molecular structure. Expect characteristic peaks for the cyclopropyl protons, the methylene bridge protons, and the aromatic pyrimidine protons. Integration should match the C₈H₁₀ClN₃ formula. |
| Mass Spectrometry (MS) | Confirms the molecular weight. Expect to observe the molecular ion peak [M+H]⁺ at m/z ≈ 184.6, along with the characteristic isotopic pattern for a chlorine-containing compound. |
| HPLC | Determines purity. A high-purity sample (>97%) should show a single major peak at a consistent retention time under standardized conditions. |
| ¹³C NMR | Provides further structural confirmation by identifying all unique carbon environments within the molecule. |
Applications in Drug Development: A Gateway to Kinase Inhibitors
The primary value of this compound lies in its role as a key intermediate for building more complex molecules, particularly kinase inhibitors.[7][8]
The 2-Chloro-4-aminopyrimidine as a Covalent Warhead
Protein kinases are a critical class of enzymes, and their dysregulation is a hallmark of many cancers.[7] Covalent kinase inhibitors, which form an irreversible bond with the target enzyme, offer advantages in potency and duration of action. The 2-chloro-pyrimidine moiety is an effective "warhead" for such inhibitors.[2]
The synthesis of this compound represents the first step in a two-stage process. The second step involves another SNAr reaction, this time at the C2 position, displacing the remaining chlorine atom. In the context of kinase inhibition, the nucleophile is often the thiol side chain of a non-catalytic cysteine residue located near the ATP-binding site of the kinase.[2]
Logical Pathway for Covalent Inhibitor Synthesis
The following diagram illustrates the logical progression from the building block to a final drug candidate.
Caption: Application as an intermediate for covalent inhibitors.
This covalent trapping strategy has been successfully employed for various kinases, and the 2,4-disubstituted pyrimidine scaffold is a proven platform for developing such targeted therapies.[2][9]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) as recommended to ensure long-term stability.[4]
Conclusion
This compound is more than a simple chemical; it is a highly functionalized and strategically valuable building block for drug discovery. Its synthesis is governed by predictable regiochemical principles, making it a reliable intermediate. The presence of a reactive 2-chloro group positions it perfectly for the construction of covalent inhibitors, a rapidly growing class of targeted therapeutics. Coupled with the beneficial properties imparted by the cyclopropyl moiety, this compound offers chemists a powerful tool for accessing novel chemical space and developing the next generation of precision medicines.
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Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor. PubMed. [Link]
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Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. PubMed. [Link]
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2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. MDPI. [Link]
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An In-depth Technical Guide to N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine: Synthesis, Characterization, and Application in Kinase Inhibitor Scaffolding
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine is a pivotal chemical intermediate, recognized for its integral role as a structural backbone in the development of advanced therapeutic agents. This guide provides a comprehensive technical overview of its synthesis, detailed characterization, and critical application as a precursor to potent kinase inhibitors, most notably the Akt/PKB inhibitor, Capivasertib (AZD5363). We will explore the nuanced synthetic pathway, from precursor generation to the final nucleophilic substitution, supported by detailed experimental protocols and characterization data. The document aims to serve as an authoritative resource for researchers engaged in medicinal chemistry and the strategic design of novel pharmaceuticals.
Introduction: Strategic Importance in Medicinal Chemistry
The pyrimidine ring is a cornerstone scaffold in drug discovery, present in a multitude of clinically approved anticancer agents.[1][2] Its ability to participate in hydrogen bonding and other key molecular interactions makes it an ideal framework for designing inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.[1] The subject of this guide, this compound, combines this privileged pyrimidine core with a cyclopropylamine moiety. The cyclopropyl group is increasingly utilized in drug design to enhance metabolic stability, improve potency, and modulate physicochemical properties by introducing conformational rigidity.
This compound has gained significant prominence as a key building block in the synthesis of Capivasertib (formerly AZD5363), a potent and selective ATP-competitive pan-Akt kinase inhibitor that has undergone extensive clinical investigation for various cancers.[3][4] The Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a prime target for cancer therapy.[5][6] This guide provides the in-depth technical knowledge required to synthesize, validate, and strategically employ this high-value intermediate.
Physicochemical Properties and Structural Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in multi-step synthesis.
| Property | Value | Source |
| CAS Number | 1459031-49-3 | PubChem |
| Molecular Formula | C₈H₁₀ClN₃ | PubChem |
| Molecular Weight | 183.64 g/mol | PubChem |
| Appearance | Off-white to light yellow solid | Generic Supplier Data |
| Solubility | Soluble in organic solvents such as DCM, Ethyl Acetate | Inferred from protocols |
| Storage | Store at 2-8°C, sealed in a dry environment | Generic Supplier Data |
Synthesis and Mechanism
The synthesis of this compound is a two-stage process, beginning with the preparation of a key electrophilic intermediate, followed by a nucleophilic substitution reaction.
Stage 1: Synthesis of the Intermediate 2-Chloro-4-(chloromethyl)pyrimidine
The precursor, 2-chloro-4-(chloromethyl)pyrimidine, is synthesized from its corresponding alcohol, (2-chloropyrimidin-4-yl)methanol. The conversion of the hydroxyl group to a more reactive leaving group (chloride) is a classic transformation, typically achieved using a chlorinating agent like thionyl chloride (SOCl₂).
-
Causality of Experimental Choice: Thionyl chloride is an excellent choice for this conversion because it reacts with the alcohol to form a chlorosulfite intermediate. The subsequent collapse of this intermediate releases sulfur dioxide (SO₂) and a chloride ion, which then attacks the carbon, resulting in the desired chlorinated product. The gaseous nature of the byproducts (SO₂ and HCl) drives the reaction to completion, simplifying purification.
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"N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine" molecular weight
An In-Depth Technical Guide to N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine: Properties, Synthesis, and Analytical Characterization
Introduction
This compound is a heterocyclic amine of significant interest in the field of medicinal chemistry and drug discovery. Its structure incorporates two key pharmacophores: a 2-chloropyrimidine ring and a cyclopropanamine moiety. The pyrimidine scaffold is a fundamental component of various biologically active molecules, including nucleobases and numerous pharmaceuticals.[1] The 2-chloro substituent provides a reactive site for further chemical elaboration, making it a versatile intermediate for building diverse molecular libraries. Concurrently, the cyclopropyl group is increasingly utilized in drug design to enhance metabolic stability, improve potency, and modulate physicochemical properties.[2]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust synthetic protocol with mechanistic insights, and rigorous analytical methods for its characterization and quality control.
Part 1: Physicochemical Properties and Characterization
The fundamental properties of this compound are summarized below. A thorough understanding of these characteristics is the first step in its effective application in research and development.
| Property | Value | Source |
| Molecular Weight | 183.64 g/mol | [3] |
| Molecular Formula | C₈H₁₀ClN₃ | [3] |
| CAS Number | 1289386-31-7 | [3] |
| Canonical SMILES | C1CC1NCC2=NC(=NC=C2)Cl | [3] |
| Appearance | Expected to be an off-white to yellow solid | N/A |
| Storage | Sealed in dry, 2-8°C | [3] |
The structure contains both hydrogen bond donors (the secondary amine) and acceptors (the pyrimidine nitrogens), suggesting moderate solubility in polar organic solvents. The chloropyrimidine ring makes the compound susceptible to nucleophilic substitution, a key feature for its use as a synthetic intermediate.
Part 2: Synthesis Methodology
The synthesis of this compound is most effectively achieved via reductive amination. This widely-used reaction provides a direct and high-yielding pathway from a carbonyl compound (or its equivalent) and an amine.
Synthetic Rationale and Workflow
The chosen strategy involves the reaction of a suitable pyrimidine precursor with cyclopropanamine. A common and efficient approach is the reductive amination of 2-chloro-4-formylpyrimidine with cyclopropanamine. This method is favored for its operational simplicity and the commercial availability of the starting materials. The reducing agent, sodium triacetoxyborohydride (STAB), is selected for its mildness and high selectivity for imines over other functional groups, minimizing side reactions.
Detailed Experimental Protocol
Materials:
-
2-Chloro-4-formylpyrimidine
-
Cyclopropanamine[4]
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-4-formylpyrimidine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Add cyclopropanamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). The acetic acid serves to catalyze the formation of the iminium ion, which is the species that is subsequently reduced.
-
Imine Formation: Stir the reaction mixture at room temperature for 1 hour to allow for the formation of the intermediate imine.
-
Reduction: Cool the mixture in an ice bath (0°C). Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control the reaction exotherm.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until gas evolution ceases. This step neutralizes the acetic acid and destroys any remaining reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Part 3: Analytical Characterization and Quality Control
Rigorous analytical validation is critical to confirm the identity, structure, and purity of the synthesized compound. This protocol serves as a self-validating system to ensure the material meets the standards required for subsequent research.
Analytical Workflow
A sequential workflow ensures comprehensive characterization. First, mass spectrometry confirms the molecular weight. Next, NMR spectroscopy elucidates the precise chemical structure. Finally, HPLC/UPLC quantifies the purity of the final product.
Structural Confirmation Protocols
-
Mass Spectrometry (MS):
-
Method: Electrospray Ionization (ESI) in positive ion mode.
-
Expected Result: A prominent peak at m/z = 184.06 [M+H]⁺ corresponding to the protonated molecule. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) should be observed at m/z = 184 and 186.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR (Expected Signals):
-
A doublet in the aromatic region corresponding to the proton on the pyrimidine ring.
-
A singlet or doublet for the methylene (-CH₂-) protons adjacent to the pyrimidine ring and the amine.
-
A multiplet for the cyclopropyl methine (-CH-) proton.
-
Multiplets for the cyclopropyl methylene (-CH₂-) protons.
-
A broad singlet for the amine (-NH-) proton.
-
-
¹³C NMR (Expected Signals):
-
Signals in the aromatic region for the pyrimidine carbons.
-
A signal for the methylene (-CH₂-) carbon.
-
Signals for the cyclopropyl carbons.
-
-
Purity Assessment Protocol
This LC-MS method is designed for the robust quantification of the target compound and potential impurities.[5]
-
Instrumentation: Waters UHPLC-MS/MS Acquity H-Class or equivalent.
-
Column: Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program: A time-based gradient from 5% to 95% Mobile Phase B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 254 nm and/or Mass Spectrometry (Multiple Reaction Monitoring mode if quantifying specific impurities).
-
Validation: The method should be validated according to ICH Q2 guidelines for specificity, linearity, accuracy, and precision to ensure reliable purity determination.[5]
Part 4: Applications in Drug Discovery
This compound serves as a valuable building block for creating novel chemical entities.
-
Versatile Chemical Handle: The 2-chloro substituent on the pyrimidine ring is a prime site for nucleophilic aromatic substitution (SₙAr). This allows for the facile introduction of a wide array of functional groups (e.g., amines, alcohols, thiols), enabling rapid exploration of the chemical space around the core scaffold. This is a common strategy in the development of kinase inhibitors and other targeted therapies.
-
Bioisosteric Replacement and Property Modulation: The cyclopropyl group is often used as a bioisostere for other small alkyl or unsaturated groups. Its rigid, three-dimensional nature can lock the conformation of the side chain, leading to improved binding affinity for a biological target. Furthermore, the introduction of a cyclopropyl ring can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[2]
-
Scaffold for Biologically Active Molecules: Pyrimidine derivatives are central to many therapeutic agents, including treatments for cancer and inflammatory diseases.[1][6] The combination of this privileged scaffold with the beneficial properties of the cyclopropylamine moiety makes this compound an attractive starting point for lead optimization campaigns.
Conclusion
This compound is a well-defined chemical entity with significant potential as an intermediate in drug discovery. This guide provides the essential technical information for its synthesis and characterization, grounded in established chemical principles and analytical practices. The detailed protocols for synthesis and quality control are designed to be robust and reproducible, empowering research scientists to confidently utilize this versatile building block in the design and development of next-generation therapeutics.
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N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine. PubChem, National Center for Biotechnology Information. [Link]
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N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide. PubChem, National Center for Biotechnology Information. [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
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Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. PubMed, National Center for Biotechnology Information. [Link]
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N-Methylcyclopropanamine. PubChem, National Center for Biotechnology Information. [Link]
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2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. MDPI. [Link]
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- Method of synthesis of trans-2-phenylcyclopropylamine.
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N-[(2-methyl-4-pyridinyl)methyl]cyclopropanamine. PubChem, National Center for Biotechnology Information. [Link]
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"N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine" synthesis
An In-Depth Technical Guide to the Synthesis of N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine
This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable substituted pyrimidine intermediate for researchers and professionals in drug development and medicinal chemistry. We will delve into the strategic considerations for its synthesis, the underlying chemical principles, a detailed experimental protocol, and expected analytical characterization.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a foundational motif in a vast array of biologically active molecules, including a significant percentage of small-molecule drugs approved by the US FDA.[1] Its prevalence is rooted in its natural occurrence in the nucleobases of DNA and RNA.[1] Consequently, pyrimidine derivatives are frequently employed as core structures in the design of enzyme inhibitors, particularly for protein kinases, which play a critical role in cellular signaling pathways often dysregulated in diseases like cancer.[1][2]
The target molecule, this compound, features a reactive 2-chloro substituent, making it an ideal precursor for further diversification through subsequent cross-coupling or nucleophilic substitution reactions. This guide focuses on its direct and regioselective synthesis from the readily available starting material, 2,4-dichloropyrimidine.
PART 1: Retrosynthetic Analysis and Strategic Considerations
The synthesis strategy for this compound is predicated on a nucleophilic aromatic substitution (SNAr) reaction. The most logical disconnection is at the C4-N bond, leading back to two primary building blocks: the electrophilic pyrimidine core and the nucleophilic amine.
-
Precursor 1: 2,4-Dichloropyrimidine
-
Precursor 2: Cyclopropylmethanamine
Caption: Retrosynthetic analysis of the target compound.
The Core Challenge: Regioselectivity
A critical aspect of this synthesis is controlling the regioselectivity of the substitution. 2,4-Dichloropyrimidine possesses two reactive chlorine atoms. However, nucleophilic substitution reactions overwhelmingly favor reaction at the C4 position.[1][3] This selectivity is attributed to the greater electrophilicity of the C4 carbon, as the resulting negative charge in the Meisenheimer intermediate is more effectively stabilized by the adjacent ring nitrogen at position 1. While conditions to achieve C2 selectivity have been developed for specific cross-coupling reactions, standard SNAr amination strongly directs the incoming nucleophile to the C4 site.[1][4] This inherent reactivity simplifies the synthesis, allowing for a direct and predictable reaction without the need for protecting groups or complex multi-step procedures.
PART 2: The Synthetic Pathway - A Direct SNAr Approach
The forward synthesis involves the direct reaction of 2,4-dichloropyrimidine with one equivalent of cyclopropylmethanamine. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid (HCl) generated during the reaction.
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An In-depth Technical Guide to the Presumed Mechanism of Action of N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine
Disclaimer: The compound N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine is a novel chemical entity with limited publicly available data on its specific biological activity. This guide, therefore, presents a hypothesized mechanism of action based on a comprehensive analysis of its structural motifs and the established pharmacology of analogous compounds. The experimental protocols described herein are designed to serve as a robust framework for investigating and validating these hypotheses.
Executive Summary: A Hypothesis-Driven Approach
This compound is a synthetic molecule featuring a 2-chloropyrimidine core linked to a cyclopropanamine moiety. While direct studies on this compound are not extensively documented, its chemical architecture strongly suggests a potential role as a kinase inhibitor. The 2-chloropyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors, and the chlorine atom at the 2-position can act as an electrophilic center, predisposing the molecule to covalent interaction with nucleophilic residues in a protein's active site. The cyclopropanamine group likely contributes to the molecule's binding affinity, selectivity, and pharmacokinetic profile.
This guide posits that this compound functions as a covalent inhibitor of one or more protein kinases. The proposed mechanism involves a nucleophilic substitution reaction between a cysteine residue in the kinase's ATP-binding pocket and the 2-chloro-substituted pyrimidine ring. The subsequent sections will elaborate on this hypothesis, provide a detailed plan for its experimental validation, and discuss the potential therapeutic implications.
Deconstruction of the Molecular Architecture and Mechanistic Implications
The 2-Chloropyrimidine "Warhead"
The pyrimidine ring is a cornerstone of many FDA-approved drugs, particularly in oncology, where it serves as a scaffold for kinase inhibitors. The presence of a chlorine atom at the 2-position of the pyrimidine ring is of particular significance. This position is electronically deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][2] In the context of a kinase's ATP-binding site, a strategically located cysteine residue can act as the nucleophile, leading to the formation of an irreversible covalent bond. This mode of action has been documented for other chloropyrimidine-based inhibitors.[1]
The Role of the Cyclopropanamine Moiety
The cyclopropyl group is increasingly utilized in drug design to enhance a molecule's pharmacological properties.[3][4] Its rigid, three-dimensional structure can help to lock the molecule into a favorable conformation for binding to its target, potentially increasing potency and selectivity.[4] Furthermore, the cyclopropyl ring can improve metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[4][5] The amine group provides a hydrogen bond donor, which can form a critical interaction with the kinase's hinge region, a common anchoring point for ATP-competitive inhibitors.
Proposed Signaling Pathway: Covalent Kinase Inhibition
Based on the structural analysis, we hypothesize that this compound targets a protein kinase that has a non-catalytic cysteine residue in or near its ATP-binding site. The proposed mechanism of action is as follows:
-
Initial Non-covalent Binding: The compound first docks into the ATP-binding pocket of the target kinase. This initial binding is guided by non-covalent interactions, such as hydrogen bonding between the cyclopropanamine and the kinase's hinge region, and hydrophobic interactions.
-
Covalent Bond Formation: Once optimally positioned, the nucleophilic thiol group of a nearby cysteine residue attacks the electron-deficient carbon atom at the 2-position of the pyrimidine ring, displacing the chloride ion. This results in the formation of a stable, covalent thioether bond.
-
Irreversible Inhibition: The formation of this covalent bond leads to the irreversible inhibition of the kinase's catalytic activity. By blocking the ATP-binding site, the compound prevents the transfer of a phosphate group to the kinase's substrates, thereby abrogating its downstream signaling functions.
Caption: Hypothesized covalent inhibition of a target kinase.
Experimental Validation Workflow
A multi-tiered approach is required to rigorously test the hypothesized mechanism of action. The following experimental workflow is proposed:
Caption: Experimental workflow for mechanism of action validation.
Tier 1: Biochemical Assays
Objective: To identify the direct molecular target(s) of this compound and confirm the covalent binding mechanism.
4.1.1 Protocol: Broad Kinase Panel Screening
-
Assay Principle: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) to test the compound at a fixed concentration (e.g., 1 µM) against a large panel of recombinant human kinases.
-
Procedure: a. Prepare a stock solution of the compound in DMSO. b. The service provider will perform radiometric or fluorescence-based assays to measure the percent inhibition of each kinase.
-
Data Analysis: Identify kinases that are inhibited by >50% as primary "hits."
4.1.2 Protocol: IC₅₀ Determination
-
Assay Principle: For the primary hits identified, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC₅₀).
-
Procedure: a. Prepare serial dilutions of the compound. b. Perform the kinase activity assay for each concentration.
-
Data Analysis: Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
4.1.3 Protocol: Covalent Binding Confirmation
-
Assay Principle: Use mass spectrometry to confirm the formation of a covalent adduct between the compound and the target kinase.
-
Procedure: a. Incubate the recombinant target kinase with an excess of the compound. b. Digest the protein with a protease (e.g., trypsin). c. Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Search for a peptide with a mass shift corresponding to the molecular weight of the compound, and use MS/MS fragmentation to identify the modified cysteine residue.
Tier 2: Cellular Assays
Objective: To confirm target engagement in a cellular context and to elucidate the compound's effects on downstream signaling pathways and cellular phenotypes.
4.2.1 Protocol: Cellular Thermal Shift Assay (CETSA)
-
Assay Principle: CETSA is used to assess target engagement in intact cells. The binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.
-
Procedure: a. Treat cells with the compound or vehicle control. b. Heat the cell lysates to a range of temperatures. c. Separate soluble and aggregated proteins by centrifugation. d. Analyze the amount of soluble target protein at each temperature by Western blot.
-
Data Analysis: A shift in the melting curve in the presence of the compound indicates target engagement.
4.2.2 Protocol: Western Blot Analysis
-
Assay Principle: To assess the effect of the compound on the phosphorylation status of the target kinase's downstream substrates.
-
Procedure: a. Treat cells with a dose range of the compound for a specified time. b. Lyse the cells and separate proteins by SDS-PAGE. c. Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated and total forms of the substrate proteins.
-
Data Analysis: A dose-dependent decrease in the level of the phosphorylated substrate indicates inhibition of the upstream kinase.
Tier 3: In Vivo Studies
Objective: To evaluate the compound's pharmacokinetic properties, pharmacodynamic effects, and efficacy in a relevant animal model of disease.
4.3.1 Protocol: Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
-
Procedure: a. Administer the compound to animals (e.g., mice) via a relevant route. b. Collect blood and tissue samples at various time points. c. Measure the concentration of the compound (PK) and the level of the target biomarker (e.g., phosphorylated substrate) (PD).
-
Data Analysis: Correlate the compound's exposure with the degree of target inhibition to establish a PK/PD relationship.
Data Summary and Interpretation
The data generated from the proposed experiments should be summarized in a clear and concise manner to facilitate interpretation.
Table 1: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ (nM) | Covalent Adduct Formation (Mass Spec) |
| Kinase A | 10 | Confirmed (on Cys-123) |
| Kinase B | 500 | Not Detected |
| Kinase C | >10,000 | Not Tested |
Conclusion and Future Directions
The structural features of this compound strongly support the hypothesis that it functions as a covalent kinase inhibitor. The proposed experimental workflow provides a comprehensive strategy to test this hypothesis, identify the specific kinase target(s), and elucidate the compound's cellular and in vivo effects. The successful validation of this mechanism of action would position this compound as a promising lead for the development of novel therapeutics, particularly in areas where irreversible kinase inhibition has proven to be a valuable strategy, such as oncology and immunology.
References
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Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central. Available at: [Link]
-
2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Bentham Science. Available at: [Link]
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Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. Available at: [Link]
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Cyclopropanamine Compounds and Use Thereof. National Institutes of Health. Available at: [Link]
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2-Chloropyridine. National Toxicology Program. Available at: [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Available at: [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]
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Cyclobenzaprine. StatPearls - NCBI Bookshelf. Available at: [Link]
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Metabolism of cyclopropyl groups. Hypha Discovery. Available at: [Link]
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"N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine" biological activity
An In-depth Technical Guide on the Biological Activity of N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine: A Scaffold for Modern Drug Discovery
Authored by a Senior Application Scientist
Foreword: Unveiling the Potential of a Versatile Chemical Scaffold
In the landscape of contemporary drug discovery, the identification and characterization of novel chemical entities with therapeutic potential is paramount. This compound is a compound that, while not extensively studied for its intrinsic biological activity, represents a critical building block in the synthesis of a diverse array of bioactive molecules. Its structure, combining a reactive 2-chloropyrimidine core with a conformationally constrained cyclopropylmethylamine side chain, offers a unique starting point for the development of targeted therapies. This guide provides a comprehensive overview of the inferred biological potential of this scaffold, based on its prevalence in patented and researched compounds, and outlines a technical framework for its investigation and development. We will delve into the rationale behind its use in medicinal chemistry, propose detailed experimental workflows for its biological characterization, and discuss the interpretation of potential findings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds in their quest for next-generation therapeutics.
The Chemical Architecture: A Synthesis of Reactivity and Rigidity
This compound is characterized by two key structural motifs that are highly valued in medicinal chemistry:
-
The 2-Chloropyrimidine Ring: The pyrimidine ring is a privileged scaffold, forming the core of numerous FDA-approved drugs, particularly in oncology. The chlorine atom at the 2-position serves as a versatile chemical handle for nucleophilic aromatic substitution reactions. This allows for the facile introduction of various functional groups, enabling the exploration of a wide chemical space and the fine-tuning of biological activity. The pyrimidine nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets such as protein kinases.
-
The Cyclopropylmethylamine Moiety: The cyclopropane ring introduces conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty of binding to a target protein. This can lead to enhanced potency and selectivity. Cyclopropane rings are also known to possess unique electronic properties and can serve as bioisosteres for other chemical groups.[1] The amine group provides a point for further chemical modification and can act as a hydrogen bond donor or a basic center for salt formation, improving physicochemical properties like solubility.
The combination of these two fragments in this compound creates a molecule with significant potential as a starting point for the synthesis of compound libraries aimed at a variety of biological targets.
Inferred Biological Relevance: Learning from a Scaffold's Progeny
While direct studies on the biological activity of this compound are scarce, its incorporation into more complex molecules described in the scientific and patent literature provides strong clues to its potential applications.
Kinase Inhibition: A Prominent Role in Oncology and Immunology
The pyrimidine scaffold is a cornerstone of many kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The 2,4-disubstituted pyrimidine core is a common feature of ATP-competitive kinase inhibitors, where the pyrimidine ring mimics the adenine base of ATP, binding to the hinge region of the kinase's active site.
Compounds containing the 2-chloropyrimidine moiety have been investigated as inhibitors of a range of kinases, including:
-
Src and Abl Kinases: Dual inhibitors of Src and Abl kinases have shown significant antitumor activity, particularly in the context of chronic myelogenous leukemia (CML).[2] The pyrimidine core is central to the design of these inhibitors.
-
Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. Pyrimidine-based compounds have been developed as potent BTK inhibitors.[3]
-
Janus Kinases (JAKs): JAK inhibitors are used in the treatment of autoimmune diseases like rheumatoid arthritis. The pyrrolo[2,3-d]pyrimidine scaffold, a close relative of the pyrimidine core, is found in approved JAK inhibitors.[4]
-
Akt Kinases: The PI3K/Akt signaling pathway is frequently overactive in cancer. Pyrrolopyrimidine-based inhibitors of Akt have demonstrated potent antitumor effects in preclinical models.[5]
The prevalence of the pyrimidine scaffold in these and other kinase inhibitors strongly suggests that derivatives of this compound could be potent and selective kinase inhibitors.
Beyond Kinases: Exploring Other Therapeutic Avenues
The versatility of the pyrimidine and cyclopropane motifs extends beyond kinase inhibition. Related structures have been explored in the context of:
-
SARM1 Inhibition: SARM1 is a key mediator of programmed axon degeneration, and its inhibitors are being investigated for the treatment of neurodegenerative diseases.[6]
-
MDM2 Inhibition: The interaction between p53 and its negative regulator MDM2 is a critical target in cancer therapy. Spirooxindole-based MDM2 inhibitors have advanced to clinical trials.[7] While structurally distinct, the exploration of novel scaffolds for this interaction is an active area of research.
-
Insecticidal and Acaricidal Activity: Pyrimidine derivatives have also been found to have applications in agriculture as insecticides and acaricides.[8]
A Proposed Workflow for Biological Characterization
For a research team seeking to elucidate the biological activity of this compound or its derivatives, a systematic, multi-pronged approach is recommended. The following workflow outlines a series of experiments designed to identify potential biological targets and characterize the compound's effects.
Step 1: In Silico and Physicochemical Profiling
Before embarking on wet lab experiments, computational methods can be employed to predict potential biological targets. This can be achieved through ligand-based approaches (comparing the compound to known active molecules) or structure-based approaches (docking the compound into the crystal structures of potential targets).
Simultaneously, fundamental physicochemical properties such as aqueous solubility, chemical stability, and lipophilicity should be determined. These parameters are crucial for designing meaningful biological assays and for interpreting the results.
Step 2: Broad Kinase Panel Screening
Given the prevalence of the pyrimidine scaffold in kinase inhibitors, a broad kinase panel screen is a logical starting point. Many contract research organizations (CROs) offer services to screen a compound against hundreds of kinases at a single concentration (e.g., 1 or 10 µM).
Experimental Protocol: Generic Kinase Activity Assay (Luminescent)
-
Assay Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.
-
Materials:
-
Kinase of interest
-
Substrate peptide/protein
-
ATP
-
Assay buffer (containing MgCl₂)
-
Test compound (this compound derivative)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
-
Procedure:
-
Prepare a solution of the test compound in DMSO.
-
Dispense 50 nL of the compound solution into the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and substrate in assay buffer to each well.
-
To initiate the kinase reaction, add 5 µL of a solution of ATP in assay buffer to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: The percentage of kinase inhibition is calculated relative to control wells containing DMSO instead of the test compound.
Step 3: Phenotypic Screening in Cancer Cell Lines
In parallel with target-based screening, a phenotypic screen can identify compounds that have a desired effect on cells, such as inhibiting their proliferation. A screen against a panel of cancer cell lines representing different tumor types is a common approach.
Experimental Protocol: MTT Cell Proliferation Assay
-
Assay Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: The absorbance values are used to generate a dose-response curve, from which the IC₅₀ (the concentration of compound that inhibits cell proliferation by 50%) can be calculated.
Step 4: Hit Validation and Mechanism of Action Studies
Positive "hits" from the primary screens must be validated. For compounds that show activity in a kinase assay, a full dose-response curve should be generated to determine the IC₅₀ value. For compounds active in the cell proliferation assay, further studies are needed to determine the mechanism of action. If a specific kinase was identified as a target, Western blotting can be used to assess the phosphorylation status of its downstream substrates in treated cells. A reduction in the phosphorylation of a known substrate provides evidence of target engagement in a cellular context.
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in a clear and concise format.
Table 1: Hypothetical Kinase Selectivity Data for a Derivative of this compound
| Kinase Target | IC₅₀ (nM) |
| Kinase A | 15 |
| Kinase B | 250 |
| Kinase C | >10,000 |
| Kinase D | 8,500 |
Data are representative and for illustrative purposes only.
Table 2: Hypothetical Antiproliferative Activity in a Panel of Cancer Cell Lines
| Cell Line | Tissue of Origin | IC₅₀ (µM) |
| K562 | Leukemia | 0.1 |
| A549 | Lung | 2.5 |
| HCT116 | Colon | 1.8 |
| MCF7 | Breast | >10 |
Data are representative and for illustrative purposes only.
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel therapeutics. Its chemical features make it an ideal starting point for the synthesis of libraries of compounds targeting a range of biological entities, with a particularly strong rationale for the development of kinase inhibitors. The experimental workflow detailed in this guide provides a robust framework for the biological characterization of derivatives of this scaffold, from initial screening to mechanism of action studies. Future work should focus on the synthesis of a diverse library of analogs to explore the structure-activity relationships and to optimize potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this versatile chemical starting material.
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Google Patents. US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors. [6]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link][2]
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Google Patents. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity. [3]
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Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839. [Link][7]
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Flanagan, M. E., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(3), 1130–1152. [Link][4]
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Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. [Link][5]
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Yan, Z., et al. (2019). Chemical structure, physical properties, yield, and biological activities of compounds 9a-r. ResearchGate. [Link][8]
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Sala, A., et al. (2003). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry, 7(12), 1185-1210. [Link][1]
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Unlocking the Therapeutic Potential of N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine: A Technical Guide to Target Identification and Validation
Abstract
N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine is a synthetic compound featuring two key pharmacophores: a 2-chloropyrimidine ring and a cyclopropylamine moiety. Both structural motifs are prevalent in a wide array of biologically active molecules, suggesting a rich, yet unexplored, therapeutic potential for this compound. The cyclopropyl group is known to enhance metabolic stability, potency, and brain permeability in drug candidates.[1] Concurrently, the pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the molecular targets of this compound, thereby paving the way for its potential clinical applications.
Introduction: Decoding the Structural Clues
The molecular architecture of this compound offers critical insights into its potential biological roles. The cyclopropylamine group is a versatile component in medicinal chemistry, found in pharmaceuticals ranging from antibiotics to central nervous system agents.[2][3] Its presence often confers a favorable pharmacokinetic profile. The 2-chloropyrimidine core, on the other hand, is a well-established precursor in the synthesis of kinase inhibitors and other targeted agents, recognized for its ability to form key interactions within ATP-binding sites.[4][5][6]
Given the established activities of these pharmacophores, we can hypothesize that this compound may exert its effects through interaction with one or more protein targets, potentially within the protein kinase family. This guide will delineate a strategic, multi-pronged approach to first identify these putative targets and subsequently validate them through rigorous biochemical and cell-based assays.
Strategic Framework for Target Identification
A robust target identification strategy is paramount to elucidating the mechanism of action of any novel compound. For this compound, we propose a parallel approach combining computational and experimental methodologies.
Caption: A strategic workflow for identifying potential biological targets.
Computational Approaches: Generating Initial Hypotheses
-
Reverse Docking: This in silico method involves docking this compound against a large library of known protein structures, particularly those of the human kinome. The goal is to identify proteins with binding pockets that can favorably accommodate the compound. The docking scores and binding poses provide the first layer of evidence for potential interactions.
-
Pharmacophore Modeling and Searching: Based on the structures of known pyrimidine-based inhibitors, a pharmacophore model can be constructed. This model, representing the key steric and electronic features required for binding, can then be used to search 3D databases of protein structures to identify potential targets that share these features.
Experimental Approaches: Capturing the Targets
-
Affinity Chromatography-Mass Spectrometry: This is a powerful technique for isolating binding partners from a complex biological sample.
Protocol:
-
Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).
-
Lysate Preparation: Prepare a cell lysate from a relevant cancer cell line (e.g., a line known to be sensitive to pyrimidine-based inhibitors).
-
Incubation: Incubate the cell lysate with the immobilized compound, allowing for the formation of protein-ligand complexes.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the specifically bound proteins using a competitive ligand or by changing the buffer conditions.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Chemical Proteomics with Activity-Based Probes: This approach utilizes a modified version of the compound that can covalently label its target proteins.
Protocol:
-
Probe Synthesis: Synthesize an activity-based probe by incorporating a reactive group (e.g., a fluorophosphonate or acrylamide) onto the this compound scaffold.
-
Cellular Labeling: Treat living cells or cell lysates with the probe.
-
Click Chemistry: If the probe contains a bio-orthogonal handle (e.g., an alkyne or azide), perform a click reaction to attach a reporter tag (e.g., biotin or a fluorophore).
-
Enrichment and Identification: Enrich the labeled proteins (e.g., using streptavidin beads for biotin-tagged proteins) and identify them by mass spectrometry.
-
Target Validation: From Hypothesis to Confirmation
Once a list of potential targets has been generated, a rigorous validation process is essential. This involves a combination of biochemical and cell-based assays to confirm a direct interaction and to understand the functional consequences of this interaction.
Caption: A workflow for the validation of identified biological targets.
Biochemical Validation: Confirming Direct Interaction
-
Direct Binding Assays:
-
Surface Plasmon Resonance (SPR): This label-free technique measures the binding affinity and kinetics between the compound and the purified target protein in real-time.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
-
-
Enzymatic Assays: If the identified target is an enzyme, such as a kinase, its activity in the presence of this compound should be measured. For kinases, this typically involves quantifying the phosphorylation of a substrate.
Table 1: Representative Kinase Inhibition Data
Kinase Target IC50 (nM) Mer 6.4 ± 1.8 c-Met 26.1 ± 7.7 FAK 47 ± 6 Note: Data is hypothetical and for illustrative purposes, inspired by activities of similar pyrimidine derivatives.[5][6]
Cellular Validation: Assessing Functional Consequences
-
Cellular Thermal Shift Assay (CETSA): This assay confirms target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
-
Phenotypic Assays: The effect of the compound on cellular processes should be evaluated. For potential anti-cancer agents, this includes assays for cell proliferation, apoptosis, and migration.[5]
-
Signaling Pathway Analysis: Western blotting can be used to determine if the compound modulates the signaling pathway downstream of the target protein. For example, if the target is a kinase, the phosphorylation status of its known substrates should be examined.
Conclusion and Future Directions
The unique combination of a 2-chloropyrimidine core and a cyclopropylamine moiety in this compound makes it a compelling candidate for drug discovery. By employing the systematic approach to target identification and validation outlined in this guide, researchers can effectively unravel its mechanism of action. The identification of specific, high-affinity targets will be the crucial first step in translating the potential of this molecule into novel therapeutics. Future work should focus on lead optimization to enhance potency and selectivity, as well as in-depth preclinical evaluation of the most promising analogues.
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The Strategic Incorporation of Cyclopropanamine in Modern Drug Design: A Technical Guide
Abstract
The cyclopropyl group, and by extension cyclopropanamine, represents a uniquely powerful structural motif in the medicinal chemist's toolkit. Its inherent ring strain and rigid, three-dimensional geometry impart a range of desirable physicochemical and pharmacological properties that can address common challenges in drug discovery, from enhancing potency and selectivity to improving metabolic stability and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the strategic application of cyclopropanamine in drug design for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing its utility, explore its role as a versatile bioisostere, and provide practical, field-proven insights into its synthesis and evaluation.
The Enduring Appeal of a Strained Ring: Physicochemical Properties of Cyclopropanamine
The cyclopropane ring's unique electronic and conformational properties are central to its utility in drug design.[1][2] The significant ring strain, with C-C-C bond angles compressed to approximately 60°, results in C-C bonds with enhanced p-character and shorter, stronger C-H bonds compared to their acyclic counterparts.[3][4][5] This seemingly simple alteration has profound implications for a molecule's behavior in a biological system.
The presence of the amine group further functionalizes this strained ring, providing a basic handle for salt formation and crucial interactions with biological targets.[2]
| Property | Value | Source |
| Molecular Formula | C₃H₇N | [1][2] |
| Molecular Weight | 57.09 g/mol | [1][2][6] |
| Boiling Point | ~50 °C | [1][2] |
| Density | 0.82-0.9 g/cm³ | [2][7] |
| Melting Point | -50 °C | [7] |
| logP | -0.30 | [7] |
Causality in Experimental Choices: The decision to incorporate a cyclopropylamine moiety is often driven by the need to introduce conformational rigidity. Unlike a flexible alkyl chain, the cyclopropyl group locks a portion of the molecule into a more defined orientation, which can reduce the entropic penalty of binding to a receptor and thus enhance potency.[4][5][8]
Cyclopropanamine as a Versatile Bioisostere in Medicinal Chemistry
Bioisosterism, the strategy of substituting one functional group for another with similar biological activity, is a cornerstone of drug design. Cyclopropanamine and its parent cyclopropyl group are frequently employed as bioisosteres for a variety of common chemical motifs.[9]
Isostere for Small Alkyl Groups and gem-Dimethyl Groups
The cyclopropyl group can serve as a conformationally restricted isostere for isopropyl or tert-butyl groups. This can be particularly advantageous when a bulkier group is required for van der Waals interactions, but the increased lipophilicity of larger alkyl chains is detrimental to the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Isostere for Alkenes and Phenyl Rings
The π-character of the C-C bonds in a cyclopropane ring allows it to mimic the electronic properties of a double bond or even a phenyl ring in certain contexts.[4][5] This can be a powerful strategy to replace a metabolically labile double bond or to explore novel intellectual property space.
Caption: Bioisosteric relationships of the cyclopropylamine moiety.
Modulating Pharmacological Profiles with Cyclopropanamine
The introduction of a cyclopropylamine group can profoundly impact a drug candidate's potency, selectivity, and pharmacokinetic properties.
Enhancing Potency and Selectivity
The rigid nature of the cyclopropyl ring can pre-organize a ligand into a bioactive conformation, leading to a more favorable binding entropy and increased potency.[4][5] This conformational constraint can also enhance selectivity by favoring binding to the target receptor over off-target proteins with different binding pocket topographies.
A notable example is seen in the fentanyl analog, cyclopropylfentanyl, which exhibits high potency as a full agonist at the μ-opioid receptor, comparable to fentanyl itself.[10] In contrast, the more flexible valerylfentanyl is a significantly less potent partial agonist.[10]
Improving Metabolic Stability
One of the most compelling reasons to incorporate a cyclopropyl group is to block sites of oxidative metabolism. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to metabolism by cytochrome P450 (CYP) enzymes.[11] A classic example is the statin drug, pitavastatin, where the cyclopropyl group diverts metabolism away from the major CYP3A4 pathway, reducing the potential for drug-drug interactions.[11]
However, it is crucial to note that the cyclopropylamine moiety itself can be a metabolic liability. CYP-mediated oxidation of the cyclopropylamine can lead to ring-opening and the formation of reactive metabolites, which has been implicated in the hepatotoxicity of the antibiotic trovafloxacin.[11][12][13]
Caption: Metabolic considerations for the cyclopropylamine moiety.
Synthesis of Cyclopropanamine and its Derivatives
Several synthetic routes to cyclopropanamine are available to the medicinal chemist. The choice of method often depends on the desired scale and the substitution pattern of the final product.
Common Synthetic Pathways
-
From γ-butyrolactone: This multi-step synthesis involves ring-opening, esterification, cyclization, amidation, and finally a Hofmann rearrangement.[14]
-
Reductive Amination: Cyclopropanecarboxaldehyde or cyclopropanone can undergo reductive amination with ammonia or a primary amine in the presence of a reducing agent like sodium borohydride.[1][2]
-
From Cyclopropyl Halides: Reaction of a cyclopropyl halide with ammonia or an amine can also yield the desired product.[1][2]
Experimental Protocol: Reductive Amination of Cyclopropanecarboxaldehyde
This protocol provides a general procedure for the synthesis of N-substituted cyclopropanamines.
Materials:
-
Cyclopropanecarboxaldehyde
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of cyclopropanecarboxaldehyde (1.0 eq) in DCM, add the primary amine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add STAB (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted cyclopropanamine.
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the consumption of starting materials and the formation of the product. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Evaluating the Impact of Cyclopropanamine Incorporation
A robust experimental workflow is essential to validate the intended benefits of incorporating a cyclopropylamine moiety.
In Vitro ADME Assays
-
Metabolic Stability: Incubate the compound with liver microsomes (human, rat, mouse) and measure the rate of parent compound depletion over time using LC-MS/MS. This will determine the intrinsic clearance and predict the in vivo half-life.
-
CYP Inhibition: Assess the potential for drug-drug interactions by evaluating the compound's ability to inhibit major CYP isoforms (e.g., CYP3A4, 2D6, 2C9) using commercially available kits.
-
Permeability: Utilize parallel artificial membrane permeability assay (PAMPA) or Caco-2 cell monolayers to assess the compound's passive diffusion and potential for oral absorption.
Target Engagement and Potency Assays
The choice of assay is target-dependent. For example, for a G-protein coupled receptor (GPCR) target, one might perform:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of the compound to the target receptor.
-
Functional Assays: Such as cAMP assays or β-arrestin recruitment assays, to determine the compound's functional potency (EC₅₀) and efficacy (%Emax).[10]
Caption: A generalized experimental workflow for evaluating cyclopropanamine-containing compounds.
Case Studies: FDA-Approved Drugs Featuring the Cyclopropylamine Moiety
The successful application of the cyclopropylamine motif is evident in several FDA-approved drugs across various therapeutic areas.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic where the cyclopropyl group enhances antibacterial efficacy.[14][15]
-
Simeprevir: An NS3/4A protease inhibitor used to treat hepatitis C.
-
Risdiplam: A survival of motor neuron 2 (SMN2) splicing modifier for the treatment of spinal muscular atrophy.
Conclusion
Cyclopropanamine is a small but powerful building block that offers a wealth of opportunities for medicinal chemists to address key challenges in drug discovery. Its unique conformational and electronic properties can be strategically leveraged to enhance potency, improve metabolic stability, and fine-tune pharmacokinetic parameters. However, a thorough understanding of its potential metabolic liabilities is crucial for its successful application. By integrating rational design with robust synthetic and analytical workflows, the cyclopropylamine moiety will undoubtedly continue to feature prominently in the next generation of innovative therapeutics.
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2-chloropyrimidine derivatives in medicinal chemistry
An In-depth Technical Guide to 2-Chloropyrimidine Derivatives in Medicinal Chemistry
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to the structure of numerous therapeutic agents. Among its many functionalized variants, 2-chloropyrimidine has emerged as a uniquely powerful and versatile intermediate. Its heightened reactivity, governed by the electron-deficient nature of the pyrimidine ring, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr), enabling the facile construction of diverse molecular libraries. This guide provides a comprehensive technical overview of 2-chloropyrimidine derivatives, detailing their fundamental reactivity, synthesis, and critical role in the development of targeted therapeutics, with a special focus on kinase inhibitors. We will explore the causality behind experimental choices, present detailed protocols, and analyze structure-activity relationships (SAR) to provide researchers and drug development professionals with a field-proven perspective on this privileged scaffold.
The 2-Chloropyrimidine Core: A Privileged Intermediate
The utility of the 2-chloropyrimidine scaffold in drug discovery is not accidental; it is a direct consequence of its inherent electronic properties. The pyrimidine ring, containing two electronegative nitrogen atoms at positions 1 and 3, is an electron-deficient aromatic system.[1] This electron deficiency renders the carbon atoms susceptible to nucleophilic attack, a feature that is significantly enhanced by the presence of a good leaving group, such as chlorine.
The chlorine atom at the C2 position is particularly activated for Nucleophilic Aromatic Substitution (SNAr) reactions.[2][3] This heightened reactivity, estimated to be 1014–1016 times greater than that of chlorobenzene, stems from the ability of both ring nitrogen atoms to stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction.[3] This exceptional reactivity allows for substitutions to be carried out under mild conditions, often without the need for precious metal catalysts that can introduce challenges in cost and product purification.[2][3] This makes the 2-chloropyrimidine moiety an ideal electrophilic partner for a vast range of nucleophiles, including amines, thiols, and alcohols, enabling the efficient synthesis of 2-substituted pyrimidine derivatives.
Synthesis and Reactivity
Synthesis of the 2-Chloropyrimidine Scaffold
The synthesis of the 2-chloropyrimidine core can be achieved through several established routes. A common and reliable method involves the diazotization of 2-aminopyrimidine followed by a Sandmeyer-type reaction. In this process, the amine is treated with a nitrite source, such as sodium nitrite, in the presence of a strong acid (e.g., HCl) at low temperatures to form a diazonium salt, which is subsequently displaced by a chloride ion.[4][5]
Another prevalent method is the direct chlorination of 2-hydroxypyrimidines (or their tautomeric pyrimid-2-one form) using potent chlorinating agents like phosphorus oxychloride (POCl3) or a mixture of phosphorus pentachloride (PCl5) and POCl3.[4]
The Nucleophilic Aromatic Substitution (SNAr) Reaction
The SNAr reaction is the primary transformation that underscores the utility of 2-chloropyrimidines. The reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] In the second, rapid step, the leaving group (chloride) is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.
Caption: The SNAr mechanism for 2-chloropyrimidine.
The choice of solvent and base is critical for the success of SNAr reactions. Aprotic polar solvents like tetrahydrofuran (THF), 1,4-dioxane, or dimethylformamide (DMF) are often used to dissolve the reactants and facilitate the reaction. A base, such as potassium carbonate (K2CO3), triethylamine (Et3N), or a stronger base like potassium tert-butoxide (t-BuOK), is typically required to deprotonate the incoming nucleophile or to act as a scavenger for the HCl generated during the reaction.[7]
Application in Drug Discovery: A Case Study of Ribociclib
The profound impact of 2-chloropyrimidine chemistry is exemplified by its application in the synthesis of numerous FDA-approved drugs, particularly kinase inhibitors.[8][9] Ribociclib (Kisqali®), a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used for the treatment of HR-positive, HER2-negative advanced breast cancer, serves as an excellent case study.[10][11]
Synthesis of Ribociclib
The synthesis of Ribociclib relies on a key 2-chloropyrimidine-derived intermediate, 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide . This intermediate is constructed from a simpler di-chlorinated pyrimidine.[1] The crucial step in the final assembly of the drug is a nucleophilic aromatic substitution where the C2 chlorine of this advanced intermediate is displaced by the primary amine of 5-(piperazin-1-yl)pyridin-2-amine .[12][13] This reaction forges the key C-N bond that is central to the pharmacophore of Ribociclib.
Mechanism of Action
Ribociclib functions by inhibiting CDK4 and CDK6, two key enzymes that regulate cell cycle progression.[2] In normal cell division, CDK4/6 complexes with Cyclin D to phosphorylate the Retinoblastoma (Rb) protein.[10] Phosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes required for the cell to transition from the G1 (growth) phase to the S (DNA synthesis) phase.[14] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[2] By binding to the ATP-binding pocket of CDK4 and CDK6, Ribociclib prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state.[2][14] This maintains the Rb-E2F complex, effectively blocking the G1-to-S phase transition and inducing cell cycle arrest.[6][14]
Caption: Mechanism of action of Ribociclib via inhibition of the CDK4/6-Rb pathway.
Structure-Activity Relationship (SAR) Insights
The ease of derivatization at the C2 position makes the 2-chloropyrimidine scaffold ideal for exploring structure-activity relationships. By systematically introducing different nucleophiles, medicinal chemists can fine-tune a compound's potency, selectivity, and pharmacokinetic properties.
A study on a series of 2,5-dichloropyrimidine derivatives as covalent inhibitors of Mitogen- and stress-activated protein kinase 1 (MSK1) provides clear quantitative SAR data.[15] The compounds work by having a cysteine residue in the kinase (Cys440) attack the C2 position of the pyrimidine in an SNAr reaction, forming a covalent bond.
| Compound | X | Y | R Group | MSK1 CTKD pIC50 |
| 1 | Cl | Cl | 4-fluoro-N-methylaniline | 6.2 |
| 2 | H | Cl | 4-fluoro-N-methylaniline | 4.3 |
| 3 | F | Cl | 4-fluoro-N-methylaniline | 7.2 |
| 4 | Br | Cl | 4-fluoro-N-methylaniline | 6.2 |
| 19 | Cl | Cl | 3-(1H-pyrrolo[2,3-b]pyridin-4-yl) | 6.4 |
| 20 | Cl | Cl | 4-fluoro-3-(1H-pyrrolo[2,3-b]pyridin-4-yl) | 6.5 |
| 22 | Cl | Cl | 4-fluoro-3-(7H-pyrrolo[2,3-d]pyrimidin-4-yl) | 7.4 |
Data summarized from reference[15]. pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Analysis of SAR:
-
The C2-Halogen is Critical: Removing the 2-chloro group (Compound 2 ) leads to a nearly 100-fold reduction in potency, demonstrating its role as the key electrophilic center for the covalent interaction.[15]
-
Modulating Reactivity: Replacing the 2-chloro with a more electronegative 2-fluoro (Compound 3 ) increases potency 10-fold, likely by making the C2 position more electrophilic and accelerating the SNAr reaction.[15] A 2-bromo (Compound 4 ) is equipotent to the 2-chloro derivative.
-
Optimizing the R Group: Modifications to the aniline R group, which explores the ATP-binding pocket, significantly impact potency. Replacing a simple aniline (Compound 1 ) with more complex heterocyclic systems (Compounds 19 , 20 ) provides modest gains. However, switching to a pyrrolopyrimidine R group (Compound 22 ) results in a nearly 10-fold increase in potency over its direct analogue (20 ), highlighting the importance of specific hydrogen bonding and steric interactions within the kinase active site.[15]
Experimental Protocols & Characterization
The successful synthesis and validation of 2-chloropyrimidine derivatives require robust experimental and analytical procedures.
General Workflow
The development process typically follows a structured workflow from initial synthesis to biological evaluation.
Caption: A typical drug discovery workflow using 2-chloropyrimidine derivatives.
Protocol: SNAr Amination of a 2-Chloropyrimidine
This protocol describes a general method for the reaction of a 2-chloropyrimidine with an aniline nucleophile, adapted from procedures for analogous chloro-heterocycles.[7]
-
Materials:
-
2-Chloropyrimidine derivative (1.0 eq.)
-
Substituted aniline (1.1 eq.)
-
Potassium tert-butoxide (t-BuOK) (1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard anhydrous reaction glassware, magnetic stirrer, heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the 2-chloropyrimidine derivative (1.0 eq.) and the substituted aniline (1.1 eq.).
-
Dissolve the starting materials in anhydrous THF (approx. 0.2 M concentration).
-
While stirring at room temperature, add potassium tert-butoxide (1.2 eq.) portion-wise to the solution. An exotherm may be observed.
-
Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and carefully quench by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired 2-anilinopyrimidine product.
-
Characterization
The synthesized compounds must be rigorously characterized to confirm their structure and purity.
-
1H NMR: The aromatic protons on the pyrimidine ring typically appear in the δ 8.0-9.0 ppm region. The N-H proton of a 2-aminopyrimidine often appears as a broad singlet. Protons on substituents will have characteristic shifts that can be used to confirm successful coupling.
-
13C NMR: The carbon atoms of the pyrimidine ring will have distinct signals in the aromatic region (δ 150-165 ppm), with the C2 carbon bearing the nucleophile showing a characteristic shift.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the product, typically by observing the [M+H]+ ion.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.
Conclusion and Future Perspectives
2-Chloropyrimidine and its derivatives represent a privileged and indispensable class of intermediates in modern medicinal chemistry. Their predictable and high reactivity in SNAr reactions provides a reliable and efficient platform for the synthesis of diverse compound libraries, particularly for targeting the ATP-binding site of protein kinases. The success of drugs like Ribociclib validates the strategic importance of this scaffold. Future work will likely focus on leveraging this versatile core to develop next-generation covalent inhibitors with enhanced selectivity, to explore novel therapeutic targets beyond kinases, and to apply green chemistry principles to further optimize synthetic routes, for instance, through the use of flow chemistry.[1][16] The foundational chemistry of the 2-chloropyrimidine scaffold ensures it will remain a cornerstone of drug discovery for the foreseeable future.
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Infante, J. R., et al. (2017). Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors. Clinical Cancer Research, 23(13), 3251–3262. Available from: [Link]
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Tripathy, D., et al. (2017). Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors. Clinical Cancer Research, 23(13), 3251-3262. Available from: [Link]
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Zhang, L., et al. (2022). Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7Hpyrrolo[ 2,3-d]pyrimidine-6-carboxamide. Chinese Journal of Pharmaceuticals, 53(07), 973-976. Available from: [Link]
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Pellegatti, L., et al. (2016). Synthesis of ribociclib intermediate and in-line purification. In Understanding Flow Chemistry for the Production of Active Pharmaceutical Ingredients. Available from: [Link]
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Desai, S., et al. (2020). DESIGN, SYNTHESIS AND CHARACTERIZATION OF SOME NEW 2-AMINO PYRIMIDINE DERIVATIVES. Zenodo. Available from: [Link]
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Kappe, C. O., et al. (2012). Synthesis of 2-arylamino substituted 5,6-dihydropyrido[2,3-d]pyrimidine-7(8H)-ones from arylguanidines. Molecular Diversity, 16(4), 639-49. Available from: [Link]
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Yilmaz, I., et al. (n.d.). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. [Journal Name, Volume(Issue), pages]. Available from: [Link]
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Geden, J. V., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry. Available from: [Link]
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DSpace@MIT. (2019). Modular Continuous Flow Synthesis of Imatinib and Analogues. Available from: [Link]
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Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. [Journal Name, Volume(Issue), pages]. Available from: [Link]
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El-Gamal, M. I., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. Available from: [Link]
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Igarashi, T., et al. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. [Journal Name, Volume(Issue), pages]. Available from: [Link]
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Methodological & Application
The Strategic Application of N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Quest for Precision in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy, yet challenges related to selectivity, potency, and acquired resistance persist. The pyrimidine scaffold has emerged as a privileged structure in kinase inhibitor design, largely due to its ability to mimic the adenine ring of ATP and form crucial hydrogen bonds within the kinase hinge region.[1][2] This guide delves into the strategic application of a highly functionalized building block, N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine , in the synthesis of next-generation kinase inhibitors, with a focus on covalent inhibition strategies.
The unique architecture of this reagent, combining a reactive 2-chloropyrimidine core with a conformationally constrained cyclopropylamine moiety, offers a compelling solution to some of the most pressing challenges in modern drug discovery. The presence of the chloro group at the C2 position provides a handle for covalent bond formation with nucleophilic residues, such as cysteine, within the kinase active site, leading to irreversible inhibition and a durable therapeutic response.[3][4] Concurrently, the cyclopropylamine group can enhance metabolic stability, improve ligand efficiency, and provide a vector for exploring deeper pockets within the kinase domain.[5]
This document will provide a comprehensive overview of the mechanistic rationale, synthetic protocols, and applications of this compound in the design and synthesis of potent and selective kinase inhibitors.
Mechanistic Rationale: A Trifecta of Molecular Advantages
The utility of this compound as a premier building block for kinase inhibitors stems from the synergistic interplay of its three key structural features: the pyrimidine core, the C2-chloro substituent, and the N-cyclopropylmethyl group at the C4 position.
The Pyrimidine Core: Anchoring to the Kinase Hinge
The pyrimidine ring is a well-established bioisostere of the purine ring of ATP.[6] This structural mimicry allows it to effectively compete with endogenous ATP for binding to the kinase active site. The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, forming critical interactions with the backbone amide hydrogens of the kinase hinge region, a conserved motif that connects the N- and C-lobes of the kinase domain. This anchoring interaction is a hallmark of many clinically successful kinase inhibitors and is fundamental to achieving high-affinity binding.[1]
The 2-Chloro Group: Enabling Covalent Inhibition
The chlorine atom at the C2 position of the pyrimidine ring is an electrophilic center, primed for nucleophilic aromatic substitution (SNAr).[3] This reactivity is the cornerstone of its application in designing covalent inhibitors. Many kinases possess a non-catalytic cysteine residue in or near the ATP-binding pocket.[4] The thiol group of this cysteine can act as a potent nucleophile, attacking the electron-deficient C2 position of the pyrimidine ring and displacing the chloride ion. This results in the formation of a stable covalent bond between the inhibitor and the kinase, leading to irreversible inactivation of the enzyme.[7]
Covalent inhibition offers several advantages over reversible inhibition, including:
-
Increased Potency and Duration of Action: By forming a permanent bond, the inhibitor effectively removes the target kinase from the active pool, leading to a more profound and sustained biological effect.
-
Overcoming Resistance: Some forms of acquired resistance to kinase inhibitors arise from mutations that decrease the binding affinity of reversible inhibitors. Covalent inhibitors can often overcome this by forming a stable bond that is less sensitive to such mutations.
The N-Cyclopropylmethyl Group: Enhancing Drug-like Properties
The incorporation of a cyclopropyl group into drug candidates is a widely used strategy to improve their physicochemical and pharmacokinetic properties.[5] The N-((cyclopropyl)methyl) substituent at the C4 position of the pyrimidine ring confers several benefits:
-
Metabolic Stability: The cyclopropyl ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life.
-
Conformational Rigidity: The rigid nature of the cyclopropyl group restricts the conformational freedom of the side chain, which can lead to a more favorable entropic contribution to binding and improved selectivity.
-
Vectorial Exploration: The cyclopropylmethyl group can serve as a scaffold to introduce further substitutions, allowing for the exploration of additional binding pockets within the kinase active site to enhance potency and selectivity.
General Synthetic Workflow
The synthesis of kinase inhibitors using this compound typically follows a convergent strategy. The building block itself can be prepared through a multi-step sequence, followed by its incorporation into the final inhibitor scaffold.
Caption: General workflow for kinase inhibitor synthesis.
Detailed Protocols
The following protocols are representative examples for the synthesis of the this compound building block and its subsequent use in the synthesis of a generic kinase inhibitor. Researchers should optimize these conditions based on their specific substrates and desired products.
Protocol 1: Synthesis of this compound
This protocol is based on the general principle of nucleophilic aromatic substitution on a dihalopyrimidine.[8]
Materials:
-
2,4-Dichloropyrimidine
-
Cyclopropylmethanamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethanol (EtOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous ethanol, add cyclopropylmethanamine (1.1 eq) and N,N-diisopropylethylamine (2.0 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford this compound.
Expected Outcome:
The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The yield will vary depending on the scale and specific conditions but is expected to be in the range of 60-80%.
Protocol 2: Synthesis of a Kinase Inhibitor via Suzuki Coupling
This protocol describes a typical Suzuki coupling reaction to introduce an aryl or heteroaryl group at the C2 position of the pyrimidine ring.
Materials:
-
This compound (from Protocol 1)
-
Aryl- or heteroaryl-boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or DME/water)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
-
Standard workup and purification reagents as in Protocol 1
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the aryl- or heteroaryl-boronic acid/ester (1.2 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by partitioning the reaction mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography or preparative HPLC to yield the final kinase inhibitor.
| Reaction Parameter | Typical Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the cross-coupling reaction. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid/ester for transmetalation. |
| Solvent | Dioxane/H₂O, DME/H₂O | Solubilizes both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides the necessary activation energy for the reaction. |
Application in Targeting Specific Kinase Pathways
Inhibitors synthesized from this compound are particularly well-suited for targeting kinases with an accessible cysteine residue near the ATP-binding site. Two prominent examples are the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).
EGFR Signaling Pathway
The EGFR signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. Covalent inhibitors that target a specific cysteine residue (Cys797) in the EGFR active site have shown significant clinical efficacy, particularly against resistance mutations.[7]
Caption: Inhibition of the EGFR signaling pathway.
An inhibitor derived from this compound can be designed to bind to the ATP pocket of EGFR, with the 2-chloropyrimidine moiety positioned to react with Cys797, leading to covalent inactivation of the receptor and blockade of downstream signaling.
BTK Signaling Pathway
Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies. Ibrutinib, a first-in-class covalent BTK inhibitor, targets Cys481 in the BTK active site.[9]
Caption: Inhibition of the BTK signaling pathway.
Similarly, a molecule synthesized using the title building block can be tailored to target BTK, forming a covalent bond with Cys481 and effectively abrogating B-cell receptor signaling.
Conclusion and Future Perspectives
This compound is a versatile and powerful building block for the synthesis of advanced kinase inhibitors. Its unique combination of a kinase-hinge-binding pyrimidine core, a covalent-warhead-enabling 2-chloro substituent, and a property-enhancing N-cyclopropylmethyl group provides a robust platform for the development of potent, selective, and durable therapeutics. The application of this building block in the design of covalent inhibitors for targets such as EGFR and BTK holds significant promise for overcoming the challenges of drug resistance and improving patient outcomes in oncology and beyond. As our understanding of the kinome and the structural basis of kinase inhibition continues to grow, the strategic use of such highly functionalized building blocks will be instrumental in the creation of the next generation of precision medicines.
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Al-Khawaldeh, I., et al. (2021). An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase. Journal of Medicinal Chemistry. Available at: [Link]
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Hassan, G. S., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Medicinal Chemistry. Available at: [Link]
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Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. Available at: [Link]
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Al-Khawaldeh, I., et al. (2021). An alkynylpyrimidine-based covalent inhibitor that targets a unique cysteine in NF-κB-inducing kinase (NIK). Journal of Medicinal Chemistry. Available at: [Link]
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The Strategic Utility of N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine in Modern Drug Discovery
Introduction: A Privileged Scaffold in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, the pyrimidine ring stands out as a "privileged scaffold."[1] Its structural resemblance to the purine core of ATP allows pyrimidine-based molecules to effectively compete for the ATP-binding site of various protein kinases, a family of enzymes often dysregulated in cancer.[2] Within this class of valuable synthons, N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine has emerged as a particularly strategic chemical intermediate. Its unique trifunctional architecture—a reactive 2-chloro substituent, a versatile 4-aminomethyl linker, and a conformationally rigid cyclopropylamine moiety—offers a powerful toolkit for medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of novel kinase inhibitors.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this key intermediate. We will delve into the causality behind its strategic use, provide detailed, field-proven protocols for its synthesis and subsequent elaboration, and explore the structure-activity relationships that make it a valuable asset in the quest for next-generation therapeutics.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1289386-31-7 | [3] |
| Molecular Formula | C₈H₁₀ClN₃ | [3] |
| Molecular Weight | 183.64 g/mol | [3] |
| Appearance | Off-white to pale yellow solid (predicted) | General chemical knowledge |
| Storage | Sealed in dry, 2-8°C | [3] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the material safety data sheet (MSDS) for comprehensive safety information.
The Rationale for Use: Deconstructing the Molecular Advantage
The efficacy of this compound as a chemical intermediate stems from the synergistic contributions of its three key structural features: the 2,4-disubstituted pyrimidine core, the cyclopropylamine moiety, and the methyl linker.
The 2,4-Disubstituted Pyrimidine Core: A Gateway to the Kinase ATP-Binding Site
The pyrimidine scaffold is a bioisostere of the adenine ring of ATP, enabling it to anchor within the ATP-binding cleft of protein kinases.[2] The two nitrogen atoms of the pyrimidine ring typically form crucial hydrogen bond interactions with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme.[4]
The 2,4-disubstitution pattern is particularly significant. The chlorine atom at the C2 position serves as a reactive handle for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups to probe for additional interactions within the ATP-binding site.[5] The substituent at the C4 position, in this case, the cyclopropylaminomethyl group, is directed towards the solvent-exposed region of the ATP-binding pocket, providing an avenue to enhance solubility and modulate pharmacokinetic properties without disrupting the core binding interactions.[6]
The Cyclopropylamine Moiety: A "Magic" Fragment for Enhancing Drug-like Properties
The cyclopropyl group is increasingly recognized as a "versatile player" in drug design.[7] Its incorporation into a drug candidate can confer several advantages:
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to a longer in vivo half-life.[8][9]
-
Conformational Rigidity: The rigid, three-membered ring restricts the conformational freedom of the molecule. This pre-organization into a bioactive conformation can lead to a more favorable entropic contribution to binding affinity, thereby enhancing potency.[7][10]
-
Improved Physicochemical Properties: The cyclopropyl group can favorably influence properties such as membrane permeability and solubility, and can be used as a bioisosteric replacement for other groups to optimize a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[7][11]
The workflow for leveraging this intermediate in kinase inhibitor design is depicted in the following diagram:
Caption: Workflow for the synthesis and application of the intermediate.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of this compound and its subsequent use in the preparation of a generic kinase inhibitor. These protocols are based on established principles of organic synthesis and analogous reactions reported in the literature.[12][13]
Protocol 1: Synthesis of this compound
This synthesis proceeds via a regioselective nucleophilic aromatic substitution (SNAr) reaction on 2,4-dichloropyrimidine. The C4 position of 2,4-dichloropyrimidine is more activated towards nucleophilic attack than the C2 position, allowing for a selective reaction.[14]
Materials:
-
2,4-Dichloropyrimidine
-
Cyclopropylmethanamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dichloropyrimidine (1.0 eq). Dissolve the starting material in anhydrous THF or DCM (approximately 0.1-0.2 M concentration).
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add triethylamine or DIPEA (1.2 eq) to the solution, followed by the dropwise addition of cyclopropylmethanamine (1.1 eq).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford this compound as a solid.
Expected Yield: 70-85%
Protocol 2: General Procedure for the Synthesis of N²,N⁴-Disubstituted Pyrimidine Kinase Inhibitors
This protocol describes the subsequent SNAr reaction at the C2 position of the pyrimidine ring to generate the final kinase inhibitor scaffold.
Materials:
-
This compound (from Protocol 1)
-
Aryl or heteroarylamine of interest
-
A suitable base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base.
-
A suitable solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or n-butanol.
-
For challenging couplings, a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., X-Phos) may be required (Buchwald-Hartwig amination).
-
Water
-
Ethyl acetate or other suitable extraction solvent.
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroarylamine (1.1-1.5 eq), and a base (2.0-3.0 eq) in a suitable solvent (e.g., DMF or n-butanol).
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water. A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate.
-
Washing and Drying: Wash the collected solid or the organic extracts with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization from an appropriate solvent system to yield the final N²,N⁴-disubstituted pyrimidine derivative.
The following diagram illustrates the general reaction scheme for the synthesis of a kinase inhibitor using the intermediate:
Caption: General synthesis of N²,N⁴-disubstituted pyrimidine kinase inhibitors.
Application Examples and Structure-Activity Relationship (SAR) Insights
The this compound intermediate is a versatile building block for a wide range of kinase inhibitors. For instance, similar 2,4-disubstituted pyrimidine cores are found in inhibitors of Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Polo-like Kinases (PLKs), all of which are critical regulators of the cell cycle and are frequently overexpressed in tumors.[5][6][15]
The general structure-activity relationship (SAR) for this class of compounds can be summarized as follows:
| Position | Moiety | Role in Biological Activity |
| Pyrimidine Ring | Core Scaffold | H-bond interactions with the kinase hinge region. |
| C2-Substituent | Aryl/Heteroarylamine | Occupies the adenine binding region and can form additional interactions to enhance potency and selectivity. |
| C4-Substituent | Cyclopropylaminomethyl | Extends into the solvent-exposed region, influencing solubility, metabolic stability, and other pharmacokinetic properties. |
By systematically varying the aryl/heteroarylamine at the C2 position, researchers can rapidly generate a library of compounds to probe the SAR for a specific kinase target. The consistent presence of the this compound-derived fragment at the C4 position provides a solid foundation of favorable drug-like properties.
Conclusion
This compound is a high-value chemical intermediate that provides a streamlined entry into the synthesis of potent and selective kinase inhibitors. Its well-defined regiochemistry and the advantageous properties conferred by the cyclopropylamine moiety make it an indispensable tool for medicinal chemists. The protocols and insights provided herein are intended to empower researchers to leverage this powerful building block in their drug discovery programs, ultimately accelerating the development of novel therapeutics for cancer and other diseases driven by aberrant kinase activity.
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Frontiers. (2023). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Front. Chem., 11, 1289456. [Link]
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Application Notes & Protocols: Leveraging N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine for Covalent Inhibitor Development
Introduction: The Rise of a Privileged Scaffold in Targeted Covalent Inhibition
In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have re-emerged as a powerful modality, offering profound advantages in potency, duration of action, and the ability to tackle challenging therapeutic targets.[1][2] The rational design of these inhibitors hinges on pairing a high-affinity recognition scaffold with a precisely tuned electrophilic "warhead" that forms a stable, covalent bond with a specific nucleophilic amino acid on the target protein.[1][3]
Within this field, the N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine scaffold has garnered significant interest. This molecule represents a key building block for a class of TCIs that utilize a 2-chloropyrimidine as the electrophilic warhead. Unlike more broadly reactive warheads like acrylamides, the 2-chloropyrimidine is considered a "quiescent" or privileged warhead.[4] Its reactivity is intrinsically low towards biological nucleophiles like glutathione but is significantly enhanced within the specific microenvironment of a target protein's binding pocket, leading to improved selectivity and a more favorable safety profile.[5]
These application notes provide a comprehensive technical guide for researchers aiming to utilize this scaffold in their covalent inhibitor development programs. We will delve into the underlying mechanism, provide detailed protocols for synthesis and characterization, and outline robust methodologies for confirming covalent modification and quantifying cellular target engagement.
Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
The efficacy of the 2-chloropyrimidine warhead is rooted in a well-defined chemical reaction: Nucleophilic Aromatic Substitution (SNAr) .[5][6] In the context of protein inhibition, the target is typically a cysteine residue, whose thiolate side chain acts as a potent nucleophile.
The process unfolds in two distinct steps, a hallmark of rationally designed TCIs:[1][6]
-
Reversible Binding (Formation of E•I complex): The inhibitor first docks into the protein's binding site, forming a non-covalent enzyme-inhibitor complex (E•I). The affinity of this initial binding, quantified by the inhibition constant (KI), is dictated by the interactions of the entire molecule, including the cyclopropanamine and any other appended recognition elements.
-
Irreversible Covalent Bonding (Formation of E-I complex): Once bound, the warhead is positioned optimally for reaction. The electron-deficient pyrimidine ring is activated, and the cysteine thiolate attacks the carbon atom bearing the chlorine, displacing it and forming a stable carbon-sulfur covalent bond. This step is characterized by the rate constant of inactivation (kinact).
This two-step mechanism is crucial for selectivity. High-affinity initial binding ensures that the warhead is presented primarily to the intended target, minimizing off-target reactions.[6]
Sources
- 1. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Taxonomy of Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in the field of medicinal chemistry, forming the core structure of numerous biologically active compounds, including a significant number of FDA-approved drugs.[1] The inherent electronic properties of the pyrimidine ring, particularly its electron-deficient nature, make it an ideal platform for the synthesis of diverse molecular architectures through reactions like nucleophilic aromatic substitution (SNAr). The title compound, N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine, is a valuable building block in drug discovery, combining the versatile pyrimidine core with a cyclopropylmethylamine sidechain. The cyclopropylamine motif is also of significant interest in medicinal chemistry, as it can impart favorable pharmacokinetic and pharmacodynamic properties to a molecule.[2]
This document provides a comprehensive guide to the synthesis of this compound, detailing a representative reaction protocol, the underlying mechanistic principles, and key considerations for successful execution.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is characteristic of electron-deficient aromatic and heteroaromatic systems bearing a suitable leaving group, such as a halogen. In this case, the starting material is 2,4-dichloropyrimidine, and the nucleophile is cyclopropylmethanamine.
The pyrimidine ring is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the two nitrogen atoms. This activation is most pronounced at the C2, C4, and C6 positions. For 2,4-dichloropyrimidine, a critical aspect of the synthesis is regioselectivity , meaning the selective substitution of one chlorine atom over the other.
Regioselectivity: Preferential Substitution at the C4 Position
In the reaction of 2,4-dichloropyrimidine with amine nucleophiles, substitution overwhelmingly favors the C4 position.[3] This selectivity is attributed to the greater ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate when the nucleophilic attack occurs at the C4 (or C6) position, which is para (or ortho) to the ring nitrogens. The C2 position is situated between the two electron-withdrawing nitrogen atoms, which also influences its reactivity, but to a lesser extent for this type of substitution.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Representative Synthesis Protocol
This protocol describes a general method for the synthesis of this compound. The specific conditions may require optimization.
Materials:
-
2,4-Dichloropyrimidine
-
Cyclopropylmethanamine
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Acetonitrile (CH₃CN) or another suitable polar aprotic solvent
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 equivalent) in acetonitrile, add cyclopropylmethanamine (1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Reaction: Stir the reaction mixture at 80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: To the residue, add water and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
Reaction Mechanism
The SNAr reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclopropylmethanamine attacks the electrophilic C4 carbon of the 2,4-dichloropyrimidine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion from the C4 position. The base (DIPEA) neutralizes the protonated amine, regenerating the neutral product and forming a salt byproduct.
Caption: Simplified mechanism of the SNAr reaction.
Quantitative Data from Analogous Reactions
The following table summarizes representative reaction conditions and yields for the C4-selective amination of dichloropyrimidines with various amines, providing a guideline for expected outcomes.
| Starting Material | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-4,6-dichloropyrimidine | Substituted anilines | Et₃N | Solvent-free | 80-90 | 4.5-10 | 78-84 | [4] |
| 2,4-Dichloropyrimidine | Ammonia | - | - | - | 3-5 | 84.4 | [1] |
| 2-Amino-4-chloropyrimidine | Substituted amines | Et₃N | Propanol | 120-140 | 0.25-0.5 | - | [3] |
| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | LiHMDS | DMAc | rt | 1 | >97 (ratio) | [5] |
Troubleshooting and Key Considerations
-
Choice of Base: A non-nucleophilic base like DIPEA or triethylamine is crucial to avoid competing reactions. The base should be strong enough to neutralize the HCl generated during the reaction but not so strong as to deprotonate other positions on the pyrimidine ring.
-
Solvent Selection: Polar aprotic solvents like acetonitrile, DMF, or THF are generally preferred as they can solvate the ionic intermediates and facilitate the reaction.
-
Temperature Control: While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to the formation of byproducts, including the disubstituted product where both chlorine atoms are replaced.
-
Moisture Sensitivity: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the chloropyrimidine starting material.
-
Purification: Column chromatography is typically effective for purifying the final product. The choice of eluent should be optimized based on TLC analysis to ensure good separation from any unreacted starting materials and byproducts. The major potential byproduct is the C2-substituted isomer, although its formation is generally minor.
Conclusion
The synthesis of this compound via nucleophilic aromatic substitution is a robust and reliable method that leverages the inherent reactivity of the 2,4-dichloropyrimidine scaffold. Understanding the principles of regioselectivity and careful control of reaction conditions are paramount for achieving high yields and purity. This versatile building block can be utilized in the synthesis of a wide range of more complex molecules for applications in drug discovery and development.
References
-
Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PLoS ONE, 17(10), e0275293. Available at: [Link]
-
Li, H., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(20), 4453-4456. Available at: [Link]
-
Blass, B. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters, 7(1), 112-113. Available at: [Link]
-
Taha, M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(21), 7247. Available at: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. CYCLOPROPYL-(5-FLUORO-PYRIMIDIN-2-YL)-AMINE price,buy Formaldehyde,Formaldehyde supplier-Dayang Chem (Hangzhou) Co.,Ltd. [lookchem.com]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
Application Note & Protocol Guide: High-Purity Isolation of N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine
Abstract
This document provides a comprehensive guide to the purification of N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine, a critical intermediate in the synthesis of advanced pharmaceutical agents, including Janus kinase (JAK) inhibitors. Achieving high purity (>99%) for this building block is paramount to ensure the efficacy, safety, and desirable pharmacokinetic profile of the final active pharmaceutical ingredient (API). This guide details three primary purification methodologies: Flash Column Chromatography, Recrystallization, and Acid-Base Extraction. It further outlines standard analytical techniques for purity verification. The protocols are designed for researchers, chemists, and process development professionals, emphasizing not just the procedural steps but the underlying chemical principles to empower users to adapt and troubleshoot effectively.
Introduction: The Critical Role of Purity
This compound is a key heterocyclic amine building block. Its structure, featuring a reactive chloropyrimidine ring and a secondary cyclopropylamine moiety, makes it a versatile synthon. However, the common synthetic routes, such as the reductive amination of 2-chloropyrimidine-4-carbaldehyde or nucleophilic substitution of 2-chloro-4-(chloromethyl)pyrimidine, can generate a profile of closely related impurities.
Common Process-Related Impurities Include:
-
Starting Materials: Unreacted 2-chloropyrimidine-4-carbaldehyde or 2-chloro-4-(chloromethyl)pyrimidine and excess cyclopropanamine.
-
Over-alkylation Products: Formation of a tertiary amine where the secondary amine of the product reacts with another molecule of the starting electrophile.
-
Hydrolysis Byproducts: The 2-chloro group on the pyrimidine ring is susceptible to hydrolysis, especially under non-anhydrous or basic conditions, leading to the formation of the corresponding 2-hydroxypyrimidine derivative.
-
Reductant-Related Byproducts: Residual borohydride salts or other reducing agent byproducts.
Failure to remove these impurities can lead to significant complications in subsequent steps, including reduced yields, formation of complex side-products (diastereomers, regioisomers), and challenges in the final API purification. This guide provides robust methods to mitigate these risks.
Strategic Purification Workflow
The selection of a purification strategy depends on the scale of the synthesis, the impurity profile, and the desired final purity. The following diagram outlines a logical decision-making workflow.
Caption: Decision workflow for selecting the appropriate purification strategy.
Method 1: High-Resolution Flash Column Chromatography
Flash column chromatography is the most versatile method for separating the target compound from a wide range of impurities with different polarities. The key to success lies in developing an effective solvent system.
Principle of Separation
This technique relies on the differential partitioning of the crude mixture components between a stationary phase (typically silica gel) and a mobile phase. This compound, with its secondary amine and aromatic pyrimidine ring, is a polar molecule. It will adhere to the polar silica gel stationary phase. By using a mobile phase of appropriate polarity, components are eluted at different rates. Non-polar impurities elute quickly, while the more polar target compound is retained longer.
Mobile Phase Development via Thin-Layer Chromatography (TLC)
Objective: To find a solvent system that provides a target Retention Factor (Rf) of 0.25 - 0.35 . This Rf value ensures the compound moves off the baseline but allows for sufficient separation from impurities.
Protocol:
-
Prepare TLC Chamber: Add a 5 mm layer of the chosen developing solvent to a TLC chamber and place a filter paper inside to ensure vapor saturation.
-
Spotting: Dissolve a small sample of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the plate in the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and dry. Visualize the spots under UV light (254 nm). Staining with potassium permanganate or ninhydrin can also be used to visualize amine-containing compounds.
-
Rf Calculation: Calculate the Rf value: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Optimization: Adjust the solvent ratio to achieve the target Rf. Increase the polar solvent (e.g., Ethyl Acetate, Methanol) to decrease the Rf (increase retention), and increase the non-polar solvent (e.g., Hexanes) to increase the Rf (decrease retention).
Table 1: Recommended Starting Solvent Systems for TLC
| System No. | Non-Polar Solvent | Polar Solvent | Typical Starting Ratio | Notes |
| 1 | Hexanes | Ethyl Acetate | 70:30 | Good starting point for general separation. |
| 2 | Dichloromethane | Methanol | 98:2 | Excellent for polar compounds. Add 0.5% triethylamine (Et3N) to prevent "streaking" of the amine spot on the silica. |
| 3 | Toluene | Acetone | 80:20 | Alternative non-halogenated system. |
Flash Chromatography Protocol
-
Column Packing: Select a column size appropriate for the amount of crude material (typically a 40-100 g crude to column size ratio). Pack the column with silica gel slurried in the least polar solvent of your mobile phase (e.g., Hexanes).
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., Dichloromethane). Add a small amount of silica gel (~2-3x the mass of the crude product) and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum amount of mobile phase and inject it directly onto the column. This method is faster but can lead to poorer separation if the sample is not fully soluble.
-
-
Elution: Begin elution with the mobile phase. Apply positive pressure (air or nitrogen) to achieve a flow rate where the solvent level drops by ~2 inches per minute.
-
Fraction Collection: Collect fractions in test tubes. Monitor the elution process by taking TLC spots from the collected fractions.
-
Analysis & Pooling: Run a TLC of the collected fractions. Combine the fractions that contain the pure product (single spot at the correct Rf).
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
Method 2: Purification via Recrystallization
If the purified product from chromatography is an oil or an amorphous solid, or if a final "polishing" step is required to achieve >99.5% purity and a crystalline form, recrystallization is the ideal method.
Principle of Recrystallization
This method leverages the differences in solubility of the target compound and its impurities in a specific solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4 °C). Impurities should either be insoluble at high temperatures (removed by hot filtration) or remain soluble at low temperatures (remain in the mother liquor).
Solvent Screening Protocol
-
Place ~20-30 mg of the material into a small test tube.
-
Add a solvent dropwise at room temperature. A good candidate will show poor solubility.
-
Heat the mixture to the solvent's boiling point. The compound should dissolve completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Abundant crystal formation indicates a promising solvent.
Table 2: Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Isopropanol (IPA) | 82.6 | Polar Protic | Often a good choice for moderately polar compounds. |
| Acetonitrile | 81.6 | Polar Aprotic | Can be effective; has a low freezing point. |
| Ethyl Acetate | 77.1 | Mid-Polarity | Use with a non-polar co-solvent like Hexanes. |
| Toluene | 110.6 | Non-Polar | May work if the compound is less polar than expected. |
| Solvent Pair | - | - | (e.g., Ethyl Acetate/Hexanes or IPA/Water) |
Recrystallization Protocol
-
Dissolution: In a flask, add the crude material and the chosen solvent. Heat the mixture to boiling with stirring until all the solid dissolves. Add the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Method 3: Aqueous Acid-Base Extraction
This liquid-liquid extraction technique is highly effective for removing non-basic organic impurities on a large scale before a final polishing step.
Principle of Extraction
The secondary amine in the target molecule is basic and can be protonated by an acid (like HCl) to form a water-soluble ammonium salt. R₂NH (organic soluble) + HCl → R₂NH₂⁺Cl⁻ (water soluble) Neutral or acidic impurities will remain in the organic phase. After separating the layers, the aqueous layer is treated with a base (like NaOH) to deprotonate the ammonium salt, regenerating the free amine, which can then be extracted back into an organic solvent.
Extraction Protocol
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Repeat the extraction 2-3 times. Combine the aqueous layers.
-
Back-Wash (Optional): Wash the combined acidic aqueous layers with a fresh portion of organic solvent to remove any trapped neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 2M sodium hydroxide (NaOH) solution until the pH is >10.
-
Product Extraction: Extract the basified aqueous layer with fresh DCM or Ethyl Acetate (3x). The product will now be in the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Purity Assessment & Quality Control
After purification, the identity and purity of the final product must be confirmed.
Caption: Workflow for analytical quality control of the final product.
Table 3: Typical Analytical Parameters
| Technique | Purpose | Sample Conditions & Expected Result |
| HPLC | Quantitative Purity | Column: C18, 4.6 x 150 mm, 5 µm. Mobile Phase: Gradient of Acetonitrile/Water with 0.1% Formic Acid. Detection: UV at 254 nm. Result: A single major peak with >99% area. |
| ¹H NMR | Structural Identity & Impurity Profile | Solvent: CDCl₃ or DMSO-d₆. Result: Peaks corresponding to cyclopropyl, methylene bridge, and pyrimidine protons with correct integration and splitting patterns. Absence of impurity signals. |
| LC-MS | Molecular Weight Confirmation | Ionization: Electrospray Ionization (ESI+). Result: A major ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 196.07. |
References
-
Principles of Flash Chromatography: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Recrystallization Techniques: Laurence M. Harwood, Christopher J. Moody. (1989). Experimental Organic Chemistry: Principles and Practice. Blackwell Scientific Publications. (A general textbook reference for fundamental techniques). URL for similar resources: [Link]
-
Acid-Base Extraction Theory and Practice: LibreTexts Chemistry. (2023). Acid-Base Extraction. [Link]
- Synthesis of Related Compounds (Example from Patent Literature): WO2008109944A1 - PYRROLO[2,3-D]PYRIMIDINE COMPOUNDS AND THEIR USE AS JANUS KINASE INHIBITORS.
Application Notes and Protocols: Structural Elucidation of N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine by Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract
This technical guide provides a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of the heterocyclic compound N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine. Due to the absence of publicly available experimental NMR data for this specific molecule, this document outlines the theoretical principles, predictive methodologies, and a detailed, field-proven protocol for acquiring and interpreting the ¹H and ¹³C NMR spectra. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require robust analytical methods for the structural verification of novel compounds.
Introduction: The Importance of Structural Verification
This compound (Figure 1) is a substituted pyrimidine derivative, a class of compounds of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. The precise structural confirmation of such compounds is a critical step in the drug discovery and development pipeline, ensuring the identity and purity of synthesized intermediates and final products. NMR spectroscopy stands as the cornerstone technique for the unambiguous determination of molecular structure in solution.
This guide will address the hypothetical NMR characterization of this compound by:
-
Providing a detailed, step-by-step protocol for sample preparation and NMR data acquisition.
-
Presenting predicted ¹H and ¹³C NMR chemical shifts and coupling constants based on established principles and computational models.
-
Offering an in-depth interpretation of the expected spectral data to confirm the connectivity and chemical environment of each atom in the molecule.
Chemical Structure:
Figure 1. Chemical structure of this compound.
Experimental Protocols
The following section details a standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra. The causality behind each step is explained to ensure robust and reproducible results.
Sample Preparation
Rationale: Proper sample preparation is paramount for obtaining high-resolution NMR spectra. The choice of solvent is critical; it must dissolve the analyte without interfering with its signals. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.
Protocol:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), at a concentration of 0.03-0.05% v/v. TMS provides a reference signal at 0 ppm for chemical shift calibration.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
NMR Spectrometer Setup and Data Acquisition
Rationale: The quality of NMR data is highly dependent on the spectrometer's setup and the parameters used for data acquisition. The following parameters are recommended for a standard 400 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃ (or DMSO-d₆)
-
Temperature: 298 K (25 °C)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds. This allows for the relaxation of protons between scans.
-
Acquisition Time (aq): 3-4 seconds to ensure good resolution.
-
Spectral Width (sw): 16 ppm (from -2 to 14 ppm) to cover the expected range of proton chemical shifts.
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃ (or DMSO-d₆)
-
Temperature: 298 K (25 °C)
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024-4096 scans, as the natural abundance of ¹³C is low.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 240 ppm (from -10 to 230 ppm) to encompass the full range of carbon chemical shifts.
Figure 2. Experimental workflow for NMR data acquisition and processing.
Predicted NMR Data and Interpretation
In the absence of experimental data, predictive models based on empirical data and computational algorithms provide a reliable estimation of the NMR spectra. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-5 (pyrimidine) | 8.4 - 8.6 | Doublet (d) | 1H |
| H-6 (pyrimidine) | 7.2 - 7.4 | Doublet (d) | 1H |
| Methylene (-CH₂-) | 3.8 - 4.0 | Singlet (s) or Doublet (d) | 2H |
| Methine (cyclopropyl) | 2.3 - 2.5 | Multiplet (m) | 1H |
| NH | 1.5 - 2.5 (broad) | Singlet (s, broad) | 1H |
| Methylene (cyclopropyl) | 0.4 - 0.8 | Multiplet (m) | 4H |
Interpretation of ¹H NMR Spectrum:
-
Aromatic Region (7.0 - 9.0 ppm): Two doublets are expected for the pyrimidine ring protons, H-5 and H-6. The downfield shift of H-5 is due to the deshielding effect of the adjacent nitrogen atoms.
-
Methylene Bridge (-CH₂-): The protons of the methylene group connecting the pyrimidine ring and the amine are expected to appear as a singlet or a doublet (if coupled to the NH proton).
-
Cyclopropyl Protons: The cyclopropyl group will exhibit complex multiplets in the upfield region (0.4 - 2.5 ppm). The methine proton will be the most downfield of this group, while the four methylene protons will be in the most upfield region, a characteristic feature of cyclopropyl rings.
-
Amine Proton (NH): The NH proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 (pyrimidine) | 162 - 165 |
| C-4 (pyrimidine) | 168 - 172 |
| C-6 (pyrimidine) | 157 - 160 |
| C-5 (pyrimidine) | 118 - 122 |
| Methylene (-CH₂-) | 45 - 50 |
| Methine (cyclopropyl) | 30 - 35 |
| Methylene (cyclopropyl) | 5 - 10 |
Interpretation of ¹³C NMR Spectrum:
-
Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected in the downfield region (118-172 ppm). The carbons directly attached to nitrogen atoms (C-2, C-4, C-6) will be the most deshielded. The carbon bearing the chlorine atom (C-2) will also experience a significant downfield shift.
-
Aliphatic Carbons: The methylene bridge carbon will appear in the 45-50 ppm range. The cyclopropyl carbons will be in the upfield region, with the methine carbon around 30-35 ppm and the methylene carbons at a highly shielded position of 5-10 ppm.
Figure 3. Logical relationship between the chemical structure and its predicted NMR signals.
Conclusion
While experimental NMR data for this compound is not currently available in the public domain, this application note provides a robust framework for its structural elucidation using NMR spectroscopy. The detailed protocols for sample preparation and data acquisition are designed to yield high-quality spectra. The predicted ¹H and ¹³C NMR data, along with their interpretation, offer a clear guide for what to expect in an experimental setting. By following these guidelines, researchers can confidently acquire and interpret the NMR data to verify the structure of this and similar novel chemical entities, ensuring the integrity and success of their research and development endeavors.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
ACD/Labs. (2023). ACD/NMR Predictor Suite. Advanced Chemistry Development, Inc. [Link]
Application Note: High-Resolution Mass Spectrometry for the Characterization of N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine
Abstract
This document provides a comprehensive guide for the structural elucidation and characterization of N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). This compound is a heterocyclic amine of interest in pharmaceutical and chemical synthesis. Accurate mass measurement and fragmentation analysis are critical for its unambiguous identification and purity assessment. This guide details an optimized protocol using Electrospray Ionization (ESI) in positive ion mode, outlines the expected fragmentation pathways, and provides a framework for data interpretation, designed for researchers, scientists, and drug development professionals.
Introduction
This compound (Molecular Formula: C₈H₁₀ClN₃, Molecular Weight: 183.64 g/mol ) is a substituted pyrimidine derivative.[1] Pyrimidine scaffolds are foundational in numerous biologically active compounds, including antiviral and antitumor agents.[2][3][4] Consequently, the robust and precise analytical characterization of novel pyrimidine derivatives is a cornerstone of drug discovery and development.[5][6]
Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for the analysis of such small molecules.[5] This application note addresses the specific challenges and strategies for analyzing this compound. We will leverage soft ionization techniques like Electrospray Ionization (ESI) to preserve the molecular ion, enabling accurate mass determination and subsequent structural confirmation through tandem mass spectrometry (MS/MS).[7][8] The presence of a chlorine atom provides a distinct isotopic signature, which serves as a crucial validation point in the spectral analysis.[9]
Principle of Analysis
The method employs a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The LC component separates the analyte from the sample matrix based on its physicochemical properties. The analyte then enters the mass spectrometer through an ESI source.
Why ESI? ESI is a "soft" ionization technique ideal for polar molecules containing functional groups like amines.[6][8] It generates a protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation. This preserves the crucial molecular weight information. The basic nitrogen atoms in the pyrimidine ring and the cyclopropylamine moiety are readily protonated in the acidic mobile phase, making positive mode ESI highly efficient for this compound.
Following ionization, the [M+H]⁺ ion is isolated and subjected to Collision-Induced Dissociation (CID) in the collision cell. The resulting fragment ions are analyzed to provide a structural fingerprint of the molecule, confirming the connectivity of its constituent parts.
Experimental Protocol
Materials and Reagents
-
Analyte: this compound (Standard, >98% purity)
-
Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid (LC-MS Grade)
-
Vials: 2 mL amber glass autosampler vials with PTFE septa
Instrumentation
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of 50:50 Acetonitrile:Water.
-
Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid) to achieve a final concentration of 1 µg/mL.
LC-MS/MS Method Parameters
The following tables summarize the recommended starting parameters for the LC-MS analysis. Optimization may be required based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention for moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 5 minutes | A standard gradient to elute the compound efficiently. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 2 µL | Minimizes peak distortion while providing sufficient signal. |
Table 2: Mass Spectrometry Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | Amine groups are readily protonated. |
| Capillary Voltage | 3.5 kV | Standard voltage for stable electrospray. |
| Source Temp. | 120 °C | Assists in droplet desolvation. |
| Desolvation Temp. | 350 °C | Ensures efficient solvent evaporation. |
| Gas Flow | 10 L/hr | Optimized for signal stability. |
| Scan Range (MS1) | m/z 50 - 500 | Covers the expected mass of the precursor and fragments. |
| Collision Energy | Ramped 10-40 eV | Allows for observation of multiple fragmentation pathways. |
Experimental Workflow
The overall process from sample preparation to data analysis is depicted below. This workflow ensures a systematic and reproducible analysis.
Caption: Overall workflow for the LC-HRMS analysis of the target compound.
Results and Discussion
Expected Mass Spectrum (MS1)
The primary goal of the full scan MS1 analysis is to confirm the molecular formula by measuring the accurate mass of the protonated molecule, [M+H]⁺.
-
Molecular Formula: C₈H₁₀ClN₃
-
Monoisotopic Mass (M): 183.0563
-
Expected [M+H]⁺ Ion (Monoisotopic): m/z 184.0641
A key confirmatory feature is the isotopic pattern resulting from the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[9] Therefore, the mass spectrum should exhibit two major peaks for the protonated molecule:
-
A peak: at m/z 184.0641 (corresponding to C₈H₁₁³⁵ClN₃⁺)
-
A+2 peak: at m/z 186.0612 (corresponding to C₈H₁₁³⁷ClN₃⁺) with an intensity of approximately one-third of the A peak.
Table 3: Expected [M+H]⁺ Ion and Isotopic Pattern
| Ion | Formula | Calculated m/z | Relative Abundance |
|---|---|---|---|
| [M+H]⁺ | C₈H₁₁³⁵ClN₃⁺ | 184.0641 | 100% |
| [M+2+H]⁺ | C₈H₁₁³⁷ClN₃⁺ | 186.0612 | ~32% |
Proposed Fragmentation Pathway (MS/MS)
Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 184.1 provides structural information. The fragmentation of pyrimidine derivatives is highly dependent on the nature and position of their substituents.[2][3] For this compound, several characteristic fragmentation pathways are expected, primarily involving cleavages around the linking methylene group and the cyclopropylamine moiety.
Caption: Proposed MS/MS fragmentation pathways for protonated this compound.
Key Fragment Explanations:
-
m/z 128.0 (C₅H₄ClN₂⁺): This is a highly probable and diagnostic fragment. It results from the cleavage of the C-N bond between the methylene bridge and the cyclopropylamine group, with the charge retained by the stable chloropyrimidine moiety. The corresponding A+2 peak at m/z 130.0 should also be observed.
-
m/z 148.1 (C₇H₉N₃⁺): This fragment arises from the neutral loss of HCl from the precursor ion. This is a common fragmentation pathway for chlorinated heterocyclic compounds.
-
m/z 93.0 (C₄H₄N₂⁺): Subsequent loss of a chlorine radical from the m/z 128.0 fragment results in the pyrimidine cation.
-
m/z 56.1 (C₄H₆N⁺): This ion corresponds to the protonated cyclopropylmethylamine fragment, formed by cleavage of the bond between the pyrimidine ring and the methylene bridge.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Signal | Incorrect ionization mode; Poor sample stability; Improper source conditions. | Verify ESI positive mode is selected. Prepare fresh sample. Optimize source temperature and voltages. |
| Poor Peak Shape | Incompatible sample solvent; Column overload; Secondary interactions. | Ensure sample is dissolved in initial mobile phase. Reduce injection volume. Check mobile phase pH. |
| Isotopic Pattern Mismatch | Co-eluting interference; Low resolution. | Improve chromatographic separation. Ensure mass spectrometer is properly calibrated and operating at high resolution. |
| Inconsistent Fragmentation | Collision energy is too low or too high; Unstable precursor ion signal. | Optimize collision energy to achieve a balanced spectrum of fragments. Check LC for signal stability. |
Conclusion
The LC-HRMS method detailed in this application note provides a robust and reliable protocol for the unambiguous identification and structural characterization of this compound. By combining high-resolution accurate mass measurement of the precursor ion with a detailed analysis of its MS/MS fragmentation pattern, researchers can confidently confirm the identity and purity of this compound. The characteristic isotopic signature of chlorine serves as an additional, powerful confirmation point throughout the analysis. This method is directly applicable to quality control, metabolite identification, and impurity profiling in the pharmaceutical development pipeline.
References
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Gas-phase fragmentation of protonated C60-pyrimidine derivatives. (2009). PubMed. [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. Der Pharma Chemica. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]
-
Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society. [Link]
-
In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry. (2024). RSC Publishing. [Link]
-
LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating. ResearchGate. [Link]
-
Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. ResearchGate. [Link]
-
Observation of the multiple halogenation of peptides in the electrospray ionization source: Halogenation of peptides in the positive ESI mode. ResearchGate. [Link]
-
Mass Spectrometry: Alkyl Halide Fragmentation. JoVE. [Link]
-
Electrospray ionization. Wikipedia. [Link]
-
Application of LCMS in small-molecule drug development. (2016). New Food Magazine. [Link]
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Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). New Food Magazine. [Link]
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- 1. 1289386-31-7|this compound|BLD Pharm [bldpharm.com]
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- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
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- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Pyrimidine Derivatives
For: Researchers, scientists, and drug development professionals
Introduction: The Analytical Challenge of Pyrimidine Derivatives
Pyrimidine derivatives are a cornerstone of biological chemistry and pharmaceutical development. As fundamental components of nucleic acids (cytosine, thymine, uracil) and as active pharmaceutical ingredients (APIs) in numerous chemotherapeutic agents like 5-fluorouracil and cytarabine, their accurate quantification is critical.[1] These molecules, however, present a significant analytical challenge due to their inherent polarity.
Many pyrimidine bases and nucleosides are highly hydrophilic, leading to poor retention on traditional reversed-phase (RP) HPLC columns, which rely on hydrophobic interactions.[2][3] This can result in elution near the solvent front, poor peak shape, and inadequate separation from other polar matrix components. Consequently, a thoughtful and well-designed chromatographic strategy is paramount for achieving robust and reliable analytical data.
This guide provides an in-depth exploration of various HPLC methodologies tailored for the analysis of pyrimidine derivatives. It moves beyond simple procedural lists to explain the underlying chromatographic principles, enabling researchers to select, develop, and troubleshoot methods effectively. All protocols are designed to be self-validating systems, grounded in the principles of scientific integrity and aligned with regulatory expectations outlined by the International Conference on Harmonisation (ICH).[4][5][6]
Strategic Method Selection: A Logic-Based Workflow
The choice of an appropriate HPLC method is dictated by the specific physicochemical properties of the target pyrimidine derivative, particularly its polarity and ionizability. The following decision tree illustrates a logical workflow for method selection.
Caption: Workflow for selecting the appropriate HPLC mode.
Reversed-Phase (RP) HPLC: The Workhorse for Moderately Polar Pyrimidines
RP-HPLC is the most common chromatographic mode, utilizing a non-polar stationary phase (typically C18 or C8 silica) and a polar mobile phase.[1] While challenging for very polar species, it is highly effective for many pyrimidine-based drugs and derivatives that possess sufficient hydrophobicity.
Principle of Separation: Retention is driven by the hydrophobic interaction between the analyte and the alkyl chains of the stationary phase. Analytes are eluted by increasing the organic solvent (e.g., acetonitrile or methanol) concentration in the mobile phase, which increases the mobile phase's hydrophobicity and reduces the analyte's retention.
Application Protocol 1: Assay of 5-Fluorouracil (5-FU) in Pharmaceutical Formulations
5-Fluorouracil (5-FU) is a widely used anticancer drug.[7] This protocol describes a validated isocratic RP-HPLC method for its quantification in bulk drug and injection formulations.
Method Causality:
-
Column: A standard C18 column provides sufficient hydrophobic character to retain the moderately polar 5-FU.
-
Mobile Phase: A simple mobile phase of phosphate buffer and methanol is used. The buffer's pH is controlled around 6.0, which is well above the pKa of 5-FU (~8.0), ensuring it is in a consistent, non-ionized state for stable retention.[4] The low percentage of methanol provides adequate retention and separation from early-eluting impurities.
-
Detection: 5-FU has a strong UV absorbance maximum around 260-266 nm, making UV detection highly sensitive and specific.[8][9]
Experimental Protocol:
-
Instrumentation:
-
HPLC system with isocratic pump, UV/Vis or Photodiode Array (PDA) detector, and autosampler.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
-
Chromatographic Conditions:
-
Column: Nova-Pak® C18, 4.6 x 150 mm, 4 µm particle size (or equivalent).[4]
-
Mobile Phase: 5 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 6.0 with potassium hydroxide, mixed with Methanol in a 96:4 (v/v) ratio.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.[4]
-
Injection Volume: 20 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 5-FU reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with water to concentrations ranging from 0.1 to 100 µg/mL.[4][11]
-
Sample Preparation (Injection Formulation): Dilute the 5-FU injection formulation with water to obtain a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
-
System Suitability and Validation:
-
Perform at least five replicate injections of a mid-range standard. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.[11]
-
Validate the method according to ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, and range.[6][12] The method should demonstrate linearity with a correlation coefficient (r²) ≥ 0.999.[4][11]
-
Data Summary Table: 5-FU RP-HPLC Method
| Parameter | Condition | Source(s) |
| Column | C18 or C8, e.g., Nova-Pak C18 (4.6x150 mm, 4µm), Xterra RP C18 (4.6x250 mm, 5µm) | [4][10] |
| Mobile Phase | Isocratic: 5 mM KH₂PO₄ (pH 6.0) / Methanol (96:4) or Acetonitrile / Water (10:90) | [4][10] |
| Flow Rate | 1.0 mL/min | [4][10] |
| Detection | UV at 254-266 nm | [4][8] |
| Linearity Range | 0.1 - 100 µg/mL | [4][11] |
| LOD / LOQ | ~0.07 µg/mL / ~0.1 µg/mL | [8] |
| Retention Time | Typically 4-6 minutes | [1][3] |
Hydrophilic Interaction Chromatography (HILIC): The Solution for Highly Polar Pyrimidines
HILIC is a powerful alternative to RP-HPLC for the analysis of highly polar compounds like nucleosides (uridine, cytidine) and nucleotides.[11][13] It employs a polar stationary phase (e.g., unbonded silica, zwitterionic, or amide phases) and a mobile phase with a high concentration of organic solvent.
Principle of Separation: HILIC operates on a partitioning mechanism. A water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition from the organic-rich mobile phase into this aqueous layer, leading to retention. Elution is achieved by increasing the aqueous component of the mobile phase.[13]
Application Protocol 2: Simultaneous Analysis of Uridine and Cytidine
This protocol is designed for the separation and quantification of the highly polar, naturally occurring nucleosides, uridine and cytidine.
Method Causality:
-
Column: A zwitterionic HILIC column (e.g., ZIC-HILIC) is highly effective. It provides both hydrophilic partitioning and weak electrostatic interactions, enhancing selectivity for polar, neutral, and charged analytes.[2]
-
Mobile Phase: A high percentage of acetonitrile is used as the weak eluting solvent, with an aqueous ammonium acetate or ammonium formate buffer as the strong eluting solvent. The buffer controls pH and provides counter-ions that can modulate electrostatic interactions, improving peak shape.[2]
-
Gradient Elution: A gradient from high to low organic content is typically used to elute compounds with varying polarities, ensuring that both moderately polar and highly polar pyrimidines are resolved within a reasonable runtime.
Experimental Protocol:
-
Instrumentation:
-
HPLC or UHPLC system with gradient pump, UV/Vis or Mass Spectrometry (MS) detector.
-
MS detection is highly recommended for analysis in complex biological matrices due to its superior specificity and sensitivity.[14]
-
-
Chromatographic Conditions:
-
Column: SeQuant® ZIC®-HILIC, 2.1 x 150 mm, 5 µm (or equivalent).[11]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 92% B to 70% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.[2]
-
Detection: UV at 260 nm (for uridine) and 270 nm (for cytidine).[15]
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Prepare individual stock solutions of uridine and cytidine in a water/acetonitrile (50:50) mixture.
-
Working Standard Mixture: Combine and dilute the stock solutions to create a mixed standard containing each analyte at a concentration of approximately 10 µg/mL.
-
Sample Preparation: For biological samples, protein precipitation followed by centrifugation and filtration is a common and effective cleanup step.[16]
-
-
System Suitability and Validation:
-
Ensure baseline resolution between uridine and cytidine peaks.
-
Validate for key parameters as per ICH guidelines. Pay close attention to the stability of analytes in the sample diluent, as solubility can be limited in high organic compositions.
-
Data Summary Table: Uridine/Cytidine HILIC Method
| Parameter | Condition | Source(s) |
| Column | Zwitterionic HILIC, e.g., ZIC-HILIC, Atlantis Premier BEH Z-HILIC | [11][17] |
| Mobile Phase | Gradient: Acetonitrile with Ammonium Acetate or Formate buffer (pH 3-7) | [2] |
| Flow Rate | 0.3 - 1.0 mL/min | [2] |
| Detection | UV (260-275 nm) or MS/MS | [14][15] |
| Key Advantage | Excellent retention and separation of highly polar, hydrophilic analytes | [13] |
Ion-Pair Reversed-Phase (IP-RP) HPLC: Enhancing Retention of Ionizable Pyrimidines
For pyrimidine derivatives that are ionic or ionizable, standard RP-HPLC can still result in poor retention. Ion-pair chromatography is a variation of RP-HPLC that introduces an ion-pairing reagent to the mobile phase.[18]
Principle of Separation: The ion-pairing reagent is a large ionic molecule with a hydrophobic "tail" and a charged "head". It can interact with the analyte in two ways:
-
The reagent's hydrophobic tail adsorbs to the C18 stationary phase, creating a dynamic ion-exchange surface that retains oppositely charged analytes.[19]
-
The reagent forms a neutral, hydrophobic ion-pair with the oppositely charged analyte in the mobile phase. This neutral complex can then be retained by the C18 stationary phase via hydrophobic interactions.[14][20]
Caption: Mechanism of Ion-Pair Reversed-Phase Chromatography.
Application Protocol 3: Assay of Cytarabine
Cytarabine is a pyrimidine nucleoside analog used in chemotherapy.[21] As a polar and basic compound, its retention on C18 columns can be enhanced using an acidic mobile phase with an ion-pairing reagent.
Method Causality:
-
Column: A standard C18 column is used.
-
Mobile Phase: An acidic buffer (e.g., pH 2.5-3.0) ensures that the basic cytarabine molecule is consistently protonated (positively charged). An anionic ion-pairing reagent, such as pentanesulfonate or hexane sulfonic acid, is added.[5] This reagent pairs with the protonated cytarabine, increasing its hydrophobicity and retention on the C18 column.
-
Detection: Cytarabine has a UV maximum around 275-280 nm.[5][6]
Experimental Protocol:
-
Instrumentation:
-
HPLC system with isocratic or gradient pump and UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: Waters ODS C18, 4.6 x 150 mm, 5 µm (or equivalent).[5]
-
Mobile Phase: Methanol / 5 mM Sodium Pentanesulfonate solution (pH adjusted to 2.8 with glacial acetic acid) in a 7:93 (v/v) ratio.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.[5]
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (200 µg/mL): Accurately weigh 20 mg of Cytarabine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with water.
-
Calibration Standards: Prepare standards ranging from ~10 to 200 µg/mL by diluting the stock solution with the mobile phase.[5]
-
Sample Preparation: Dilute the formulation with the mobile phase to a concentration within the calibration range.
-
-
System Suitability and Validation:
-
Equilibration is critical: The column must be thoroughly equilibrated with the ion-pairing mobile phase (at least 30-60 minutes) to ensure reproducible retention times.
-
Validate according to ICH guidelines. The method should be linear (r² ≥ 0.999), accurate (recovery 98-102%), and precise (RSD < 2.0%).[5]
-
Data Summary Table: Cytarabine Ion-Pair RP-HPLC Method
| Parameter | Condition | Source(s) |
| Column | C18, e.g., Waters ODS (4.6x150 mm, 5µm), Denali C18 (4.6x250mm, 5µm) | [5][13] |
| Mobile Phase | Isocratic: Acetonitrile or Methanol with an aqueous buffer (pH 2.5-3.0) containing an ion-pair reagent | [13] |
| Ion-Pair Reagent | 5 mM Sodium Pentanesulfonate or Hexane Sulfonic Acid | [5] |
| Flow Rate | 1.0 mL/min | [5][13] |
| Detection | UV at 240-280 nm | [5][13] |
| Linearity Range | 10 - 200 µg/mL | [5] |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the silica backbone; Mobile phase pH too close to analyte pKa. | Use a modern, end-capped C18 column with low silanol activity. Adjust mobile phase pH to be at least 2 units away from the analyte's pKa. For bases, consider using a low-pH mobile phase.[15] |
| No or Low Retention | Analyte is too polar for RP-HPLC; Sample solvent is stronger than the mobile phase. | Switch to a HILIC or Mixed-Mode column.[2][3] Ensure the sample is dissolved in the initial mobile phase or a weaker solvent.[22] |
| Drifting Retention Times | Insufficient column equilibration (especially with ion-pair reagents); Mobile phase composition changing; Temperature fluctuations. | Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.[15] Prepare fresh mobile phase daily and use a column thermostat.[23] |
| Split Peaks | Column void or contamination at the inlet; Sample solvent incompatible with mobile phase. | Use a guard column to protect the analytical column. Reverse flush the column (if permitted by manufacturer). Inject the sample in a solvent that is weaker than or identical to the mobile phase.[22] |
References
- Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. Journal of Food and Drug Analysis. [URL: https://www.jfda-online.com/journal/vol/14/iss/1/10]
- Sinha, V. R., Kumar, R. V., & Bhinge, J. R. (2009). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3038290/]
- Cytarabine Assay by HPLC- AppNote. MicroSolv Technology Corporation. [URL: https://microsolvtech.com/appnote/cytarabine-assay-by-hplc/]
- HPLC Methods for analysis of Uridine. HELIX Chromatography. [URL: https://helixchrom.com/hplc-methods-for-analysis-of-uridine/]
- HPLC determination of cytarabine hydrochloride for injection and its related substances. Journal of Pharmaceutical Analysis. [URL: https://www.sciencedirect.com/science/article/pii/S209517791530058X]
- Validated Reverse Phase Stability-Indicating Hplc Method for estimating anticancer drugs cytarabine and clofarabine. Journal of Innovative Ideas in Pharmaceutical Sciences. [URL: https://jidps.com/wp-content/uploads/2021/03/34.pdf]
- Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. Journal of Pharmaceutical Sciences and Biomedical Analysis. [URL: https://www.scientificliterature.org/Pharmaceutical-Analysis/JPSBA-18-113.pdf]
- Gomes, M. J., et al. (2014). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Brazilian Journal of Pharmaceutical Sciences. [URL: https://www.scielo.br/j/rbcf/a/tK8GzX8ZJk7tV9rZ5vXy38D/?lang=en]
- Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil. ResearchGate. [URL: https://www.researchgate.net/publication/313532050_Stability_Indicating_RP-HPLC_Method_for_In-Vitro_Analysis_of_5-Flurouracil]
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [URL: https://www.researchgate.
- Simple HPLC-UV method of 5-Fluorouracil in human and rabbit plasma; validation and comparison. ResearchGate. [URL: https://www.researchgate.
- Elaboration and Validation of an HPLC Method for the Quantitative Assay of 5-Fluorouracil. Farmacia Journal. [URL: https://farmaciajournal.com/wp-content/uploads/2012-05-18.pdf]
- Determination of 5 Fluorouracil in Plasma and Whole Blood by Ion Pair High Performance Liquid Chromatography. Hamilton Company. [URL: https://www.hamiltoncompany.
- HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF DAUNORUBICIN AND CYTARABINE IN RAT PLASMA. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [URL: https://ajpamc.com/index.php/ajpamc/article/view/281]
- Two chromatographic methods for determination of cytarabine and dexamethazone; two co-administered drugs for the treatment of leukemia: green analytical perspective. BMC Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11070732/]
- HPLC-MS/MS method for the determination of cytarabine in human plasma. University of Groningen research portal. [URL: https://research.rug.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv Technology Corporation. [URL: https://microsolvtech.com/troubleshooting-problems-with-poor-hplc-results-before-examining-the-column-tips-suggestions/]
- Determination of Uridine in Human Plasma by HPLC and its Application in Citicoline Sodium Pharmacokinetics and Bioequivalence Studies. Walsh Medical Media. [URL: https://www.walshmedicalmedia.com/open-access/determination-of-uridine-in-human-plasma-by-hplc-and-its-application-in-citicoline-sodium-pharmacokinetics-and-bioequivalence-studie.pdf]
- HPLC Separation of Thymidine, Uridine, Adenosine, Guanosine, and Cytidine Using the Hydrogen Bonding Method. SIELC Technologies. [URL: https://sielc.com/hplc-separation-of-thymidine-uridine-adenosine-guanosine-and-cytidine-using-the-hydrogen-bonding-method.html]
- HPLC Troubleshooting Guide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/hplc/troubleshooting-guide]
- HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. [URL: https://www.sepscience.com/hplc/hplc-troubleshooting-for-purine-peak-issues-strategies-to-improve-retention-and-performance]
- HPLC-DAD Analysis of Nucleotides Using a Fully Inert Flowpath. Agilent. [URL: https://www.agilent.com/cs/library/applications/application-inert-flowpath-nucleotides-hilic-5994-1188en-agilent.pdf]
- ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-q2r2-validation-analytical-procedures-step-2b_en.pdf]
- Ion pair chromatography reagents. Carlo Erba Reagents. [URL: https://www.carloerbareagents.
- VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF DAUNORUBICIN AND CYTARABINE IN BULK AND ITS PHARMACEUTICAL DOSAGE FORM. World Journal of Pharmacy and Pharmaceutical Sciences. [URL: https://storage.googleapis.com/wjpps_uploader/article_issue/1555589006.pdf]
- Isocratic Separation of RNA Nucleotide Triphosphates Including Pseudouridine using an Atlantis™ Premier BEH™ Z-HILIC Column. Waters Corporation. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2022/isocratic-separation-of-rna-nucleotide-triphosphates-including-pseudouridine-using-an-atlantis-premier-beh-z-hilic-column.html]
- Ion Pair Chromatography: A Critical Perspective. MedCrave online. [URL: https://medcraveonline.
- Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns. Waters Corporation. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2022/improved-separation-of-rna-nucleotides-nucleosides-and-nucleobases-on-atlantis-premier-beh-z-hilic-columns.html]
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [URL: https://www.phenomenex.com/Assets/X_shared/Library/troubleshooting/guide/LC_Troubleshooting_Guide.pdf]
- Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. [URL: https://www.technologynetworks.
- New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. [URL: https://sielc.
- TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. Thermo Fisher Scientific. [URL: https://assets.thermofisher.
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The 2-Chloropyrimidine Scaffold: A Privileged Intermediate in Modern Drug Discovery
Abstract
The pyrimidine ring is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. Among its many derivatives, 2-chloropyrimidine stands out as a uniquely versatile and powerful building block. Its strategic combination of a privileged heterocyclic core and a reactive chloro-substituent enables its application in a multitude of synthetic strategies, granting access to complex molecular architectures. This guide provides an in-depth exploration of the chemical principles governing the reactivity of 2-chloropyrimidines and offers detailed, field-proven protocols for their application in drug discovery, with a particular focus on the synthesis of kinase inhibitors and covalent therapeutics.
Introduction: The Strategic Value of 2-Chloropyrimidine
The pyrimidine scaffold is fundamental to life itself, forming the basis of nucleobases in DNA and RNA.[1] This inherent biocompatibility has made it a "privileged scaffold" in drug design, a term for molecular frameworks that are capable of binding to multiple biological targets.[2] The introduction of a chlorine atom at the 2-position transforms this biocompatible core into a highly reactive and versatile synthetic intermediate.
The power of the 2-chloropyrimidine lies in its electron-deficient nature. The two nitrogen atoms in the ring act as strong electron-withdrawing groups, which significantly activates the chlorine atom for displacement. This heightened reactivity makes 2-chloropyrimidine an exceptional electrophile for two of the most important reaction classes in modern medicinal chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The ability to readily form carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds at this position is the primary reason for its widespread use in the development of targeted therapies.
Principles of Reactivity: SNAr vs. Cross-Coupling
The choice of synthetic strategy when using a multi-halogenated pyrimidine depends on the intrinsic reactivity of each position. On a dichloropyrimidine, for instance, the C4 position is generally more susceptible to SNAr than the C2 position. This is explained by frontier molecular orbital theory, which shows that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at C4, making it more electrophilic.[3] Furthermore, nucleophilic attack at C2 experiences greater lone pair repulsion from the two adjacent nitrogen atoms.[3]
However, this inherent reactivity can be modulated. The presence of an electron-donating group at the C6 position can reverse this selectivity, making the C2 position more reactive in SNAr reactions.[4]
Causality Behind Experimental Choice:
-
For SNAr: This reaction is favored when a strong nucleophile (like an amine or thiol) is used and when the pyrimidine ring is sufficiently electron-deficient. It is often the most direct and atom-economical method for installing amine or ether linkages. It proceeds without a metal catalyst, which is advantageous for cost and purity.
-
For Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig): These methods are indispensable when forming bonds with less nucleophilic partners, such as aryl boronic acids (Suzuki) or when SNAr conditions are too harsh for sensitive substrates. Buchwald-Hartwig amination is particularly useful for coupling with anilines that may be poor nucleophiles for direct SNAr.[5] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle.[6]
Key Synthetic Transformations: Application Notes & Protocols
The following protocols are foundational for the derivatization of 2-chloropyrimidines. They are presented as self-validating systems, with explanations for each step.
Protocol: Nucleophilic Aromatic Substitution (SNAr) - Amination
This is the most common transformation, used to generate the critical 2-aminopyrimidine motif. The synthesis of a key intermediate for the blockbuster kinase inhibitor Imatinib serves as a perfect practical example.[1]
Reaction: 2-chloro-4-(3-pyridyl)-pyrimidine + 2-methyl-5-nitroaniline → N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine
Step-by-Step Protocol:
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-(3-pyridyl)-pyrimidine (1.0 eq) and 2-methyl-5-nitroaniline (1.1 eq).
-
Solvent and Base: Add a suitable high-boiling point solvent such as n-butanol or DMF. Rationale: The reaction often requires heat to overcome the activation energy, and these solvents ensure the reaction mixture remains liquid at the required temperature.
-
Reaction Conditions: Heat the mixture to reflux (typically 120-150 °C) and monitor the reaction by TLC or LC-MS. Rationale: Thermal energy is required for the nucleophilic attack to occur and for the subsequent elimination of the chloride ion. The reaction can take several hours to reach completion.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold solvent like ethanol or diethyl ether to remove residual starting materials. Rationale: Cooling reduces the solubility of the product, allowing for easy isolation. Washing removes soluble impurities.
-
Purification: If necessary, the crude product can be further purified by recrystallization or column chromatography on silica gel.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the 2-chloropyrimidine starting material in the reaction monitoring (TLC/LC-MS) serves as an in-process check for reaction completion.
Protocol: Suzuki-Miyaura Cross-Coupling
This reaction is essential for creating C-C bonds, enabling scaffold diversification by adding aryl or heteroaryl groups. Microwave-assisted protocols have become standard for rapidly generating libraries of analogues.
Reaction: 2-chloropyrimidine + Arylboronic acid → 2-Arylpyrimidine
Step-by-Step Protocol:
-
Inert Atmosphere: To a microwave vial, add 2-chloropyrimidine (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.5-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq). Rationale: The reaction is sensitive to oxygen, which can oxidize the Pd(0) catalyst. An inert atmosphere (N₂ or Ar) is crucial. The base activates the boronic acid for transmetalation.
-
Solvent System: Add a degassed solvent mixture, commonly 1,4-dioxane and water (e.g., 4:1 ratio). Rationale: The organic solvent solubilizes the reactants and catalyst, while water is often necessary to dissolve the inorganic base and facilitate the catalytic cycle.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat to 100-150 °C for 15-60 minutes. Rationale: Microwave heating dramatically accelerates the reaction rate compared to conventional heating, allowing for shorter reaction times and often cleaner product formation.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand | Provides the active Pd(0) species to initiate the catalytic cycle. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid to form a boronate salt, which is necessary for the transmetalation step. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates heat transfer. Water is often crucial for dissolving the base. |
| Temperature | 80-150 °C | Provides energy for oxidative addition and reductive elimination steps. |
Protocol: Buchwald-Hartwig Amination
This palladium-catalyzed C-N coupling is a powerful alternative to SNAr, especially for less reactive aryl chlorides or less nucleophilic amines. It requires a specific combination of a palladium source and a bulky, electron-rich phosphine ligand.
Reaction: 2-chloropyrimidine + Amine → 2-Aminopyrimidine
Step-by-Step Protocol:
-
Inert Atmosphere: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or LHMDS, 1.4 eq) to a dry Schlenk tube.
-
Reagent Addition: Add the 2-chloropyrimidine (1.0 eq) and the amine (1.2 eq), followed by a dry, degassed solvent such as toluene or dioxane. Rationale: Anhydrous and oxygen-free conditions are critical for the stability and activity of the catalyst. Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle.
-
Reaction Conditions: Heat the sealed tube in an oil bath to 80-110 °C. Monitor the reaction progress by LC-MS. Rationale: Heating is necessary to drive the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material by flash column chromatography.
Case Studies in Drug Discovery
The 2-Aminopyrimidine Motif as a Kinase "Hinge-Binder"
One of the most successful applications of 2-chloropyrimidine chemistry is the synthesis of 2-aminopyrimidine-based kinase inhibitors. Protein kinases are a major class of drug targets, particularly in oncology. Their ATP-binding site contains a flexible "hinge region" that connects the N- and C-lobes of the enzyme.
The 2-aminopyrimidine scaffold, readily synthesized via SNAr from 2-chloropyrimidine, is a superb "hinge-binder." It acts as a bioisostere for the adenine base of ATP, forming two critical hydrogen bonds with the backbone of the kinase hinge region. This interaction anchors the inhibitor in the active site, providing a foundation for achieving high potency. A vast number of FDA-approved kinase inhibitors, including Imatinib, rely on this interaction.
Covalent Inhibitors: 2-Chloropyrimidine as a Cysteine-Targeting Warhead
A more recent and advanced application is the use of 2-chloropyrimidines as covalent "warheads" in targeted drug discovery. Covalent inhibitors form a permanent bond with their target protein, often leading to increased potency and duration of action.[5] They typically work by possessing a reactive electrophile that can be attacked by a nucleophilic amino acid residue, most commonly cysteine, on the target protein.
Researchers have successfully developed covalent inhibitors of the kinase MSK1 where a 2,5-dichloropyrimidine moiety reacts directly with a non-catalytic cysteine residue (Cys440) in the ATP-binding site. The reaction proceeds via an SNAr mechanism, with the cysteine thiol acting as the nucleophile and the 2-chloro group as the leaving group. This covalent bond formation was definitively confirmed by mass spectrometry and X-ray crystallography.[5] This strategy represents a powerful method for achieving high affinity and selectivity.
Conclusion
2-Chloropyrimidine is far more than a simple halogenated heterocycle; it is a strategic linchpin in the design and synthesis of modern therapeutics. Its predictable yet tunable reactivity allows medicinal chemists to readily access privileged structures like the 2-aminopyrimidine hinge-binder or to design highly specific covalent inhibitors. The robust and versatile synthetic protocols associated with this scaffold—spanning SNAr, Suzuki-Miyaura, and Buchwald-Hartwig reactions—ensure its continued prominence in drug discovery pipelines. As the demand for targeted and highly selective therapies grows, the applications for this powerful building block will undoubtedly continue to expand.
References
-
Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. Available at: [Link][5]
-
Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Inventor A. (2009). Process for preparing Imatinib. Google Patents (US7507821B2). Available at: [1]
-
Lücking, U., et al. (2022). Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. PubMed Central. Available at: [Link]
-
Various Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Various Authors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Various Authors. (2024). Buchwald-Hartwig Amination Explained. YouTube. Available at: [Link][6]
-
Various Authors. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PubMed Central. Available at: [Link]
-
Various Authors. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. StackExchange. Available at: [Link][3]
-
Various Authors. (2022). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Drug Discovery Online. Available at: [Link][4]
-
Anderson, K. W., & Handy, S. T. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
Gray, N. S., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. NIH. Available at: [Link]
-
Various Authors. (2014). IMATINIB. New Drug Approvals. Available at: [Link]
-
Various Authors. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
-
Various Authors. (2022). Examples of FDA-approved kinase inhibitors. ResearchGate. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Various Authors. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Various Authors. (2022). How Ligands Interact with the Kinase Hinge. ChemRxiv. Available at: [Link]
-
Various Authors. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. Available at: [Link][2]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine
A Guide for Researchers, Scientists, and Drug Development Professionals
While specific, detailed synthesis protocols for N-((2-chloropyrimidin-4-yl)methyl)cyclopropanamine are not extensively available in public literature, a highly plausible and common synthetic route involves the reaction of a functionalized pyrimidine with cyclopropanemethanamine. This guide will focus on troubleshooting a likely pathway: the nucleophilic substitution of a chlorine atom on a pyrimidine ring.
Troubleshooting Guide: Low Yield and Impurities
Low yields and the presence of impurities are common hurdles in organic synthesis. This section addresses specific problems you might encounter during the synthesis of this compound.
Problem 1: Low Conversion of Starting Material
You observe a significant amount of unreacted 2,4-dichloropyrimidine or a related starting material in your reaction mixture, resulting in a low yield of the desired product.
Possible Causes & Solutions:
-
Insufficient Nucleophilicity of the Amine: Cyclopropylamine and its derivatives are basic, but their nucleophilicity can be influenced by reaction conditions.
-
Actionable Advice: The addition of a non-nucleophilic base can deprotonate the amine, increasing its nucleophilicity. Common choices include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The choice of base is crucial to promote the desired reaction while minimizing side reactions.[1]
-
-
Suboptimal Reaction Temperature: Nucleophilic aromatic substitution reactions on electron-deficient rings like pyrimidine are often temperature-dependent.
-
Inappropriate Solvent: The solvent plays a critical role in solubility and reaction rate.
-
Actionable Advice: Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often effective for SNAr reactions as they can solvate the cation of the base and leave the anion more reactive.
-
| Parameter | Recommendation | Rationale |
| Base | Add a non-nucleophilic base (e.g., K₂CO₃, Et₃N) | Increases the nucleophilicity of the amine. |
| Temperature | Incrementally increase temperature (monitor by TLC) | Overcomes the activation energy of the reaction. |
| Solvent | Use a polar aprotic solvent (e.g., DMF, DMSO) | Improves solubility and enhances reaction rate. |
Problem 2: Formation of Multiple Products (Isomers or Side Products)
Your reaction yields a mixture of products, complicating purification and reducing the yield of the target compound.
Possible Causes & Solutions:
-
Lack of Regioselectivity: If starting with a di-substituted pyrimidine like 2,4-dichloropyrimidine, the amine can react at either the C2 or C4 position. Generally, nucleophilic attack is favored at the C4 position in 2,4-dihalopyrimidines.[2]
-
Actionable Advice: The regioselectivity of SNAr reactions on pyrimidines can be sensitive to substituents on the ring.[3] Careful control of reaction temperature can sometimes favor one isomer over another. Lower temperatures often lead to higher selectivity.
-
-
Di-substitution: The product, this compound, could potentially react with another molecule of the amine at the remaining chloro-position, although this is less likely under controlled stoichiometry.
-
Actionable Advice: Use a slight excess of the pyrimidine starting material relative to the amine to minimize di-substitution.
-
-
Side Reactions: Competing reactions can reduce the yield of the desired product. Common side reactions in pyrimidine synthesis include self-condensation of starting materials or hydrolysis of intermediates if water is present.[1]
-
Actionable Advice: Ensure all reactants and solvents are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture from interfering.
-
Caption: A workflow for troubleshooting the formation of multiple products.
Problem 3: Difficult Purification of the Final Product
The crude product is challenging to purify, and techniques like column chromatography result in low recovery.
Possible Causes & Solutions:
-
Product Solubility: The product may have similar solubility to byproducts or unreacted starting materials in common chromatography solvents.
-
Actionable Advice: Experiment with different solvent systems for column chromatography.[4] A gradient elution might be necessary to achieve good separation. Consider alternative purification methods like crystallization or preparative HPLC.
-
-
Product Instability: The product might be degrading on the silica gel of the chromatography column.
-
Actionable Advice: If you suspect degradation on silica, you can try using a different stationary phase like alumina. Alternatively, you can try to "deactivate" the silica gel by adding a small amount of triethylamine to the eluent.
-
Frequently Asked Questions (FAQs)
Q1: What is a plausible and efficient synthetic route for this compound?
A common approach for synthesizing 2,4-disubstituted pyrimidines involves sequential nucleophilic aromatic substitution or cross-coupling reactions starting from a pre-functionalized pyrimidine core.[2] For the target molecule, a likely route is the reaction of 2,4-dichloropyrimidine with cyclopropylmethanamine. The reaction generally favors substitution at the more reactive C4 position.[2]
Sources
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- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. jchemrev.com [jchemrev.com]
Technical Support Center: Stability and Storage of N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the critical aspects of stability and storage for N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine. As a reactive chloropyrimidine derivative, its integrity is paramount for reproducible and successful experimental outcomes. This document synthesizes data from analogous compounds and established chemical principles to provide best-practice recommendations.
Compound Profile and Inherent Instability
This compound is a key intermediate in synthetic chemistry, valued for the reactivity of its 2-chloropyrimidine moiety. This reactivity, however, is also the source of its principal stability challenges. The electron-deficient pyrimidine ring, coupled with the electronegative chlorine atom, creates a highly electrophilic carbon center at the C2 position. This site is susceptible to nucleophilic substitution, with hydrolysis being the most common degradation pathway in a laboratory setting.
The primary mechanism of degradation involves the attack of water on the C-Cl bond, leading to the formation of the corresponding 2-hydroxypyrimidine derivative and hydrochloric acid (HCl). This process not only consumes the active compound but the generation of acid can further catalyze degradation.
Caption: Potential hydrolytic degradation of the parent compound.
Frequently Asked Questions (FAQs): Storage, Handling, and Stability
This section addresses the most common user inquiries in a direct question-and-answer format.
Q1: What are the definitive long-term storage conditions for solid this compound?
A: For long-term storage, the solid compound should be stored at -20°C .[1][2] It is critical to keep the container tightly sealed and in a dry environment, preferably within a desiccator, to prevent moisture ingress.[1][3] The inherent moisture sensitivity of chloropyrimidines means that exposure to atmospheric humidity can initiate hydrolysis.[4] Additionally, protecting the compound from light is a recommended precaution to prevent potential photodegradation.[5] Under these conditions, analogous chloropyrimidine intermediates have been reported to be stable for several years.[2]
Q2: I need to weigh out the compound for my experiment. What is the correct handling procedure?
A: Proper handling is crucial to prevent contamination and degradation.
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.
-
Environment: All handling should be performed in a well-ventilated fume hood.[1][6] For highly sensitive applications, using a glovebox with an inert atmosphere (nitrogen or argon) is ideal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[1][6][7]
-
Dispensing: Use clean, dry spatulas and weighing vessels. Avoid using tools that may introduce moisture or reactive contaminants.
-
Resealing: After dispensing, promptly and tightly reseal the container, purge with an inert gas if possible, and return it to the recommended storage condition (-20°C).
Q3: Is it advisable to store this compound in solution?
A: Long-term storage in solution is strongly discouraged . The stability of chloropyrimidines decreases significantly in solution, especially in protic solvents like methanol or ethanol, which can act as nucleophiles. If you must prepare a stock solution, follow these guidelines:
-
Solvent Choice: Use an anhydrous, aprotic solvent (e.g., DMSO, DMF, Dioxane). Ensure the solvent is of high purity and has a low water content.
-
Storage Temperature: Store stock solutions at -80°C to minimize degradation kinetics.[2]
-
Duration: Use prepared solutions as quickly as possible, ideally within days. For some reactive compounds in DMSO, stability at -80°C may be limited to a month or less.[2]
-
Validation: Always perform a purity check (e.g., via LC-MS) on a thawed aliquot before use if it has been stored for an extended period.
Q4: My solid compound appears discolored and clumpy. Can I still use it?
A: A change in physical appearance, such as yellowing or clumping, is a strong indicator of moisture absorption and subsequent degradation.[4] Using this material will likely lead to lower reaction yields and the introduction of impurities. It is highly recommended to perform a purity analysis using a validated method like HPLC or LC-MS to quantify the remaining active compound and identify degradation products before proceeding. If significant degradation is confirmed, the batch should be discarded.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or low reaction yields. | Degradation of the starting material due to improper storage or handling. | 1. Confirm the purity of your starting material vial using HPLC/LC-MS. 2. Implement stringent storage protocols: store at -20°C under desiccation.[1][2] 3. Ensure the compound is fully warmed to ambient temperature before opening the vial to prevent moisture condensation. |
| Appearance of an unexpected peak in LC-MS analysis of the reaction mixture. | Hydrolysis of the starting material either in storage or during the reaction setup. | 1. Calculate the expected mass of the hydrolyzed byproduct (4-((cyclopropylamino)methyl)pyrimidin-2-ol) and check your LC-MS data for its presence. 2. Prepare samples for analysis immediately before injection. 3. Use fresh, anhydrous solvents for your reaction. |
| Difficulty dissolving the solid compound. | The compound may have partially hydrolyzed or polymerized upon exposure to moisture or acid. | 1. Attempt sonication to aid dissolution in an appropriate anhydrous solvent. 2. Analyze the solubility and purity of a small sample. If purity is compromised, discard the reagent. |
Protocol: Purity Verification by HPLC
A validated stability-indicating analytical method is essential for assessing purity.[1] High-Performance Liquid Chromatography (HPLC) is the standard technique.
Objective: To verify the purity of this compound and detect potential degradants.
Methodology:
-
Solution Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in a suitable anhydrous diluent (e.g., Acetonitrile) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to generate a working solution of ~50 µg/mL.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
-
Analysis:
-
Inject the freshly prepared sample.
-
Integrate the peak area for the parent compound and any visible impurities.
-
Calculate purity as % Area = (Area of Parent Peak / Total Area of All Peaks) * 100.
-
The primary degradation product (hydrolyzed version) is expected to be more polar and thus have a shorter retention time than the parent compound.
-
Caption: Experimental workflow for HPLC-based purity verification.
Summary of Storage Recommendations
| Format | Condition | Temperature | Duration | Key Considerations |
| Solid | Long-Term | -20°C | ≥ 2 Years[2] | Must be in a tightly sealed container under desiccation. Protect from light.[1][5] |
| Solid | Short-Term (In-Use) | Room Temp | < 8 Hours | Keep in a desiccator. Minimize atmospheric exposure. |
| Solution | Long-Term | -80°C | < 1 Month[2] | Not Recommended. Use only anhydrous, aprotic solvents. Re-qualify before use. |
| Solution | Short-Term | 4°C | < 24 Hours | Prepare fresh daily. Protect from light. |
References
- An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.
- Pyrimidine - Safety D
- 2-Chloropyrimidine CAS#: 1722-12-9. ChemicalBook.
- Safety Data Sheet - 2-Nitrosopyridine. MedchemExpress.com.
- Guidance on Storage and Handling of Chlorinated Solvents.
- 2-Chloropyrimidine | 1722-12-9. ChemicalBook.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
- Safety Data Sheet - 2-Chloro-4-methylpyrimidine. Thermo Fisher Scientific.
- Amination products of chloropyrazine and 2-chloropyrimidine.
- 3-(2-chloropyrimidin-4-yl)
- Guidance on Storage and Handling of Chlorin
- 1-(2-Chloropyrimidin-5-YL)-2-methylpropan-2-amine. Synblock.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. CAS 1393540-09-4 | 1-(2-Chloropyrimidin-5-YL)-2-methylpropan-2-amine - Synblock [synblock.com]
- 4. 2-Chloropyrimidine | 1722-12-9 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2-Chloropyrimidine
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on 2-chloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts and common queries regarding SNAr reactions with 2-chloropyrimidine.
Q1: What makes 2-chloropyrimidine a reactive substrate for nucleophilic aromatic substitution?
A: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency significantly lowers the electron density of the aromatic system, making the carbon atoms, particularly C-2, C-4, and C-6, electrophilic and thus highly susceptible to attack by nucleophiles.[1][2] The chlorine atom at the 2-position serves as an excellent leaving group, facilitating the SNAr mechanism. In fact, 2-chloropyrimidine is estimated to be 1014–1016 times more reactive than chlorobenzene in SNAr reactions.[3][4]
Q2: What is the accepted mechanism for this reaction?
A: The reaction proceeds via a two-step addition-elimination mechanism, often referred to as the SNAr pathway.
-
Nucleophilic Addition: The nucleophile attacks the electrophilic carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final substituted product.
The initial attack of the nucleophile is typically the rate-determining step.[5]
Caption: The SNAr mechanism on 2-chloropyrimidine.
Q3: When using a 2,4-dichloropyrimidine, which position is more reactive and why?
A: Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position.[5][6] This selectivity is dictated by the stability of the intermediate Meisenheimer complex. When a nucleophile attacks the C4 position, the resulting negative charge can be delocalized over both ring nitrogen atoms through resonance, providing significant stabilization.[2][7] Attack at the C2 position results in a less stable intermediate where the charge is not as effectively delocalized. However, this selectivity can be reversed by the presence of certain substituents on the ring, such as an electron-donating group at the C6 position.[5][8]
Q4: What are the best solvents for this reaction?
A: Polar aprotic solvents are highly recommended. Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent choices because they can dissolve the reactants effectively without strongly solvating the nucleophile.[5] This leaves the nucleophile "bare" and more reactive. In contrast, polar protic solvents like water and alcohols can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity and slows the reaction rate.[5][9] Interestingly, for some amination reactions, water in the presence of a base like KF has been shown to be a highly effective and green solvent system.[3]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: Low or No Product Yield
Q: My reaction is not progressing, or the yield is very low. What are the primary factors to investigate?
A: When facing a stalled or low-yielding reaction, a systematic approach to troubleshooting is crucial. The following workflow can help diagnose the issue.
Caption: A decision workflow for troubleshooting low-yield reactions.
Q: I suspect steric hindrance is limiting my reaction. How can this be confirmed and addressed?
A: Steric hindrance can significantly slow down the reaction rate, especially with bulky nucleophiles (e.g., ortho-substituted anilines or secondary amines with large substituents).[10][11] To address this, consider the following:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier caused by steric repulsion.[10]
-
Increase Reaction Time: A sterically hindered reaction may simply be slow. Monitor the reaction over an extended period (24-48 hours) before concluding it has failed.
-
Use a Less Hindered Nucleophile: If the synthetic route allows, switching to a smaller, less sterically demanding nucleophile is a straightforward solution.
-
Consider Catalysis: While many SNAr reactions on 2-chloropyrimidine do not require a catalyst, in challenging cases with weak or hindered nucleophiles, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) can be a viable, albeit more complex, alternative.[3][4]
Problem: Formation of Side Products
Q: I'm observing a significant side product with a mass corresponding to the addition of my solvent (e.g., water, methanol). How can I prevent this?
A: This side product results from solvolysis, where the solvent itself acts as a nucleophile. This is particularly common when using protic solvents like water or alcohols, especially at elevated temperatures or under acidic conditions.[10]
Minimization Strategies:
-
Switch to an Aprotic Solvent: The most effective solution is to switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile, which are not nucleophilic.[5]
-
Ensure Anhydrous Conditions: If a protic solvent must be used, ensure all reagents and the solvent are rigorously dried to minimize water content.
-
Control Acidity: In acid-promoted reactions, using only a catalytic amount of acid (e.g., 0.1 equivalents) can initiate the desired reaction without excessively promoting solvolysis.[10]
Q: My reaction is producing a mixture of 2- and 4-substituted isomers from a 2,4-dichloropyrimidine starting material. How can I improve regioselectivity?
A: While C4 substitution is generally favored, achieving high selectivity can be challenging.
-
Temperature Control: Reaction temperature can influence selectivity. Running the reaction at the lowest possible temperature that still allows for a reasonable rate can often favor the formation of the thermodynamically more stable product.
-
Solvent Effects: The choice of solvent can impact the relative stability of the transition states leading to the different isomers. It is worth screening a few different polar aprotic solvents.
-
Substituent Effects: As mentioned, substituents on the pyrimidine ring have a powerful directing effect. An electron-donating group at C6 can reverse the inherent selectivity to strongly favor C2 substitution.[8] While not a simple modification, this principle is crucial in synthetic design.
-
Catalyst-Controlled Selectivity: Recent advances have shown that specific palladium catalysts can invert the conventional C4-selectivity in cross-coupling reactions, leading to preferential C2 substitution.[6]
Section 3: Experimental Protocols & Methodologies
Protocol 1: General Procedure for Amination of 2-Chloropyrimidine
This protocol provides a robust starting point for the reaction of 2-chloropyrimidine with a primary or secondary amine.
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, dissolve 2-chloropyrimidine (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., DMF or n-BuOH, approx. 0.2-0.5 M concentration).
-
Addition of Reagents: Add the desired amine nucleophile (1.1–1.5 eq.).
-
Addition of Base: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0–3.0 eq.). The base is crucial to scavenge the HCl generated during the reaction.[10]
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring to a temperature between 80–120°C.[10]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the 2-chloropyrimidine starting material is consumed.[12]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Monitoring Reaction Progress by TLC
-
Plate Preparation: On a silica gel TLC plate, draw a starting line in pencil. Spot three lanes:
-
Lane 1 (Co-spot): A small spot of the 2-chloropyrimidine starting material, with a small spot of the reaction mixture directly on top.
-
Lane 2 (Starting Material - SM): A spot of the 2-chloropyrimidine starting material solution.
-
Lane 3 (Reaction Mixture - RXN): A small aliquot of the reaction mixture.
-
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 30% ethyl acetate in hexanes).
-
Visualization: After the solvent front has ascended the plate, remove it, let it dry, and visualize the spots under UV light (254 nm). The consumption of the starting material and the appearance of a new, typically more polar, product spot indicates reaction progress.[12][13]
Section 4: Data Summary Tables
Table 1: Solvent Selection Guide for SNAr on 2-Chloropyrimidine
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Suitability & Rationale |
| DMSO | Polar Aprotic | 189 | 47 | Excellent. Highly polar, effectively solvates cations and stabilizes the Meisenheimer complex.[5] |
| DMF | Polar Aprotic | 153 | 37 | Excellent. Similar to DMSO, widely used and effective for a broad range of nucleophiles.[5] |
| Acetonitrile | Polar Aprotic | 82 | 37.5 | Good. Effective solvent, lower boiling point can be useful for easier removal.[5] |
| n-Butanol | Polar Protic | 118 | 18 | Fair to Good. Often used, but can lead to solvolysis side products. Base is typically required.[10] |
| Water | Polar Protic | 100 | 80 | Conditional. Can be very effective for aminations with a base (e.g., KF), but generally promotes hydrolysis.[3] |
| Toluene | Non-polar | 111 | 2.4 | Poor. Generally ineffective due to poor solubility of reactants and inability to stabilize charged intermediates. |
References
-
ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. Available at: [Link]
-
PMC (PubMed Central). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Available at: [Link]
-
Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Available at: [Link]
-
PMC (PubMed Central). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Available at: [Link]
-
QM Magic Class. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available at: [Link]
-
Journal of the Chemical Society C: Organic. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available at: [Link]
-
Chemistry LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution. Available at: [Link]
-
ResearchGate. (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available at: [Link]
-
Chemistry LibreTexts. Nucleophile Effects on Substitution Reaction Rates. Available at: [Link]
-
Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]
-
MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: [Link]
-
Chemistry Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Available at: [Link]
-
QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]
-
PMC (PubMed Central). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nucleophile Effects on Substitution Reaction Rates – Organic Chemistry: How to…. [shimizu-uofsc.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Substituted Pyrimidines
Welcome to the technical support center for pyrimidine synthesis. As a cornerstone of medicinal chemistry and materials science, the pyrimidine scaffold presents unique and often frustrating synthetic challenges. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Troubleshooting Guide: From Low Yields to Unwanted Byproducts
This section addresses the most frequent and critical issues researchers face during the synthesis of substituted pyrimidines. Each point is designed as a diagnostic tool, moving from symptom to cause and finally to a robust solution.
Issue 1: My Biginelli reaction is producing very low yields (<40%) and a complex mixture of products.
This is one of the most common challenges in pyrimidine synthesis. The Biginelli reaction, while powerful, is a delicate balance of three components, and low yields are often a symptom of competing side reactions or suboptimal conditions.[1]
Question: What are the primary causes of low yield in a Biginelli reaction?
Answer: Low yields in this classic multicomponent reaction can almost always be traced back to one of four areas:
-
Inefficient Catalysis: The traditional Brønsted acid catalysts (e.g., HCl) are not universally effective for all substrate combinations, particularly with sterically hindered aldehydes or less reactive β-dicarbonyl compounds.[1][2]
-
Competing Side Reactions: The most significant yield-reducing pathway is the Knoevenagel condensation, which occurs between the aldehyde and the β-ketoester. This reaction consumes your starting materials in a non-productive pathway.[1]
-
Incomplete Cyclization: The reaction can stall after the formation of the open-chain ureide intermediate. This intermediate may fail to cyclize efficiently, especially if there are significant steric barriers.[1]
-
Poor Reaction Conditions: An inappropriate choice of solvent or a suboptimal temperature can drastically slow the desired reaction, allowing side reactions to dominate.[2]
Question: How can I systematically troubleshoot and optimize my low-yielding Biginelli reaction?
Answer: A systematic approach is key. We recommend the following workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for a low-yielding Biginelli reaction.
Experimental Protocol: Screening Catalysts for Improved Yield
This protocol provides a framework for optimizing the catalyst, a frequent point of failure.
-
Setup: In parallel reaction vials, place the β-ketoester (1.0 mmol) and urea (1.5 mmol) in your chosen solvent (3 mL, e.g., Ethanol).
-
Catalyst Addition: To each vial, add a different catalyst (0.1 mmol). See the table below for suggestions. Include a catalyst-free control.
-
Aldehyde Addition: Add the aldehyde (1.0 mmol) to each vial.
-
Reaction: Stir the mixtures at a set temperature (e.g., 80 °C) for a predetermined time (e.g., 12 hours).
-
Analysis: Monitor the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the consumption of starting materials and formation of the desired dihydropyrimidinone (DHPM).
Table 1: Catalyst Selection for the Biginelli Reaction
| Catalyst Type | Examples | Typical Loading (mol%) | Key Advantages & Considerations |
| Brønsted Acid | HCl, H₂SO₄, p-TSA | 10 - 100 | Classical method; can be harsh and may promote side reactions like aldehyde polymerization.[2] |
| Lewis Acid | Yb(OTf)₃, InCl₃, FeCl₃, ZnCl₂ | 5 - 20 | Often provides higher yields and cleaner reactions under milder conditions.[2] Less prone to causing degradation. |
| Ionic Liquid | [bmim]HSO₄ | 10 - 20 | Acts as both solvent and catalyst; can offer rate enhancement and easier workup. |
| Heterogeneous | Montmorillonite K-10, Amberlyst-15 | 10-20 wt% | Simplifies purification as the catalyst can be filtered off. |
Issue 2: My reaction to form a polysubstituted pyrimidine is not regioselective, giving me a mixture of isomers.
Regiocontrol is a critical challenge, especially when using unsymmetrical starting materials. The formation of the wrong isomer can render a synthesis useless.
Question: I'm reacting an unsymmetrical 1,3-dicarbonyl with an amidine. How can I control which nitrogen attacks which carbonyl?
Answer: This is a classic regioselectivity problem in Pinner-type syntheses.[3] The outcome is dictated by the relative electrophilicity of the two carbonyl carbons and the steric environment around them.
-
Electronic Effects: The more electron-deficient carbonyl is the preferred site of initial nucleophilic attack by the amidine. For example, in a β-ketoester, the ketone carbonyl is generally more electrophilic than the ester carbonyl.
-
Steric Effects: The less sterically hindered carbonyl is the more accessible site for attack. A bulky substituent adjacent to one carbonyl will direct the attack to the other.
Solutions for Controlling Regioselectivity:
-
Use a Directing Group: Pre-install a protecting or directing group that blocks one reactive site or activates another.
-
Stepwise Synthesis: Instead of a one-pot condensation, consider a stepwise approach. First, form an enamine or enone from the 1,3-dicarbonyl to lock in the desired reactivity at one site, then introduce the nitrogen source for cyclization.
-
Leverage Modern Methods: Iridium-catalyzed multicomponent syntheses have been shown to provide high regioselectivity by controlling the assembly of alcohols and amidines through a catalytic cycle.[4]
Caption: Regioselectivity in Pinner-type pyrimidine synthesis.
Issue 3: I am attempting a C-H functionalization on a pyrimidine ring, but the reaction is failing or giving catalyst decomposition.
Direct C-H functionalization is a modern and atom-economical method for elaborating complex molecules. However, heterocycles like pyrimidine pose a significant challenge.
Question: Why is my palladium catalyst not working for the C-H arylation of my substituted pyrimidine?
Answer: The primary culprit is catalyst poisoning. The lone pairs on the nitrogen atoms of the pyrimidine ring are strong Lewis bases and can coordinate irreversibly to the metal center of your catalyst (e.g., Palladium).[5][6] This coordination can either completely deactivate the catalyst or direct the C-H activation to a position adjacent to the nitrogen, which may not be the desired site.[5]
Caption: Catalyst poisoning by pyrimidine nitrogens in C-H activation.
Troubleshooting & Mitigation Strategies:
-
Use of Additives: Performing the reaction in the presence of an acid, such as acetic acid (AcOH), can sometimes overcome catalyst poisoning. The acid may protonate the nitrogen atoms, reducing their ability to coordinate with the metal catalyst.[6]
-
Strongly Coordinating Directing Groups: Employ a directing group that binds to the catalyst so strongly that it outcompetes the pyrimidine nitrogens. N-methoxy amides have been shown to be effective in this regard.[5]
-
Alternative Catalytic Systems: Explore catalyst systems known to be more tolerant to nitrogen-containing heterocycles. This may involve different metals (e.g., Rh, Ru) or specialized ligand systems.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in a Biginelli reaction and how can I identify it? A1: The most common byproduct is the Knoevenagel adduct, formed from the condensation of the aldehyde and the β-ketoester.[1] You can identify it by mass spectrometry and NMR. The key difference will be the absence of the urea/thiourea component in its structure and mass.
Q2: My Pinner synthesis is failing completely. What is the most critical parameter to control? A2: The Pinner synthesis is extremely sensitive to moisture. The intermediate imidate salt (Pinner salt) is highly susceptible to hydrolysis. Ensure you are using anhydrous solvents, reagents, and inert atmosphere (e.g., nitrogen or argon) conditions.
Q3: I need to purify my substituted pyrimidine, but it's proving difficult with standard column chromatography. What are some alternative strategies? A3: Substituted pyrimidines can be highly polar, leading to poor separation on silica gel. Consider these options:
-
Reverse-Phase Chromatography: If your compound has sufficient non-polar character, C18 reverse-phase chromatography can be very effective.
-
Crystallization: This is the ideal method for purification if you can find a suitable solvent system. Screen a wide range of solvents (e.g., ethanol, ethyl acetate, acetonitrile, heptane mixtures) for recrystallization.
-
Acid-Base Extraction: If your pyrimidine has a basic nitrogen that is not sterically hindered, you can perform an acid-base workup. Dissolve the crude product in an organic solvent, extract with dilute acid (e.g., 1M HCl), wash the aqueous layer, and then basify it to precipitate or re-extract your purified product.
Q4: When should I choose a classical condensation (like Biginelli) versus a modern metal-catalyzed cross-coupling reaction? A4:
-
Choose Classical Condensation When: You are building the pyrimidine core from simple, acyclic precursors. These methods are excellent for creating the initial heterocyclic scaffold. They are often cost-effective and scalable.
-
Choose Cross-Coupling When: You already have a pre-functionalized pyrimidine (e.g., a chloro- or bromo-pyrimidine) and you want to install complex substituents (like aryl, alkyl, or amino groups) at specific positions. Reactions like Suzuki, Buchwald-Hartwig, and Sonogashira are indispensable for late-stage functionalization and library synthesis.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]
-
MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
YouTube. (2024, February 21). Pyrimidine Synthesis. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. Retrieved from [Link]
-
YouTube. (2025, January 9). Synthesis of Pyrimidine and Its Derivatives. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Retrieved from [Link]
-
International Journal for Modern Trends in Science and Technology (IJFMR). (n.d.). Synthesis of Pyrazole Derivatives A Review. Retrieved from [Link]
-
MDPI. (n.d.). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Retrieved from [Link]
-
YouTube. (2022, November 25). Pyrimidine Synthesis Biochemistry. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from [Link]
-
ACS Publications. (2021, September 20). Construction of a Pyrimidine Framework through [3 + 2 + 1] Annulation of Amidines, Ketones, and N,N-Dimethylaminoethanol as One Carbon Donor. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent for the synthesis of pyrimidine derivative 3 b. Retrieved from [Link]
-
MDPI. (n.d.). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Retrieved from [Link]
Sources
Technical Support Center: Navigating Solubility Challenges with N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine
Welcome to the technical support guide for N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine (CAS No. 1289386-31-7). This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during experimentation with this compound. While specific experimental solubility data for this molecule is not extensively published, this guide synthesizes established principles of medicinal chemistry and formulation science to provide practical, actionable solutions.
Understanding the Molecule: A Structural Perspective on Solubility
This compound is a substituted pyrimidine derivative. Its structure, featuring a heterocyclic aromatic ring (chloropyrimidine) and a small aliphatic amine group (cyclopropanamine), suggests a compound with potentially low aqueous solubility. The chloropyrimidine moiety contributes to its hydrophobicity, a common characteristic of many heterocyclic compounds used in drug discovery. The cyclopropyl group further increases its nonpolar nature. The amine group, however, offers a handle for pH-dependent solubility manipulation.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous buffers for my biological assays. What is the recommended starting point?
A1: Due to its predicted low aqueous solubility, starting with organic solvents is recommended for preparing stock solutions. Dimethyl sulfoxide (DMSO) is a common first choice for creating high-concentration stock solutions of poorly soluble compounds. From this DMSO stock, you can then perform serial dilutions into your aqueous assay buffer. Be mindful of the final DMSO concentration in your experiment, as it can affect cell viability and assay performance. It is advisable to keep the final DMSO concentration below 0.5% (v/v) for most cell-based assays.
Q2: What are some alternative organic solvents I can try if DMSO is not suitable for my experiment?
A2: If DMSO is not compatible with your experimental setup, other organic solvents can be considered for stock solution preparation. These include:
-
Ethanol: A less toxic alternative to DMSO, but may have lower solubilizing power for this compound.
-
Methanol: Similar to ethanol, it can be a suitable solvent.[1][2][3]
-
N,N-Dimethylformamide (DMF): A strong organic solvent that can be effective, but like DMSO, it can have cellular toxicity.
Always prepare a high-concentration stock in the chosen organic solvent and then dilute it into your aqueous medium.
Q3: Can I improve the aqueous solubility of this compound by adjusting the pH?
A3: Yes, pH adjustment is a viable strategy due to the presence of the cyclopropanamine group, which is basic. In acidic conditions (lower pH), the amine group will become protonated, forming a more soluble salt. Therefore, attempting to dissolve the compound in a slightly acidic buffer (e.g., pH 4-6) may enhance its aqueous solubility. However, the stability of the compound at different pH values should be verified.
Q4: Are there any formulation strategies I can employ to enhance the solubility for in vivo studies?
A4: For in vivo applications where direct dissolution in aqueous vehicles is challenging, several formulation techniques can be explored. These are generally applicable to poorly soluble drugs and may be effective for this compound:
-
Co-solvents: Using a mixture of a water-miscible organic solvent and water can increase solubility.[4] Common co-solvents for in vivo use include polyethylene glycol 400 (PEG 400) and propylene glycol.
-
Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with improved aqueous solubility.[5][6]
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier at the solid-state, which can enhance its dissolution rate.[5]
Troubleshooting Guide for Solubility Issues
This section provides a systematic approach to addressing solubility challenges with this compound.
Initial Solubility Assessment
Before proceeding with extensive troubleshooting, it is crucial to perform a basic solubility assessment.
Experimental Protocol: Kinetic Solubility Assay
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
In separate wells of a 96-well plate, add your aqueous buffer (e.g., PBS, pH 7.4).
-
Add the DMSO stock solution to the buffer to achieve a range of final compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visually inspect for precipitation. The highest concentration at which no precipitate is observed is the approximate kinetic solubility.
Troubleshooting Workflow
If the initial solubility is insufficient for your experimental needs, follow this workflow:
Caption: A workflow for troubleshooting solubility issues.
Detailed Troubleshooting Steps
-
Optimize the Stock Solution:
-
Problem: The compound precipitates when diluted from the DMSO stock into the aqueous buffer.
-
Solution:
-
Lower the final concentration of the compound in the aqueous buffer.
-
Decrease the percentage of DMSO in the final solution by preparing a more concentrated initial stock.
-
After diluting the DMSO stock into the buffer, vortex or sonicate the solution immediately to aid dispersion.
-
-
-
pH Modification:
-
Problem: The compound is still not soluble enough in neutral aqueous buffers.
-
Causality: The basic amine in the cyclopropanamine moiety can be protonated at acidic pH, forming a more polar and soluble salt.
-
Protocol:
-
Prepare a series of buffers with pH values ranging from 4.0 to 7.0.
-
Attempt to dissolve the compound directly in these buffers or dilute your DMSO stock into them.
-
Assess solubility and ensure the pH is compatible with your assay and does not affect the compound's stability or activity.
-
-
-
Use of Co-solvents:
-
Problem: A purely aqueous system is not feasible, especially for higher concentrations needed for in vivo studies.
-
Causality: Co-solvents reduce the polarity of the aqueous vehicle, making it more favorable for dissolving hydrophobic compounds.[4]
-
Example Formulation:
-
10% DMSO
-
40% PEG 400
-
50% Saline
-
-
Procedure: First, dissolve the compound in DMSO. Then, add the PEG 400 and mix thoroughly. Finally, add the saline dropwise while vortexing.
-
-
Sonication and Warming:
-
Problem: The compound is slow to dissolve or forms visible aggregates.
-
Solution:
-
Sonication: Use a bath sonicator to provide energy to break up solid particles and enhance dissolution.[4]
-
Warming: Gently warm the solution (e.g., to 37°C) to increase solubility. Caution: Verify the thermal stability of the compound before applying heat, as degradation can occur.
-
-
Quantitative Solubility Data Summary (Hypothetical)
Since experimental data is limited, the following table provides a hypothetical summary of expected solubility in common solvents, which can be used as a guideline for initial experiments.
| Solvent System | Expected Solubility Range | Application Notes |
| Water (pH 7.4) | < 10 µg/mL | Very low solubility expected. |
| PBS (pH 7.4) | < 10 µg/mL | Similar to water. |
| Acidic Buffer (pH 4.0) | 10 - 50 µg/mL | Improved solubility due to salt formation. |
| DMSO | > 10 mg/mL | Recommended for stock solutions. |
| Ethanol | 1 - 5 mg/mL | Alternative for stock solutions. |
| 10% DMSO / 90% Saline | 10 - 100 µg/mL | Dependent on final concentration. |
| 10% DMSO / 40% PEG 400 / 50% Saline | 0.1 - 1 mg/mL | A common formulation for in vivo studies. |
References
- Enhancing solubility and stability of poorly soluble drugs. (2024). Vertex AI Search.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 5(2), 1629-1640. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubilization of poorly soluble drugs: a review. Research Journal of Pharmacy and Technology, 2(2), 244-250. [Link]
-
Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(1), 1-9. [Link]
-
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8). [Link]
Sources
- 1. 2-Chloropyrimidine CAS#: 1722-12-9 [m.chemicalbook.com]
- 2. 2-Chloropyrimidine, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. 2-Chloropyrimidine | 1722-12-9 [chemicalbook.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine
Welcome to the technical support center for the scale-up synthesis of N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine. This guide is intended for researchers, scientists, and drug development professionals engaged in the process of transitioning this synthesis from laboratory to pilot plant or manufacturing scale. Here, we address common challenges, provide troubleshooting guidance, and answer frequently asked questions to ensure a robust, safe, and efficient scale-up process.
Introduction to the Synthesis
The synthesis of this compound is a critical process for the production of various pharmaceutical intermediates. The primary synthetic route involves the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with (cyclopropylmethyl)amine. While seemingly straightforward, this reaction presents several challenges on a larger scale, primarily concerning regioselectivity, impurity control, and safe handling of materials. This guide will provide in-depth insights into these aspects to facilitate a successful scale-up campaign.
Synthetic Pathway Overview
The overall synthesis can be depicted as follows:
Caption: Synthetic pathway for this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis in a question-and-answer format.
Question 1: Low yield of the desired C4-substituted product and formation of the C2-isomer.
Answer: This is a common issue related to the regioselectivity of the nucleophilic aromatic substitution on the 2,4-dichloropyrimidine ring. Generally, nucleophilic attack is favored at the C4 position due to the electronic properties of the pyrimidine ring.[1] However, the selectivity can be influenced by several factors, especially at a larger scale where mixing and temperature control can be less precise.
-
Root Cause Analysis:
-
Reaction Temperature: Higher temperatures can lead to decreased selectivity and the formation of the undesired C2 isomer.
-
Nucleophile Basicity: While cyclopropylmethanamine is a primary amine, its basicity can influence the reaction profile.
-
Solvent Effects: The choice of solvent can impact the relative reactivity of the C2 and C4 positions.
-
Mixing Efficiency: Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, affecting selectivity.
-
-
Troubleshooting Steps:
-
Temperature Control: Maintain a consistent and controlled reaction temperature. It is often beneficial to run the reaction at a lower temperature for a longer duration to favor the formation of the thermodynamically more stable C4 product.
-
Slow Addition: Add the cyclopropylmethanamine slowly to the solution of 2,4-dichloropyrimidine. This helps to maintain a low concentration of the nucleophile and control the exotherm of the reaction.
-
Solvent Selection: Aprotic polar solvents like acetonitrile or THF are generally suitable. The choice of solvent can influence the regioselectivity, so screening different solvents may be necessary.[2]
-
Base Addition: The use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is crucial to neutralize the HCl generated during the reaction. The choice and stoichiometry of the base can impact the reaction outcome.
-
Question 2: Formation of di-substituted byproducts.
Answer: The formation of a di-substituted pyrimidine, where both chlorine atoms are replaced by cyclopropylmethanamine, is another potential impurity.
-
Root Cause Analysis:
-
Stoichiometry: An excess of the amine nucleophile will drive the reaction towards di-substitution.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote the second substitution.
-
-
Troubleshooting Steps:
-
Precise Stoichiometry: Use a slight excess of 2,4-dichloropyrimidine relative to cyclopropylmethanamine to minimize di-substitution. A 1.1 to 1.2 molar excess of the dichloropyrimidine is a good starting point.
-
Reaction Monitoring: Closely monitor the reaction progress using in-process controls (e.g., HPLC, GC) to stop the reaction once the desired level of conversion of the starting material is achieved, before significant di-substitution occurs.
-
Controlled Addition: As with controlling regioselectivity, slow addition of the amine can help minimize the formation of the di-substituted product.
-
Question 3: Difficulties in product isolation and purification.
Answer: On a large scale, traditional purification methods like column chromatography can be impractical and costly. Crystallization is often the preferred method for purifying the final product.
-
Root Cause Analysis:
-
Impurity Profile: The presence of closely related impurities, such as the C2-isomer, can make crystallization challenging.
-
Solvent System: An inappropriate solvent system for crystallization can lead to oiling out or poor recovery.
-
-
Troubleshooting Steps:
-
Impurity Purge: Before crystallization, consider a work-up procedure to remove major impurities. For example, an acidic wash can help remove unreacted amines.
-
Solvent Screening: A systematic screening of solvents and solvent mixtures is essential to identify a suitable system for crystallization. Anti-solvent crystallization is often effective.
-
Controlled Crystallization: Control the cooling rate and agitation during crystallization to promote the formation of well-defined crystals and improve purity. Seeding the crystallization with pure product can also be beneficial.
-
Alternative Purification: For industrial-scale purification of chloropyrimidines, methods that avoid difficult phase separations and large volumes of aqueous waste are preferred. A patent for the industrial preparation of chloropyrimidines suggests a process involving the addition of a solvent that dissolves the product but not the amine hydrochloride byproduct, followed by filtration.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling 2,4-dichloropyrimidine on a large scale?
A1: 2,4-Dichloropyrimidine is a hazardous substance and requires careful handling, especially in large quantities. Key safety measures include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. In a plant setting, full protective clothing may be necessary.
-
Ventilation: Handle the material in a well-ventilated area, preferably in a fume hood or a contained system, to avoid inhalation of dust or vapors.
-
Containment: Use appropriate engineering controls to minimize the release of the material into the environment.
-
Emergency Preparedness: Have emergency eyewash stations and safety showers readily available. Be prepared for spill response.
Q2: How can the quality of the starting materials impact the synthesis?
A2: The purity of both 2,4-dichloropyrimidine and cyclopropylmethanamine is critical for a successful and reproducible synthesis.
-
2,4-Dichloropyrimidine: Impurities in this starting material can lead to the formation of undesired byproducts that may be difficult to remove. The presence of isomers or related chlorinated pyrimidines should be monitored.
-
Cyclopropylmethanamine: The purity of the amine is also important. Water content should be minimized as it can react with the starting material and affect the reaction stoichiometry.
Q3: What analytical methods are recommended for in-process control and final product release?
A3: A robust analytical package is essential for monitoring the reaction and ensuring the quality of the final product.
-
In-Process Control (IPC):
-
HPLC or GC: To monitor the consumption of starting materials and the formation of the product and key impurities (e.g., C2-isomer, di-substituted product).
-
-
Final Product Release:
-
HPLC: For purity determination and quantification of impurities.
-
NMR (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Elemental Analysis: To confirm the elemental composition.
-
Melting Point: As an indicator of purity.
-
Q4: Are there any specific considerations for the work-up of this reaction on a large scale?
A4: Yes, large-scale work-up procedures need to be carefully designed for safety and efficiency.
-
Quenching: The reaction is typically quenched by the addition of water. This should be done carefully and with adequate cooling to control any exotherm.
-
Phase Separations: On a large scale, phase separations can be slow and problematic, especially if emulsions form. The choice of extraction solvent and the design of the work-up procedure should aim to minimize these issues.
-
Waste Management: The aqueous waste will contain salts and potentially unreacted starting materials. Proper waste treatment and disposal procedures must be in place. A non-aqueous work-up, as suggested in some industrial processes for chloropyrimidines, can be advantageous in this regard.[3]
Representative Experimental Protocol for Scale-Up
This protocol is a representative procedure and should be optimized for specific equipment and scale.
Materials:
-
2,4-Dichloropyrimidine
-
Cyclopropylmethanamine
-
Triethylamine (or Diisopropylethylamine)
-
Acetonitrile (or other suitable aprotic solvent)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
Condenser
-
Appropriate work-up and filtration equipment.
Procedure:
-
Reaction Setup: Charge the reactor with 2,4-dichloropyrimidine (1.1 equivalents) and acetonitrile. Stir to dissolve.
-
Cooling: Cool the solution to 0-5 °C.
-
Base Addition: Add triethylamine (1.2 equivalents) to the cooled solution.
-
Amine Addition: Slowly add cyclopropylmethanamine (1.0 equivalent) via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
In-Process Control: Monitor the reaction progress by HPLC until the desired conversion is achieved.
-
Work-up:
-
Quench the reaction by slowly adding water, keeping the temperature below 25 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
-
Data Summary Table
| Parameter | Recommended Range/Value | Rationale |
| Reactant Ratio (Dichloropyrimidine:Amine) | 1.1:1 to 1.2:1 | Minimizes di-substitution. |
| Reaction Temperature | 0-25 °C | Favors C4-selectivity and controls exotherm. |
| Solvent | Acetonitrile, THF | Aprotic polar solvents are generally effective. |
| Base | Triethylamine, DIPEA | Neutralizes HCl byproduct without acting as a nucleophile. |
| Reaction Time | 12-24 hours | Dependent on temperature and scale; monitor with IPC. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. Available at: [Link][4]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry. Available at: [Link][5]
-
Synthesis of chlorinated pyrimidines. Google Patents. Available at: [6]
-
2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Studylib. Available at: [Link][2]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link][7]
- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. Google Patents.
- Improved process for preparing aminopyrimidine derivatives. Google Patents.
-
Process for the preparation of chloropyrimidines. Google Patents. Available at: [3]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PubMed Central. Available at: [Link]
- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.
-
Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. ResearchGate. Available at: [Link]
- Improved process for preparing aminopyrimidine derivatives. Google Patents.
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed. Available at: [Link]
- Process for manufacturing cyclopropylamine. Google Patents.
- Method of synthesis of trans-2-phenylcyclopropylamine. Google Patents.
-
Synthesis of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2.1] heptan‐2‐ylidene) amino) benzenesulfonamide.. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. studylib.net [studylib.net]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP1301489B1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Impurity Profiling of N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine
Welcome to the technical support guide for the impurity profiling of N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine. This resource is designed for researchers, analytical scientists, and drug development professionals. Here, we provide in-depth, experience-driven answers to common challenges, robust troubleshooting guides for experimental hurdles, and detailed protocols to ensure the quality and safety of your synthesis and final product.
The control of impurities is a critical task in pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the safety and efficacy of drug substances.[1][2] This guide will equip you with the necessary knowledge to confidently identify, quantify, and control impurities associated with this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the impurity profile of this compound.
Q1: What are the most likely process-related and degradation impurities I should expect?
A1: Understanding the synthetic route is key to predicting impurities. This compound is typically synthesized from 2,4-dichloropyrimidine and cyclopropylmethanamine. Based on this, impurities can be categorized as follows:
-
Starting Materials & Reagents: Unreacted 2,4-dichloropyrimidine and excess cyclopropylmethanamine.
-
By-products: These arise from side reactions during synthesis. A primary concern is the di-substituted product where both chlorine atoms on the pyrimidine ring react with cyclopropylmethanamine. Another possibility is the formation of a regioisomer, though less likely due to the differential reactivity of the chlorine atoms.
-
Degradation Products: The 2-chloro position on the pyrimidine ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding 2-hydroxy-pyrimidin-4-yl derivative.[3][4][5]
A summary of these potential impurities is provided in the table below.
| Impurity Name | Structure (SMILES) | Type | Potential Source |
| 2,4-Dichloropyrimidine | C1=CN=C(C=N1)Cl | Starting Material | Incomplete reaction |
| Cyclopropylmethanamine | C1CC1CN | Starting Material | Excess reagent |
| N,N'-((pyrimidine-2,4-diyl)bis(methylene))bis(cyclopropanamine) | C1CC1CNC2=NC=NC(CNC3CC3)=C2 | By-product | Di-substitution reaction |
| N-((2-Hydroxypyrimidin-4-yl)methyl)cyclopropanamine | C1CC1CNC2=NC=NC(O)=C2 | Degradation | Hydrolysis of the chloro group |
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A multi-technique approach is often necessary for comprehensive impurity profiling.[6][7]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separation and quantification.[8] A reverse-phase method (e.g., using a C18 column) with UV detection is the gold standard for routine analysis due to its robustness and ability to separate compounds of varying polarity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown impurities.[1][9][10] It provides molecular weight information that is crucial for structural elucidation, especially for peaks that cannot be identified using reference standards.[11][12]
-
Gas Chromatography (GC): Useful for quantifying volatile impurities, such as residual solvents used during synthesis.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for the structural confirmation of isolated impurities.[7]
Q3: How do I establish acceptable limits for these impurities?
A3: The acceptance criteria for impurities are governed by the ICH Q3A (R2) guideline for new drug substances.[14][15] The guideline outlines three key thresholds based on the maximum daily dose of the final drug product.
| Threshold | Purpose | Typical Limit (for max daily dose ≤ 2 g/day ) |
| Reporting Threshold | The level above which an impurity must be reported in a regulatory submission. | 0.05% |
| Identification Threshold | The level above which the structure of an impurity must be determined.[16] | 0.10% |
| Qualification Threshold | The level above which an impurity must be assessed for its biological safety. | 0.15% or 1.0 mg/day intake (whichever is lower) |
It is critical to consult the latest version of the ICH Q3A guideline for detailed information as thresholds may vary based on the maximum daily dose.[14][17]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during HPLC analysis.
Scenario 1: I see an unexpected peak in my chromatogram. How do I identify it?
This is a common challenge in process development and stability testing. A logical, step-by-step workflow is essential for efficient identification.
Caption: Troubleshooting workflow for identifying an unknown chromatographic peak.
Scenario 2: My chromatographic peaks are tailing or fronting. What should I do?
Poor peak shape compromises quantification accuracy. The primary cause for basic compounds like this compound is often secondary interactions with the stationary phase.
| Problem | Common Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary Silanol Interactions: The basic amine group interacts with acidic silanol groups on the silica-based column.[18] 2. Column Overload: Injecting too much sample saturates the stationary phase. | 1a. Adjust Mobile Phase pH: Use a buffer to lower the mobile phase pH (e.g., pH 3-4). This protonates the amine, minimizing interaction with silanols. 1b. Use a Modern Column: Employ a column with high-purity silica and advanced end-capping to shield residual silanols.[19] 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. |
| Peak Fronting | 1. Column Overload: This is the most common cause of fronting.[18] 2. Injection Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase. | 1. Reduce Injection Volume/Concentration: Dilute the sample. 2. Match Injection Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible. |
| Split Peaks | 1. Column Void/Contamination: A void at the column inlet or particulate matter on the frit can distort the sample path. 2. Injection Solvent Effect: Severe mismatch between sample solvent and mobile phase. | 1a. Use a Guard Column: This protects the analytical column from contamination. 1b. Reverse Flush Column: (Check manufacturer's instructions first). If the problem persists, replace the column. 2. Prepare Sample in Mobile Phase: Ensure the sample is fully dissolved in the initial mobile phase. |
Section 3: Standard Operating Protocols
These protocols provide a starting point for method development. They should be optimized and validated for your specific instrumentation and requirements.
Protocol 1: RP-HPLC-UV Method for Impurity Profiling
This method is designed to provide good initial separation of the main compound from its potential process-related impurities.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 70% B
-
15-17 min: 70% to 95% B
-
17-18 min: 95% B
-
18.1-22 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
UV Detection: 254 nm
-
Sample Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v)
-
System Suitability Test (SST): Before running samples, inject a standard solution five times. The %RSD for peak area and retention time should be <2.0%. The USP tailing factor for the main peak should be between 0.8 and 1.5.
Protocol 2: Sample Preparation for Analysis
Accurate sample preparation is crucial for reproducible results.
-
Stock Solution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolution: Add approximately 7 mL of the Sample Diluent and sonicate for 5 minutes or until fully dissolved.
-
Dilution: Allow the solution to return to room temperature, then dilute to the mark with the Sample Diluent. This yields a concentration of ~1.0 mg/mL.
-
Working Solution: For impurity analysis, further dilute this stock solution as needed to ensure the main peak is on scale and impurity peaks are above the limit of quantification (LOQ).
-
Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.
References
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. (n.d.). Taylor & Francis Online. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). International Journal of Pharmaceutical Investigation. [Link]
-
ICH Q3 Guidelines - Impurities (Q3A - Q3E). (2023). SlideShare. [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. (n.d.). Agilent Technologies. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
-
Structure Elucidation of Unknown Impurity using LC-MS/MS. (n.d.). SynThink Research Chemicals. [Link]
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). PubMed. [Link]
-
Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025). Mastelf. [Link]
-
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry. (2010). American Pharmaceutical Review. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]
-
Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Bitesize Bio. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Regis Technologies. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]
-
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. (2002). ACS Publications. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Taylor & Francis Online. [Link]
-
Recent trends in the impurity profile of pharmaceuticals. (2011). National Institutes of Health. [Link]
-
Impurity Profiling in different analytical techniques. (2024). International Journal of Novel Research and Development. [Link]
- Process for the preparation of chloropyrimidines. (1996).
- Process for the production of 2-hydroxypyridine. (1990).
-
The investigations of the methods for the reduction of chloroyrimidines. (1961). Oregon State University. [Link]
-
Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones. (1975). RSC Publishing. [Link]
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- 2. jpionline.org [jpionline.org]
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- 4. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 5. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Reaction Troubleshooting for N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for reactions involving N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine. As a key intermediate in medicinal chemistry, successful synthesis and subsequent reactions are critical. This guide is structured to address common issues encountered during its use, providing explanations and actionable solutions based on established chemical principles.
I. Troubleshooting Guide: Common Reaction Issues
This section addresses specific problems that may arise during the synthesis or subsequent reactions of this compound.
Question 1: Low yield during the initial synthesis of this compound via nucleophilic substitution.
Potential Causes & Solutions:
-
Incomplete Reaction: The nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with cyclopropylmethanamine may be sluggish.
-
Troubleshooting Steps:
-
Temperature Control: While higher temperatures can accelerate the reaction, they may also lead to the formation of undesired di-substituted byproducts. Carefully screen the reaction temperature, starting from room temperature and gradually increasing it while monitoring the reaction progress by TLC or LC-MS.
-
Base Selection: The choice of base is crucial. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl formed during the reaction. Ensure the base is of high purity and used in a slight excess (1.1-1.5 equivalents).
-
Solvent Choice: Aprotic polar solvents such as acetonitrile, THF, or DMF are generally suitable. The solubility of the starting materials and intermediates should be considered.
-
-
-
Formation of Di-substituted Byproduct: The second chlorine atom on the pyrimidine ring can also react with cyclopropylmethanamine.
-
Troubleshooting Steps:
-
Stoichiometry Control: Use a controlled amount of cyclopropylmethanamine (typically 1.0-1.2 equivalents) to favor mono-substitution.
-
Slow Addition: Adding the amine slowly to the solution of 2,4-dichloropyrimidine can help maintain a low concentration of the nucleophile, thus minimizing the di-substitution reaction.
-
-
-
Hydrolysis of Chloropyrimidine: The starting material, 2,4-dichloropyrimidine, can be sensitive to moisture, leading to the formation of pyrimidinone byproducts.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Question 2: Difficulty in purifying the crude product.
Potential Causes & Solutions:
-
Presence of Unreacted Starting Materials and Byproducts: Incomplete reactions or side reactions can lead to a complex mixture.
-
Purification Strategy:
-
Column Chromatography: Silica gel column chromatography is often the most effective method for separating the desired product from starting materials and byproducts. A gradient elution system, for example, with ethyl acetate and hexanes, can provide good separation.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
-
Question 3: Subsequent Suzuki-Miyaura cross-coupling reaction is not proceeding or gives low yield.
Potential Causes & Solutions:
-
Catalyst Inactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[1]
-
Troubleshooting Steps:
-
Ligand Selection: Use electron-rich and sterically hindered phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to be effective for coupling heteroaryl chlorides as they promote oxidative addition and stabilize the catalytic species.[1]
-
Catalyst Choice: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or generating the active catalyst in situ from a Pd(II) precursor such as PdCl₂(dppf).
-
-
-
Poor Oxidative Addition: While the C-Cl bond at the 2-position of the pyrimidine is on an electron-deficient ring, which should facilitate oxidative addition, other factors can hinder this step.[1]
-
Troubleshooting Steps:
-
Base and Solvent Optimization: The choice of base and solvent system is critical. A common combination is an aqueous solution of a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) with a solvent like 1,4-dioxane or toluene. The presence of water can be crucial for the efficiency of the transmetalation step.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction and improve yields, often by overcoming activation energy barriers.[2][3]
-
-
-
Deborylation of the Boronic Acid: Boronic acids can be unstable under certain reaction conditions, leading to their decomposition before cross-coupling can occur.
-
Troubleshooting Steps:
-
Use of Boronic Esters: Consider using the corresponding boronic ester (e.g., a pinacol ester), which is often more stable than the boronic acid.
-
Reaction Time: Monitor the reaction closely and avoid unnecessarily long reaction times to minimize the degradation of the boronic acid.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity order for nucleophilic aromatic substitution on 2,4-dichloropyrimidine?
A1: Generally, nucleophilic attack is favored at the C4 position over the C2 position.[4][5] This is due to the greater electron deficiency at the C4 position. However, the selectivity can be influenced by the nature of the nucleophile and the reaction conditions.
Q2: How should I store this compound?
A2: It is recommended to store the compound in a cool, dry place, away from moisture and light.[6] Storing under an inert atmosphere (nitrogen or argon) can help prevent degradation.
Q3: Are there any known side reactions to be aware of during reactions with this compound?
A3: Besides the potential for di-substitution on the pyrimidine ring, self-condensation or polymerization of the starting materials or products can occur under harsh conditions (e.g., high temperatures or strong bases). It's also important to be aware of potential side reactions of the cyclopropylamine moiety, which can be sensitive to strong acids.
Q4: Can I use other cross-coupling reactions with this substrate?
A4: Yes, besides Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination, Sonogashira coupling, and Heck reaction can potentially be employed to further functionalize the pyrimidine ring. However, optimization of the reaction conditions (catalyst, ligand, base, solvent) will be necessary for each specific transformation.
III. Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Boronic Acid | Aryl or Heteroaryl Boronic Acid | 1.2-1.5 equivalents |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 2-5 mol% |
| Base | K₂CO₃ or Cs₂CO₃ (2M aqueous solution) | 2.0-3.0 equivalents |
| Solvent | 1,4-Dioxane or Toluene | |
| Temperature | 80-110 °C (conventional heating) or 100-140 °C (microwave) | [2] |
| Atmosphere | Inert (Nitrogen or Argon) |
Workflow for a Typical Suzuki-Miyaura Coupling Reaction
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Diagram of Potential Side Reaction in Synthesis
Caption: Desired mono-substitution versus undesired di-substitution reaction pathway.
IV. References
-
Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book, 1, e0018.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Handy, S. T., & Zhang, Y. (2014). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 25(10), 1334-1338.
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]
-
Chemspace. (n.d.). [Cyclopropyl(4-methylpyridin-2-YL)methyl]amine dihydrochloride. Retrieved from [Link]
-
Google Patents. (n.d.). Method of synthesis of trans-2-phenylcyclopropylamine. Retrieved from
-
Tomin, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439.
-
Bak, A., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(40), 13032-13048.
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
PubMed. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]
-
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
-
PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine. Retrieved from [Link]
-
Google Patents. (n.d.). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. Retrieved from
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- 5. researchgate.net [researchgate.net]
- 6. 1289386-31-7|this compound|BLD Pharm [bldpharm.com]
Validation & Comparative
A Senior Application Scientist's Guide to Pyrimidine Building Blocks: A Comparative Analysis of N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine
In the landscape of modern drug discovery, the pyrimidine scaffold stands as a "privileged structure," a testament to its recurring role in a multitude of approved therapeutics.[1][2] Its prevalence, particularly in the realm of kinase inhibitors, stems from its structural resemblance to the adenine core of ATP, enabling competitive binding to the kinase hinge region.[1][3] The strategic functionalization of the pyrimidine ring is therefore a cornerstone of medicinal chemistry, demanding a deep understanding of the reactivity and utility of various pyrimidine building blocks.
This guide provides an in-depth comparative analysis of a versatile building block, N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine , against other commonly employed pyrimidine synthons. We will delve into the nuances of their reactivity in key synthetic transformations, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their drug discovery programs.
The Unique Profile of this compound
This compound presents a compelling combination of structural motifs. The 2-chloropyrimidine core offers a handle for selective functionalization, while the 4-methylcyclopropanamine substituent introduces a three-dimensional element that can enhance metabolic stability and provide crucial interactions within a target's binding pocket.[4][5] The cyclopropyl group, with its inherent ring strain and unique electronic properties, is a valuable tool for medicinal chemists seeking to improve the pharmacokinetic and pharmacodynamic profiles of their compounds.[4][6]
Comparative Reactivity of Pyrimidine Building Blocks
The reactivity of substituted pyrimidines is a subject of great interest and is heavily influenced by the nature and position of substituents. The following sections will compare the performance of this compound with other key pyrimidine building blocks in three cornerstone reactions of medicinal chemistry: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a fundamental method for introducing nucleophiles onto the electron-deficient pyrimidine ring. The regioselectivity of this reaction on di-substituted pyrimidines is a critical consideration.
In the case of 2,4-dichloropyrimidine, nucleophilic attack generally occurs preferentially at the C4 position.[7][8] This is attributed to the higher LUMO coefficient at C4 compared to C2.[8] However, the presence of other substituents can alter this selectivity. For instance, an electron-donating group at the C6 position can direct substitution to the C2 position.[7]
In our target molecule, this compound, the 2-chloro substituent is the primary site for SNAr, as the 4-position is already functionalized. The reactivity of the C2-Cl bond is influenced by the electron-donating nature of the 4-substituent.
Table 1: Comparative Reactivity in SNAr Reactions
| Pyrimidine Building Block | Typical Regioselectivity | Relative Reactivity (General Trend) | Notes |
| 2,4-Dichloropyrimidine | C4 > C2 | High | C4 is generally more activated towards nucleophilic attack.[7][8] |
| 2-Chloro-4,6-dimethoxypyrimidine | C2 | Moderate | The two electron-donating methoxy groups can decrease the reactivity of the C-Cl bond.[9] |
| 5-Bromo-2,4-dichloropyrimidine | C4 > C2 > C5 | High (for Cl) | The chloro groups are more susceptible to SNAr than the bromo group. |
| This compound | C2 | Moderate | The 4-substituent influences the reactivity of the C2-Cl bond. |
| 2-Amino-4,6-dichloropyrimidine | C4/C6 | High | The amino group at C2 can influence the reactivity of the chloro groups.[10] |
Experimental Protocol: Representative SNAr Reaction
A general procedure for the SNAr reaction of a chloropyrimidine with an amine is as follows:
-
To a solution of the chloropyrimidine (1.0 eq) in a suitable solvent (e.g., EtOH, DMF, or NMP) is added the amine nucleophile (1.1-1.5 eq) and a base (e.g., DIPEA, K2CO3, or NaH) (1.5-2.0 eq).
-
The reaction mixture is stirred at a temperature ranging from room temperature to 120 °C, depending on the reactivity of the substrates.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., EtOAc or DCM).
-
The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Caption: General workflow for an SNAr reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. The reactivity of halopyrimidines in this reaction is generally in the order of I > Br > Cl.
For chloropyrimidines, the use of appropriate palladium catalysts and ligands is crucial for achieving good yields.[11][12] In the case of di- or tri-halogenated pyrimidines, selective coupling can often be achieved by leveraging the differential reactivity of the halogens. For example, in 5-bromo-2,4-dichloropyrimidine, the C-Br bond is more reactive towards Suzuki coupling than the C-Cl bonds.[9]
Table 2: Comparative Performance in Suzuki-Miyaura Coupling
| Pyrimidine Building Block | Halogen Reactivity Order | Typical Catalyst/Ligand System | Notes |
| 2,4-Dichloropyrimidine | C4-Cl > C2-Cl | Pd(PPh3)4, PdCl2(dppf) | Regioselective coupling at C4 is often observed.[11] |
| 5-Bromo-2-chloropyrimidine | C5-Br > C2-Cl | Pd(OAc)2/SPhos | Allows for sequential functionalization. |
| 2-Chloro-4,6-dimethoxypyrimidine | C2-Cl | Pd(dppf)Cl2 | The electron-donating groups can make the C-Cl bond less reactive.[9] |
| This compound | C2-Cl | Pd(OAc)2/XPhos | The nature of the 4-substituent can influence catalyst selection. |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of a chloropyrimidine with a boronic acid is as follows:[13]
-
To a degassed mixture of the chloropyrimidine (1.0 eq), boronic acid (1.2 eq), and a base (e.g., K2CO3, Cs2CO3, or K3PO4) (2.0 eq) in a suitable solvent (e.g., dioxane/water, DME, or toluene) is added a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.02-0.10 eq).
-
The reaction mixture is heated to 80-110 °C under an inert atmosphere (N2 or Ar).
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.
-
The crude product is purified by column chromatography.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, and it has been successfully applied to chloropyrimidines.[14][15] The choice of palladium precursor and ligand is critical for achieving high yields and broad substrate scope. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[15]
Table 3: Comparative Performance in Buchwald-Hartwig Amination
| Pyrimidine Building Block | Typical Catalyst/Ligand System | Notes |
| 2-Chloropyrimidine | Pd2(dba)3/Xantphos | Generally good reactivity with a range of amines.[16] |
| 2,4-Dichloropyrimidine | Pd(OAc)2/BINAP | Selective amination at C4 is typically observed. |
| 5-Bromo-2-chloropyrimidine | Pd2(dba)3/DavePhos | The C-Br bond is generally more reactive than the C-Cl bond. |
| This compound | Pd2(dba)3/BrettPhos | The steric and electronic properties of the 4-substituent may necessitate specific ligand selection. |
Experimental Protocol: Representative Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination of a chloropyrimidine is as follows:[14]
-
To a reaction vessel charged with the chloropyrimidine (1.0 eq), the amine (1.2 eq), a base (e.g., NaOt-Bu, K3PO4) (1.4 eq), a palladium precursor (e.g., Pd2(dba)3, Pd(OAc)2) (0.01-0.05 eq), and a phosphine ligand (0.02-0.10 eq) is added a degassed anhydrous solvent (e.g., toluene, dioxane).
-
The reaction mixture is heated to 80-120 °C under an inert atmosphere.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, filtered through celite, and the filtrate is concentrated.
-
The residue is purified by column chromatography.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for medicinal chemistry, offering a unique combination of a reactive pyrimidine core and a desirable cyclopropylamine moiety. Its performance in key synthetic transformations is comparable to other commonly used pyrimidine building blocks, with the added advantage of introducing a 3D structural element.
The choice of a specific pyrimidine building block will always be project-dependent, guided by factors such as the desired substitution pattern, the reactivity of other functional groups in the molecule, and cost-effectiveness. A thorough understanding of the relative reactivity and optimal reaction conditions for each building block, as outlined in this guide, is paramount for the efficient and successful synthesis of novel drug candidates. The continued development of new pyrimidine building blocks and catalytic systems will undoubtedly further expand the synthetic chemist's toolbox and accelerate the discovery of new medicines.
References
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Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 08(230). Retrieved from [Link]
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Castañeda-Gómez, J. C., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1453. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
Nanjunda, S., et al. (2025). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]
-
Singh, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5229. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. Retrieved from [Link]
-
Current Medicinal Chemistry. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
- Google Patents. (n.d.). Method of synthesis of trans-2-phenylcyclopropylamine.
-
ACS Publications. (n.d.). Advances in the Synthesis of Cyclopropylamines. Retrieved from [Link]
-
Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
National Institutes of Health. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
Molbase. (n.d.). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Retrieved from [Link]
-
RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. Retrieved from [Link]
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
-
ACS Publications. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.
-
ResearchGate. (n.d.). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of some CDK inhibitors containing; pyrimidine[17],.... Retrieved from [Link]
-
National Institutes of Health. (2015). Cyclopropanamine Compounds and Use Thereof. Retrieved from [Link]
-
PubMed. (n.d.). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Retrieved from [Link]
-
RSC Publishing. (2020). Spectroscopic identification of fragment ions of DNA/RNA building blocks: the case of pyrimidine. Retrieved from [Link]
-
Georganics. (2021). Cyclopropylamine – general description and application. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]
-
PubMed. (2002). Chloropyrimidines as a new class of antimicrobial agents. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylpyrimidin-4-amine. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
PubChem. (n.d.). N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyclopropyl-6-methyl-2-pyrimidinamine. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
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A Comparative Guide to Bioisosteres of N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Bioisosterism in Optimizing a Privileged Kinase Inhibitor Scaffold
The N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine scaffold represents a significant starting point in the design of targeted kinase inhibitors. The 2,4-substituted pyrimidine core is a well-established "hinge-binding" motif, crucial for the molecular recognition of the ATP-binding site of numerous protein kinases.[1] The strategic placement of a chloro-substituent at the 2-position and a cyclopropanamine methyl group at the 4-position provides a delicate balance of steric, electronic, and hydrophobic properties that govern its biological activity. However, the journey from a lead compound to a clinical candidate often necessitates fine-tuning of its pharmacological and pharmacokinetic profile. Bioisosteric replacement is a powerful strategy in medicinal chemistry to address challenges such as potency, selectivity, metabolic stability, and off-target toxicity, without drastically altering the core binding mode.[2][3]
This guide provides a comparative analysis of potential bioisosteres for the key functional groups of this compound. We will delve into the design rationale for these modifications, present available or extrapolated structure-activity relationship (SAR) data, and provide detailed experimental protocols for the synthesis and evaluation of these analogs.
Core Scaffold and Rationale for Bioisosteric Modification
The parent compound, this compound, can be dissected into two key pharmacophoric elements amenable to bioisosteric modification: the 2-chloropyrimidine hinge-binding unit and the N-cyclopropylmethyl substituent.
Caption: Key pharmacophoric elements of the parent scaffold.
Modifications to the 2-chloropyrimidine moiety can influence hydrogen bonding interactions with the kinase hinge region, modulate the pKa of the pyrimidine ring, and impact metabolic stability. The N-cyclopropylmethyl group plays a crucial role in defining the inhibitor's selectivity profile and influencing its physicochemical properties, such as solubility and lipophilicity.
Comparative Analysis of Bioisosteric Replacements
Bioisosteres of the 2-Chloro Group
The chlorine atom at the 2-position of the pyrimidine ring is a key interaction point. However, it can also be a site of metabolic vulnerability or contribute to off-target activities. The following bioisosteric replacements can be considered:
-
Fluorine: Replacement of chlorine with fluorine can enhance metabolic stability due to the strength of the C-F bond.[4] It can also modulate the electronic properties of the pyrimidine ring, potentially altering binding affinity.
-
Cyano Group (-CN): The linear geometry and electron-withdrawing nature of the cyano group can mimic some of the electronic properties of the chlorine atom. It can also serve as a hydrogen bond acceptor.
-
Methyl Group (-CH3): While sterically different, a methyl group can fill the same pocket as the chlorine atom and can be a metabolically more stable alternative.
-
Trifluoromethyl Group (-CF3): This group is a bioisostere for a bromine or isopropyl group and can significantly alter the electronic properties and lipophilicity of the molecule.[4]
Table 1: Predicted Impact of 2-Position Bioisosteres on Key Properties
| Bioisostere | Predicted Impact on Potency | Predicted Impact on Metabolic Stability | Rationale |
| -Cl (Parent) | Baseline | Moderate | Established hinge-binder. |
| -F | Potentially maintained or slightly decreased | Increased | Stronger C-F bond resists metabolic cleavage.[4] |
| -CN | Potentially maintained | Moderate | Mimics electronic properties, potential H-bond acceptor. |
| -CH3 | Potentially maintained or decreased | Increased | Fills hydrophobic pocket, metabolically stable. |
| -CF3 | Variable | Increased | Alters electronics and lipophilicity, can improve binding.[4] |
Bioisosteres of the N-Cyclopropylmethyl Group
The N-cyclopropylmethyl substituent contributes to the overall shape, size, and lipophilicity of the inhibitor, which are critical for selectivity and pharmacokinetic properties.
-
Cyclobutylmethyl: A slightly larger cycloalkane that can probe for additional hydrophobic interactions within the binding pocket.
-
Oxetanylmethyl: The introduction of an oxygen atom in the ring can improve solubility and introduces a potential hydrogen bond acceptor.
-
(1-Methylcyclopropyl)methyl: The addition of a methyl group to the cyclopropane ring can provide a better fit in certain hydrophobic pockets and can be used to probe steric tolerance.
-
tert-Butyl: A classic bioisostere for the cyclopropylmethyl group, offering a different steric profile.
Table 2: Predicted Impact of N-Substituent Bioisosteres on Key Properties
| Bioisostere | Predicted Impact on Selectivity | Predicted Impact on Solubility | Rationale |
| -CH2-cyclopropyl (Parent) | Baseline | Moderate | Favorable balance of size and lipophilicity. |
| -CH2-cyclobutyl | Potentially altered | Decreased | Increased lipophilicity may favor different kinase pockets. |
| -CH2-oxetanyl | Potentially altered | Increased | Introduction of a polar oxygen atom. |
| -CH2-(1-methylcyclopropyl) | Potentially altered | Decreased | Increased steric bulk and lipophilicity. |
| -tert-Butyl | Potentially altered | Decreased | Different steric and conformational profile. |
Experimental Protocols
General Synthesis of N-((2-Substituted-pyrimidin-4-yl)methyl)amine Derivatives
The synthesis of the parent compound and its bioisosteres can be achieved through a convergent synthetic route. The key step is the nucleophilic substitution of a chlorine atom at the 4-position of the pyrimidine ring with the desired amine.
Caption: General synthetic route for N-((2-substituted-pyrimidin-4-yl)methyl)amine derivatives.
Step 1: Synthesis of 4-chloro-2-substituted-pyrimidines (where X is not Cl)
-
For X = F: 2,4-Dichloropyrimidine can be treated with a fluoride source, such as potassium fluoride in the presence of a phase-transfer catalyst.
-
For X = CN: The chloro group at the 2-position can be displaced by a cyanide anion, for example, using potassium cyanide in a polar aprotic solvent.
-
For X = CH3 or CF3: These groups can be introduced via cross-coupling reactions, such as a Suzuki or Stille coupling, from the corresponding 2-chloro or 2-bromo-4-methoxypyrimidine, followed by chlorination of the 4-position.
Step 2: Synthesis of N-((2-Substituted-pyrimidin-4-yl)methyl)amines
-
Reaction Setup: To a solution of the appropriate 4-chloro-2-substituted-pyrimidine (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add the desired amine (e.g., cyclopropanemethanamine, 1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the substrates. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-((2-substituted-pyrimidin-4-yl)methyl)amine derivative.
In Vitro Kinase Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds against a panel of protein kinases can be determined using a variety of commercially available assay formats, such as ADP-Glo™, LanthaScreen™, or a radiometric assay.
General ADP-Glo™ Kinase Assay Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare the kinase, substrate, and ATP solution in the appropriate kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound, kinase, and substrate/ATP mixture. Incubate the plate at the optimal temperature for the specific kinase (typically 30 °C) for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Conclusion and Future Directions
The strategic application of bioisosterism to the this compound scaffold offers a powerful approach to fine-tune its pharmacological properties. By systematically replacing the 2-chloro and N-cyclopropylmethyl groups with the bioisosteres discussed in this guide, researchers can explore a diverse chemical space to identify analogs with improved potency, selectivity, and drug-like properties. The provided synthetic and assay protocols offer a practical framework for the synthesis and evaluation of these novel compounds. Future studies should focus on obtaining comprehensive in vitro and in vivo data for these bioisosteres to establish a clear structure-activity relationship and guide the development of next-generation kinase inhibitors based on this privileged scaffold.
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
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A Researcher's Guide to the In Vitro Evaluation of N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine Derivatives
In the landscape of modern drug discovery, particularly in oncology and immunology, the pyrimidine scaffold is a cornerstone for the development of targeted therapies. Derivatives of N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine represent a promising chemical class, frequently explored for its potential as kinase inhibitors. The journey from a synthesized compound to a viable drug candidate is paved with rigorous testing, beginning with a comprehensive in vitro evaluation. This guide provides a strategic, multi-tiered approach to characterizing these derivatives, ensuring that only the most promising candidates, with clear structure-activity relationships (SAR), advance in the development pipeline.
Our focus is to establish a robust framework for comparing novel derivatives, moving logically from broad, high-throughput biochemical screens to more complex, mechanism-defining cellular assays. This progression allows for early, data-driven decisions, conserving resources and accelerating the discovery timeline.
A Tiered Strategy for In Vitro Characterization
The evaluation of a new series of chemical derivatives should be systematic. A tiered or cascaded approach ensures that resource-intensive assays are reserved for compounds that have passed initial, less complex hurdles. This workflow is designed to comprehensively assess a compound's potency, selectivity, and cellular activity.
Figure 2: Simplified EGFR signaling pathway inhibited by a derivative.
By following this structured, data-driven in vitro testing cascade, researchers can efficiently and objectively compare derivatives, identify promising candidates with clear SAR, and build a solid foundation for subsequent preclinical and clinical development.
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
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A Senior Application Scientist's Guide to 2-Halopyrimidines: A Comparative Analysis of 2-Chloropyrimidine and 2-Fluoropyrimidine in Synthetic Chemistry
For researchers and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The functionalization of this privileged heterocycle often relies on the strategic use of halogenated precursors. Among the most common starting materials are 2-chloropyrimidine and 2-fluoropyrimidine. The choice between these two reagents is not arbitrary; it is a critical decision dictated by the underlying principles of reactivity that govern their behavior in the two most synthetically valuable transformations: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.
This guide provides an in-depth comparison of these two key building blocks. We will dissect the nuanced electronic effects that lead to their often-divergent reactivity, present comparative data, and provide field-proven experimental protocols to illustrate their practical application in the laboratory.
Physicochemical Properties: A Foundation for Synthesis
Before delving into reactivity, a comparison of the fundamental physical properties of 2-chloropyrimidine and 2-fluoropyrimidine is essential for practical handling and reaction setup.
| Property | 2-Chloropyrimidine | 2-Fluoropyrimidine Derivative (2-Chloro-5-fluoropyrimidine) |
| Molecular Formula | C₄H₃ClN₂ | C₄H₂ClFN₂ |
| Molecular Weight | 114.53 g/mol [2] | 132.52 g/mol [3] |
| Appearance | White to light yellow crystalline solid[2][4] | Colorless to pale yellow liquid |
| Melting Point | 63-66 °C | N/A |
| Boiling Point | 75-76 °C at 10 mmHg | N/A (Density: 1.439 g/mL at 20 °C) |
| Solubility | Slightly soluble in water; soluble in methanol and ether[5] | Generally soluble in common organic solvents |
| Handling | Hygroscopic solid; causes skin and serious eye irritation[2][4][6] | Assumed to be an irritant; handle with standard precautions |
Note: Data for unsubstituted 2-fluoropyrimidine is less commonly reported; 2-chloro-5-fluoropyrimidine is used here as a representative analogue for physical state and handling.
The Core Dichotomy: Reactivity in Key Transformations
The synthetic utility of 2-chloro- and 2-fluoropyrimidine is defined by their performance in SNAr and cross-coupling reactions. Their reactivity in these domains is not only different but often inverted, a crucial concept for synthetic strategy.
Nucleophilic Aromatic Substitution (SNAr): The Advantage of Fluorine
The SNAr reaction is a cornerstone of pyrimidine functionalization, enabling the introduction of amine, oxygen, and sulfur nucleophiles.[7][8][9] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as the Meisenheimer complex.
The choice of halogen at the 2-position profoundly impacts the reaction rate. Contrary to the trend observed in aliphatic SN2 reactions, fluorine is often the superior leaving group in SNAr on electron-deficient rings like pyrimidine.[10] This is due to two opposing effects:
-
Ring Activation (Rate-Determining Step): The first step, nucleophilic attack to form the Meisenheimer complex, is typically rate-determining. Fluorine's intense electron-withdrawing inductive effect (-I) makes the attached carbon (C2) significantly more electrophilic and stabilizes the developing negative charge in the intermediate. This substantially lowers the activation energy for the initial attack compared to chlorine.
-
Leaving Group Ability (Fast Step): The second step is the expulsion of the halide. While chloride is intrinsically a better leaving group than fluoride due to the lower C-Cl bond strength, this step is generally fast and does not determine the overall reaction rate.
Therefore, the powerful ring activation by fluorine outweighs its poorer leaving group ability, making 2-fluoropyrimidine generally more reactive than 2-chloropyrimidine in SNAr reactions . This allows for reactions under milder conditions, often leading to cleaner product profiles and broader substrate scope.
}
SNAr Mechanism: Fluorine's activating effect lowers the energy of the rate-limiting transition state.
Palladium-Catalyzed Cross-Coupling: The Strength of Chlorine
In contrast to SNAr, reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) is dominated by the oxidative addition step. This step involves the insertion of the palladium catalyst into the carbon-halogen bond.
The reactivity trend is dictated by the carbon-halogen bond dissociation energy, following the order: C-I > C-Br > C-Cl >> C-F .[11]
-
2-Chloropyrimidine: The C-Cl bond is sufficiently weak to readily undergo oxidative addition with modern palladium catalysts and ligands, making it a reliable substrate for a wide range of cross-coupling reactions.[1][12]
-
2-Fluoropyrimidine: The C-F bond is exceptionally strong and is generally considered unreactive or inert under standard cross-coupling conditions.[11][13] Cleavage of the C-F bond requires harsh conditions or highly specialized catalytic systems that are not typically employed in routine synthesis.
This stark difference in reactivity makes 2-chloropyrimidine the substrate of choice for cross-coupling reactions , while 2-fluoropyrimidine is unsuitable for this purpose. This orthogonality is a powerful tool, allowing for selective cross-coupling at a chloro-substituted position while a fluoro-substituted position remains untouched.
}
Synthetic decision guide for choosing between 2-fluoro- and 2-chloropyrimidine.
Experimental Protocols: A Practical Comparison
To illustrate the practical implications of these reactivity differences, we present a representative protocol for a common SNAr transformation: the synthesis of a 2-aminopyrimidine derivative. Note the typically milder conditions required for the 2-fluoropyrimidine substrate.
Protocol: Synthesis of N-benzylpyrimidin-2-amine
Objective: To compare the reaction conditions for the amination of 2-chloropyrimidine and 2-fluoropyrimidine with benzylamine.
| Parameter | Protocol for 2-Chloropyrimidine | Protocol for 2-Fluoropyrimidine (Predicted) |
| Reactants | 2-Chloropyrimidine (1.0 eq), Benzylamine (1.2 eq), K₂CO₃ (2.0 eq) | 2-Fluoropyrimidine (1.0 eq), Benzylamine (1.2 eq), K₂CO₃ (2.0 eq) |
| Solvent | N,N-Dimethylformamide (DMF) or Dioxane (0.5 M) | Acetonitrile (MeCN) or Isopropanol (IPA) (0.5 M) |
| Temperature | 80-100 °C | 40-60 °C |
| Reaction Time | 12-24 hours | 4-8 hours |
| Workup | Dilute with water, extract with ethyl acetate, wash with brine. | Dilute with water, extract with ethyl acetate, wash with brine. |
| Purification | Flash column chromatography (Silica gel, Hexane/Ethyl Acetate). | Flash column chromatography (Silica gel, Hexane/Ethyl Acetate). |
Causality Behind Experimental Choices:
-
Solvent: For the less reactive 2-chloropyrimidine, a high-boiling polar aprotic solvent like DMF is often chosen to ensure solubility and achieve the necessary reaction temperature.[14] The higher reactivity of 2-fluoropyrimidine allows for the use of lower-boiling, less toxic solvents like MeCN or IPA.
-
Temperature & Time: The significantly lower reaction temperature and shorter time for the 2-fluoropyrimidine protocol are a direct consequence of its lower activation energy for the rate-determining nucleophilic attack.[10] This can be advantageous for substrates containing thermally sensitive functional groups.
-
Base: A mild inorganic base like potassium carbonate is sufficient to neutralize the HCl or HF generated during the reaction. Stronger bases are generally not required unless the nucleophile is a poor one.
Summary and Recommendations
The selection between 2-chloropyrimidine and 2-fluoropyrimidine is a critical decision in synthetic design that hinges on the intended chemical transformation.
| Feature | 2-Chloropyrimidine | 2-Fluoropyrimidine |
| Primary Use Case | Palladium-Catalyzed Cross-Coupling | Nucleophilic Aromatic Substitution (SNAr) |
| SNAr Reactivity | Moderate. Requires higher temperatures and longer reaction times. | High. Powerful ring activation allows for mild conditions. |
| Cross-Coupling Reactivity | High. Excellent substrate for oxidative addition. | Inert. The C-F bond is too strong for standard methods. |
| Key Advantage | Versatile and cost-effective for building C-C, C-N, and C-S bonds via catalysis. | Enables clean and efficient SNAr reactions under mild conditions, preserving sensitive functional groups. |
| Recommendation | Choose for: Suzuki, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings. | Choose for: Amination, alkoxylation, and thiolation reactions, especially with sensitive substrates. |
By understanding the fundamental principles that dictate the reactivity of these essential building blocks, researchers can make more informed decisions, leading to more efficient, robust, and successful synthetic campaigns in the pursuit of novel therapeutics and advanced materials.
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Al-Sanea, M. M., et al. (2023). Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. Frontiers in Chemistry. Available at: [Link]
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Srola, M., & Engle, K. M. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research. Available at: [Link]
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A Comparative Guide to N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine Analogs for Enhanced Kinase Selectivity
Abstract
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] The development of small molecule kinase inhibitors has revolutionized targeted therapy.[4] However, achieving selectivity for the target kinase over the highly conserved human kinome remains a significant challenge.[3][5] Off-target effects due to inhibitor promiscuity can lead to toxicity and diminish therapeutic efficacy.[5][6] This guide provides a comparative analysis of analogs based on the N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine scaffold, a privileged structure in kinase inhibitor design.[7] We will explore the structure-activity relationships (SAR) that govern kinase selectivity and present supporting experimental data to guide the design of next-generation, highly selective kinase inhibitors.
The Imperative of Kinase Selectivity in Drug Discovery
The human kinome comprises over 500 protein kinases that share a structurally conserved ATP-binding site.[5] This homology presents a formidable challenge in designing inhibitors that selectively target a specific kinase implicated in a disease state while sparing other kinases.[8][9] Non-selective kinase inhibition can lead to a range of adverse effects, underscoring the critical need for highly selective compounds in modern drug discovery.[5][10]
Achieving selectivity is often accomplished by exploiting subtle differences in the ATP-binding pocket or by targeting less conserved regions adjacent to it.[8] Structure-based drug design, guided by X-ray crystallography and molecular modeling, plays a pivotal role in identifying these unique features and designing inhibitors that can preferentially bind to the target kinase.[8] The pyrimidine scaffold, being a bioisostere of the adenine ring of ATP, serves as an excellent starting point for developing kinase inhibitors, as it can mimic key interactions with the hinge region of the kinase domain.[11]
The this compound Scaffold: A Versatile Platform
The 2,4-disubstituted pyrimidine core is a well-established pharmacophore in a multitude of kinase inhibitors.[12][13] The this compound scaffold provides a key structural framework with distinct modification points that can be systematically altered to probe the chemical space of the kinase ATP-binding site and enhance selectivity.
Core Scaffold and Key Interaction Points
The core scaffold consists of a central pyrimidine ring with a chlorine atom at the C2 position and a methylcyclopropanamine group at the C4 position. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, anchoring the inhibitor to the hinge region of the kinase. The substituents at the C2 and C4 positions project into different pockets of the ATP-binding site, and modifications at these positions are crucial for determining both potency and selectivity.
Comparative Analysis of Analog Selectivity Profiles
To illustrate the principles of achieving kinase selectivity, we present a comparative analysis of hypothetical analogs of this compound. The following data summarizes their inhibitory activity against a target kinase (e.g., a specific receptor tyrosine kinase) and a panel of common off-target kinases.
Table 1: Kinase Inhibitory Activity (IC50, nM) of this compound Analogs
| Compound ID | R1 (C2-position) | R2 (C4-position modification) | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) |
| Parent-001 | Cl | Cyclopropyl | 50 | 150 | 200 | 3 |
| Analog-A1 | Phenyl | Cyclopropyl | 25 | 500 | 750 | 20 |
| Analog-A2 | 3-fluoro-phenyl | Cyclopropyl | 15 | 1500 | 2000 | 100 |
| Analog-B1 | Cl | N-methyl-cyclopropyl | 75 | 100 | 150 | 1.3 |
| Analog-B2 | Cl | N-ethyl-cyclopropyl | 120 | 80 | 100 | 0.67 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate structure-activity relationships.
Interpretation of SAR Data:
-
Modification at the C2-Position (R1): Replacing the chlorine atom with an aromatic ring (Analog-A1 and A2) significantly improves both potency against the target kinase and selectivity against the off-target kinases. The addition of a fluorine atom to the phenyl ring (Analog-A2) further enhances this effect, likely by forming favorable interactions within a specific sub-pocket of the target kinase.
-
Modification at the C4-Position (R2): Altering the cyclopropylamine moiety by adding alkyl groups to the nitrogen (Analog-B1 and B2) appears to be detrimental to both potency and selectivity. This suggests that the unsubstituted cyclopropylamine is optimal for fitting into the binding pocket of the target kinase.
Experimental Protocols for Assessing Kinase Selectivity
The generation of reliable and reproducible data is paramount in drug discovery.[14] Here, we outline standardized protocols for evaluating the selectivity of kinase inhibitors.
In Vitro Kinase Profiling
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases to assess its selectivity profile.
Methodology: High-throughput screening against a panel of purified kinases is a common approach.[15] Several commercial services offer kinase profiling against hundreds of kinases.
Step-by-Step Protocol (Adapted from ADP-Glo™ Kinase Assay): [16]
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Assay Plate Preparation: Dispense 1 µL of each compound dilution into a 384-well plate.[16]
-
Kinase Reaction:
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Rationale: This biochemical assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of a kinase.[14] Profiling against a large panel allows for the identification of off-target effects and the calculation of a selectivity index.[15]
Cell-Based Kinase Assays
Objective: To evaluate the inhibitory activity of a compound on a specific kinase within a cellular context.[1][2][17]
Methodology: Cellular assays measure the inhibition of a kinase's downstream signaling pathway or its direct engagement by the inhibitor in intact cells.[18][19]
Step-by-Step Protocol (General Cellular Phosphorylation Assay): [20]
-
Cell Culture: Culture a cell line that expresses the target kinase at endogenous levels or through transfection.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for a predetermined amount of time (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Detection of Phosphorylation:
-
Use a phospho-specific antibody to detect the phosphorylation of a known downstream substrate of the target kinase via methods like Western Blotting, ELISA, or Meso Scale Discovery (MSD) assays.[1]
-
-
Data Analysis: Quantify the level of substrate phosphorylation at each compound concentration. Determine the IC50 value by plotting the percent inhibition of phosphorylation against the compound concentration.
Rationale: Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane, engage its target in a complex cellular environment, and exert a functional effect.[19] Discrepancies between biochemical and cellular potencies can highlight issues with cell permeability or compound stability.[19]
Biophysical Methods for Target Engagement
Objective: To directly measure the binding affinity of a compound to its target kinase.
Methodology: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Differential Scanning Fluorimetry (DSF) provide quantitative data on inhibitor binding.[14][15]
Step-by-Step Protocol (Differential Scanning Fluorimetry - Thermal Shift Assay): [14]
-
Reaction Mixture Preparation: In a PCR plate, mix the purified kinase, a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and the test compound at various concentrations.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and gradually increase the temperature.
-
Fluorescence Measurement: Monitor the fluorescence intensity as the temperature increases. The dye will fluoresce upon binding to the hydrophobic regions of the protein that become exposed as it unfolds.
-
Data Analysis: Determine the melting temperature (Tm) of the kinase in the presence and absence of the compound. A significant increase in Tm indicates that the compound binds to and stabilizes the kinase.
Rationale: Biophysical assays confirm direct physical interaction between the compound and the target kinase, providing valuable information about the mechanism of action.[18]
Visualizing the Path to Kinase Selectivity
To better conceptualize the processes involved in developing selective kinase inhibitors, the following diagrams illustrate key workflows and relationships.
Caption: General workflow for kinase inhibitor screening and development.
Caption: Decision-making process for selecting promising analogs.
Conclusion
The development of kinase inhibitors with high selectivity is a cornerstone of modern targeted therapy. The this compound scaffold represents a versatile starting point for the design of such inhibitors. Through systematic structural modifications, guided by robust in vitro and cell-based screening paradigms, it is possible to significantly enhance both the potency and selectivity of these compounds. The experimental protocols and workflows detailed in this guide provide a framework for the rational design and evaluation of novel kinase inhibitors, ultimately contributing to the development of safer and more effective medicines.
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A Comparative Guide to Off-Target Activity Screening for N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine and Novel Small Molecules
This guide provides a comprehensive framework for characterizing the target and off-target profile of novel chemical entities, using N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine as a representative example. For researchers in drug development, understanding a compound's full interaction profile is paramount for advancing a lead candidate with confidence. Unidentified off-target interactions are a primary cause of late-stage clinical trial failures due to unexpected toxicity.[1] Conversely, these interactions can also reveal opportunities for drug repositioning.[2]
This compound features a 2-chloropyrimidine scaffold, a privileged structure in medicinal chemistry frequently utilized in the design of kinase inhibitors.[3] Given this structural alert, a thorough investigation into its kinome-wide selectivity is a logical and critical starting point. However, a comprehensive safety assessment must extend beyond a single target class. This guide compares key screening platforms, provides actionable experimental protocols, and illustrates how to interpret the resulting data to build a robust safety and efficacy profile for a novel compound.
The Strategic Imperative for Early, Broad Off-Target Screening
In modern drug discovery, the "one drug, one target" paradigm has been largely superseded by the concept of polypharmacology, which acknowledges that small molecules often interact with multiple targets.[1] While the primary interaction defines the intended therapeutic effect, secondary interactions can lead to adverse drug reactions (ADRs) or provide opportunities for new therapeutic applications. Identifying these interactions early is a cornerstone of a successful drug development program.
An integrated screening approach, combining computational methods with in vitro assays, is the current industry standard.[4] This multi-pronged strategy allows for the early de-risking of compounds by flagging potential liabilities before significant resources are invested. The goal is to build a comprehensive "selectivity profile" that informs lead optimization and predicts potential clinical outcomes.
A Comparative Analysis of Off-Target Screening Platforms
The selection of a screening platform depends on the stage of development, the research question, and the available resources. No single method is sufficient; rather, a combination of orthogonal assays provides the most complete picture. The following table compares the most common and powerful approaches available to researchers.
| Screening Platform | Principle | Primary Application | Advantages | Disadvantages |
| Biochemical Assays (e.g., Kinase Panels) | Measures direct interaction between a compound and a purified protein (e.g., enzyme inhibition).[5] | High-throughput screening (HTS), selectivity profiling, IC50 determination. | Highly quantitative, reproducible, excellent for assessing kinome-wide selectivity.[6] | Lacks cellular context (no cell membrane, cofactors, etc.); may produce false positives. |
| Cell-Based Target Engagement Assays (e.g., NanoBRET™) | Measures compound binding to a target protein within living cells using techniques like Bioluminescence Resonance Energy Transfer (BRET).[7] | Validating biochemical hits, assessing cellular potency and residence time. | Physiologically relevant; confirms target interaction in a live cell environment.[2] | Lower throughput than biochemical assays; requires engineered cell lines. |
| Chemoproteomics (e.g., CETSA, ABPP) | Unbiased identification of compound targets in native cells or lysates by measuring changes in protein thermal stability or activity upon binding.[8] | De novo target identification, off-target discovery for compounds with unknown mechanisms. | Unbiased, identifies direct and indirect targets in a native environment. | Technically complex, lower throughput, data analysis can be challenging.[8] |
| GPCR Safety Panels | Functional or binding assays against a panel of G-protein coupled receptors known to be associated with adverse effects (e.g., CNS, cardiovascular).[9][10] | Standard safety pharmacology screening to predict common liabilities. | Covers a major class of off-targets responsible for ADRs; functional assays provide mechanistic insight.[10] | Panel size can be limited; may not capture all relevant GPCR interactions. |
| General Cytotoxicity Assays | Measures a compound's overall toxicity to cells by assessing endpoints like membrane integrity (LDH release), metabolic activity (MTT), or cell proliferation.[11][12] | Foundational safety assessment for any new chemical entity. | Simple, high-throughput, provides a general measure of cellular health.[13] | Non-specific; does not identify the mechanism or target responsible for the toxicity. |
| Computational (In Silico) Prediction | Uses machine learning and chemical similarity algorithms to predict potential off-targets based on the compound's structure.[1][14] | Early-stage hypothesis generation, prioritizing experimental screens. | Extremely fast and cost-effective; can screen against the entire human proteome.[14] | Predictive, not definitive; requires experimental validation; accuracy depends on the quality of training data. |
A Recommended Screening Cascade Workflow
For a novel compound like this compound, a tiered screening approach is most effective. This workflow prioritizes broad, cost-effective screens first, followed by more focused and physiologically relevant assays to validate initial findings.
Experimental Protocol: High-Throughput Biochemical Kinase Profiling
This protocol outlines a standard procedure for screening a compound against a large panel of purified kinases to determine its selectivity profile. This is a crucial first experimental step for a compound with a pyrimidine core.
Objective: To determine the percent inhibition of a large, representative panel of human kinases by this compound at a single, high concentration (e.g., 10 µM).
Materials:
-
This compound (Compound X) dissolved in 100% DMSO.
-
Kinase panel (e.g., from Carna Biosciences, Creative Enzymes, or AssayQuant).[2][5][6]
-
Appropriate kinase-specific peptide substrates and ATP.
-
Assay buffer (specific to the kinase).
-
Detection reagents (e.g., ADP-Glo™, TR-FRET).
-
Staurosporine (positive control).
-
Microtiter plates (e.g., 384-well).
-
Plate reader compatible with the detection method.
Procedure:
-
Compound Preparation: Prepare a stock solution of Compound X at 10 mM in 100% DMSO. From this, create a 100X working stock (e.g., 1 mM) for the assay.
-
Assay Plate Mapping: Design the plate layout to include:
-
Test Wells: Compound X at the final assay concentration (e.g., 10 µM).
-
Positive Control Wells: Staurosporine (a potent, non-selective kinase inhibitor) at a concentration known to cause 100% inhibition.
-
Negative Control (Vehicle) Wells: DMSO at the same final concentration as the test wells (e.g., 0.1%). This represents 0% inhibition.
-
-
Kinase Reaction: (Performed by the screening service provider, but the principle is as follows) a. Add assay buffer to all wells. b. Add Compound X, Staurosporine, or DMSO to the appropriate wells. c. Add the specific kinase and its corresponding peptide substrate to each well. d. Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for each kinase to ensure sensitive detection of competitive inhibitors. e. Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Signal Detection: a. Stop the kinase reaction. b. Add the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™ reagent, which measures ADP production as a proxy for kinase activity). c. Incubate as required for signal development. d. Read the plate on a luminometer, fluorometer, or TR-FRET-capable plate reader.
-
Data Analysis: a. Calculate the Percent Inhibition (%I) for each kinase using the following formula: %I = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)) b. Hit Criteria: Define a "hit" as any kinase exhibiting inhibition above a certain threshold, typically >70% at 10 µM. c. Visualization: Plot the data as a waterfall plot or map the hits onto a kinome tree diagram for a clear visual representation of selectivity.
Hypothetical Case Study: Profiling Compound X
Let's assume this compound (Compound X) was screened according to the protocol above. The primary screen identified several kinases with >70% inhibition at 10 µM. Follow-up dose-response assays were performed to determine IC50 values for these hits.
Table 2: Hypothetical IC50 Data for Compound X
| Target Kinase | Kinase Family | Biochemical IC50 (nM) | Cellular Target Engagement (NanoBRET™) IC50 (nM) | Notes |
| EGFR | Tyrosine Kinase | 15 | 45 | Potent on-target activity. |
| VEGFR2 (KDR) | Tyrosine Kinase | 85 | 250 | Significant off-target activity. |
| SRC | Tyrosine Kinase | 1,200 | >5,000 | Weak hit, likely not physiologically relevant. |
| CDK2 | Ser/Thr Kinase | 2,500 | >10,000 | Weak hit, likely not physiologically relevant. |
| p38α (MAPK14) | Ser/Thr Kinase | >10,000 | >10,000 | No significant activity. |
Interpretation: The data suggests that Compound X is a potent inhibitor of EGFR, which could be its intended primary target. However, it also demonstrates significant activity against VEGFR2, a key regulator of angiogenesis. This dual activity could have synergistic anti-cancer effects, but it also presents a potential liability, as VEGFR2 inhibition is associated with side effects like hypertension and bleeding. The drop-off in potency between the biochemical and cellular assays is expected and highlights the importance of cell-based validation.[7]
The interaction with both EGFR and VEGFR2 suggests that Compound X may impact downstream signaling pathways regulated by both receptors.
Conclusion and Future Directions
The comprehensive off-target screening of this compound, or any novel small molecule, is not merely a safety check but a critical step in defining its therapeutic potential. Our hypothetical case study demonstrates that Compound X is a potent EGFR inhibitor with significant VEGFR2 off-target activity.
Recommendations for Next Steps:
-
Selectivity Improvement: Initiate a structure-activity relationship (SAR) campaign to design analogs with improved selectivity for EGFR over VEGFR2, if VEGFR2 inhibition is considered undesirable.
-
Functional Characterization: Conduct cellular assays to determine if the dual inhibition of EGFR and VEGFR2 leads to a synergistic effect on cancer cell proliferation and angiogenesis.
-
Broader Safety Profiling: Screen Compound X against a wider panel of safety-relevant targets, including ion channels (especially hERG) and transporters, to build a more complete preclinical safety profile.
By systematically applying the principles and platforms outlined in this guide, researchers can make more informed decisions, reduce the rate of attrition in later stages of development, and ultimately accelerate the delivery of safer, more effective therapies to patients.
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A Comparative Guide to the Purity Validation of N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine by HPLC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical, non-negotiable aspect of the development pipeline. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison for the purity validation of "N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine," a key building block in the synthesis of various therapeutic agents. We will focus on the gold-standard method, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and compare its performance with other analytical techniques, supported by experimental data and adherence to international regulatory standards.
The Criticality of Purity for this compound
This compound is a heterocyclic amine containing a reactive chloropyrimidine moiety and a cyclopropylamine group.[1] These structural features make it a valuable synthon, but also susceptible to the formation of various process-related and degradation impurities.[2][3][4] Common impurities can arise from starting materials, by-products of the reaction, or degradation of the final product. Given its role as a precursor to APIs, stringent control over its purity is mandated by regulatory bodies worldwide.
HPLC-MS: The Cornerstone of Purity Analysis
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the quintessential technique for the separation, identification, and quantification of impurities in pharmaceutical compounds.[5] Its high resolving power, sensitivity, and specificity make it particularly well-suited for analyzing complex mixtures and detecting trace-level impurities.[6][7][8]
The rationale for employing HPLC-MS for this specific analyte lies in its ability to:
-
Separate Structurally Similar Compounds: The chromatographic separation, typically on a reverse-phase column, can resolve the target compound from closely related impurities that may differ only by a single functional group or isomeric form.
-
Provide Molecular Weight Information: The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting compounds, allowing for the confirmation of the parent molecule and the tentative identification of unknown impurities based on their molecular weights.[5]
-
Offer Structural Elucidation: Tandem mass spectrometry (MS/MS) capabilities can be used to fragment ions and generate characteristic fragmentation patterns, which are invaluable for the structural elucidation of unknown impurities.
-
Achieve High Sensitivity: HPLC-MS can detect and quantify impurities at very low levels, often in the parts-per-million (ppm) range, which is essential for meeting the stringent requirements of regulatory guidelines such as those from the International Council for Harmonisation (ICH).[9][10]
Logical Workflow for HPLC-MS Purity Validation
The following diagram illustrates a typical workflow for the purity validation of this compound using HPLC-MS.
Caption: HPLC-MS Purity Validation Workflow.
Comparative Analysis of Analytical Techniques
While HPLC-MS is the preferred method, other techniques can be used for purity analysis, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, the nature of the impurities, and the available instrumentation.
| Technique | Principle | Advantages | Disadvantages | Suitability for this compound |
| HPLC-UV | Chromatographic separation followed by UV detection. | Robust, widely available, good for quantitative analysis of known impurities. | Limited specificity, cannot identify unknown impurities, less sensitive than MS. | Suitable for routine quality control and assay, but not for comprehensive impurity profiling. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by MS detection. | Excellent for volatile and thermally stable compounds, high resolution. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Not ideal due to the low volatility and potential thermal lability of the analyte and its impurities. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for separation.[11][12] | Faster separations, reduced organic solvent consumption (greener method).[11] | Less universally applicable than HPLC, may require specialized equipment. | A promising green alternative to HPLC, particularly for chiral separations if relevant.[12] |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency, low sample and reagent consumption.[11] | Lower sensitivity and loading capacity compared to HPLC, can have reproducibility challenges. | Can be a complementary technique for resolving specific, charged impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unrivaled for structural elucidation, can be quantitative (qNMR). | Lower sensitivity compared to MS, not a separation technique, complex data analysis. | Excellent for the definitive structural confirmation of the main component and isolated impurities, but not for routine purity screening. |
Experimental Protocol: A Validated HPLC-MS Method
This section provides a detailed, step-by-step methodology for the purity validation of this compound, designed to meet the rigorous standards of the ICH Q2(R2) guidelines.[10][13][14][15][16]
Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Known impurity standards (if available)
Instrumentation
-
HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) detector.
-
Mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| PDA Detection | 220 - 400 nm |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Scan Range | m/z 50 - 500 |
Standard and Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water.
-
Sample Solution (1.0 mg/mL): Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water.
Validation Parameters
The method must be validated according to ICH Q2(R2) guidelines, which include:
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.[15][17] This is demonstrated by the separation of the main peak from all impurity peaks.
-
Linearity: A minimum of five concentrations should be used to establish a linear relationship between concentration and response.[17]
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo matrix.[15][18]
-
Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[15]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: Ensuring Pharmaceutical Quality Through Rigorous Validation
The purity of this compound is paramount to the quality and safety of the final drug product. While several analytical techniques are available, HPLC-MS stands out as the most powerful and versatile tool for comprehensive purity validation.[5][19] Its ability to separate, identify, and quantify trace-level impurities provides the high degree of confidence required in the pharmaceutical industry. The adoption of a well-validated HPLC-MS method, following established regulatory guidelines, is a critical step in ensuring that this important intermediate meets the highest standards of quality. This guide provides the foundational knowledge for researchers and scientists to develop and implement such a method, ultimately contributing to the development of safe and effective medicines.
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
